5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Beschreibung
BenchChem offers high-quality 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFVLPIIHJXSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588574 | |
| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954265-75-9 | |
| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9)
This guide provides a comprehensive technical overview of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a key chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the synthesis, characterization, and potential applications of this molecule, particularly emphasizing its role in the synthesis of targeted cancer therapeutics.
Core Molecular Identity and Physicochemical Profile
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. The molecule incorporates a benzoic acid moiety, a nitro group, and a 2-methylimidazole ring. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable precursor in multi-step organic syntheses.
Table 1: Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 954265-75-9 | [1][2] |
| Molecular Formula | C₁₁H₉N₃O₄ | [3] |
| Molecular Weight | 247.21 g/mol | |
| Appearance | Likely an off-white to yellow solid (inferred from related compounds) | N/A |
| Purity | Typically ≥95% | [4][5] |
| Storage | Store in a dry, well-ventilated place away from heat and ignition sources.[6] | [7][8] |
Synthesis and Purification: A Plausible Approach
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate
-
To a solution of methyl 5-fluoro-2-nitrobenzoate (1 equivalent) in anhydrous dimethylformamide (DMF), add 2-methylimidazole (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.
Step 2: Hydrolysis to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Dissolve the crude methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.
-
The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Spectroscopic Characterization (Predictive Analysis)
Direct spectroscopic data for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is not widely published. However, we can predict the key spectral features based on the analysis of its constituent parts: a 2-nitrobenzoic acid moiety and a 2-methylimidazole ring.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Features | Basis for Prediction |
| ¹H NMR | Aromatic protons on the benzoic ring (doublets and doublet of doublets, δ 7.5-8.5 ppm), imidazole ring protons (singlets, δ 7.0-7.5 ppm), methyl protons (singlet, δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). | Based on spectra of 2-nitrobenzoic acid and 5-amino-2-nitrobenzoic acid.[10][11] |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 110-150 ppm), and a methyl carbon (δ ~15-20 ppm). | Based on the ¹³C NMR spectrum of 5-methyl-2-nitrobenzoic acid.[8] |
| IR (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹), and C=N/C=C stretches from the aromatic and imidazole rings (~1400-1600 cm⁻¹). | Based on IR spectra of 2-nitrobenzoic acid and 2-methyl-5-nitroimidazole.[12][13] |
| Mass Spec. (ESI-) | A prominent [M-H]⁻ ion at m/z 246.05. | Calculated from the molecular formula. |
Mechanism of Action and Biological Relevance
The primary significance of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in the pharmaceutical sciences appears to be as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[3][14][15]
Role as a Precursor to PARP Inhibitors
PARP enzymes are crucial for the repair of single-strand DNA breaks.[16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient.[17] Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[16]
Caption: The mechanism of synthetic lethality with PARP inhibitors.
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid serves as a structural scaffold that, through further chemical modifications, is incorporated into the final PARP inhibitor molecule. The nitro group is often a precursor to an amino group, which can then be used for further derivatization.
Quality Control and Purity Assessment
Ensuring the purity of this intermediate is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.
HPLC Protocol for Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase.
-
Create a series of calibration standards by serial dilution.
-
Dissolve the test sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample and determine the purity by comparing the peak area of the main component to the total peak area.
-
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[6]
Conclusion
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a specialized chemical intermediate with a crucial role in the synthesis of advanced therapeutics, most notably PARP inhibitors like Olaparib. While detailed public data on this specific molecule is limited, a comprehensive understanding of its properties, synthesis, and applications can be constructed through logical inference from related compounds and its known synthetic utility. This guide provides a foundational resource for scientists and researchers working with this important building block in the ongoing development of targeted cancer therapies.
References
-
CRO Splendid Lab Pvt. Ltd. 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
Chemsrc. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
- Google Patents.
-
PubChem. 2-Methyl-5-nitroimidazole. [Link]
-
National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
CP Lab Safety. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
- Google Patents. US20180057464A1 - Processes for preparing olaparib.
-
National Center for Biotechnology Information. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. [Link]
-
Hairui Chemical. 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid_954265-75-9. [Link]
-
ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]
- Google Patents. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
PubMed. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. [Link]
-
National Center for Biotechnology Information. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. [Link]
-
MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
National Center for Biotechnology Information. Olaparib. [Link]
-
ResearchGate. The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. [Link]
-
PubMed Central. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]
-
National Center for Biotechnology Information. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. [Link]
-
National Center for Biotechnology Information. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]
-
National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
R Discovery. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Methyl-2-nitrobenzoic acid(3113-72-2) 13C NMR [m.chemicalbook.com]
- 9. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]
- 10. 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Nitrobenzoic acid(552-16-9) 1H NMR [m.chemicalbook.com]
- 12. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Nitrobenzoic acid(552-16-9) IR Spectrum [m.chemicalbook.com]
- 14. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 15. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 954265-75-9). While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical framework and detailed experimental protocols for the determination of its key characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior, which is critical for its application in medicinal chemistry and materials science. We will explore its chemical structure, and provide robust, field-proven methodologies for determining its solubility, melting point, acidity constant (pKa), and spectral characteristics.
Introduction and Molecular Structure
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a complex organic molecule that incorporates three key functional groups: a carboxylic acid, a nitro group, and a 2-methylimidazole moiety. This unique combination of functionalities suggests a rich and nuanced chemical behavior, making it a compound of interest for further investigation. The interplay of these groups governs its solubility, acidity, and how it interacts with biological systems and other chemicals.
The carboxylic acid group is a proton donor, rendering the molecule acidic. The nitro group is a strong electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid. The 2-methylimidazole ring is a heterocyclic amine, which can act as a proton acceptor, giving the molecule amphoteric properties. Understanding these characteristics is paramount for any application, from designing a synthetic route to formulating it into a drug delivery system.
| Property | Value | Source |
| CAS Number | 954265-75-9 | [CymitQuimica][1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [AbacipharmTech][2] |
| Molecular Weight | 247.21 g/mol | [AbacipharmTech][2] |
Solubility Profile: A Multifaceted Analysis
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The presence of both an acidic carboxylic group and a basic imidazole ring in 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suggests that its solubility will be highly dependent on the pH of the medium.
Theoretical Considerations
-
In acidic solutions: The imidazole ring (pKa around 7 for the conjugate acid) will be protonated, forming a positively charged species. The carboxylic acid (expected pKa < 5) will remain largely protonated. The overall molecule will be cationic and likely exhibit enhanced solubility in aqueous acidic media.
-
In neutral solutions: The molecule will exist predominantly as a zwitterion, with a protonated imidazole and a deprotonated carboxylate. Zwitterionic compounds can have varied solubility, but the presence of charged groups generally aids aqueous solubility.
-
In basic solutions: The carboxylic acid will be deprotonated to form a carboxylate anion. The imidazole ring will be in its neutral form. The resulting anionic species is expected to be soluble in aqueous basic solutions.
-
In organic solvents: The molecule has both polar (carboxylic acid, nitro group, imidazole) and non-polar (benzene ring, methyl group) regions. Its solubility in organic solvents will depend on the solvent's polarity. It is expected to have limited solubility in non-polar solvents like hexane and better solubility in polar aprotic solvents like DMSO and DMF.
Experimental Protocol for Solubility Determination
This protocol outlines a systematic approach to determine the solubility of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in various solvents.
Materials:
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Deionized water
-
5% (w/v) HCl solution
-
5% (w/v) NaOH solution
-
5% (w/v) NaHCO₃ solution
-
Ethanol
-
Methanol
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Vortex mixer
-
Analytical balance
-
Small test tubes
Procedure:
-
Initial Screening: Place approximately 25 mg of the compound into a series of test tubes.[3][4]
-
Add 0.75 mL of each solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, DMSO, hexane) to the respective test tubes.[3][4]
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.[5]
Interpretation of Results:
-
Solubility in Water: Indicates the presence of polar functional groups.[3]
-
Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as a carboxylic acid.[3][4]
-
Solubility in 5% NaHCO₃: Indicates a strongly acidic functional group, as sodium bicarbonate is a weaker base than sodium hydroxide.[3][4]
-
Solubility in 5% HCl: Suggests the presence of a basic functional group, such as an amine (the imidazole ring).[3][4]
Caption: Melting point determination workflow.
Acidity Constant (pKa) Determination
The pKa value is a quantitative measure of the strength of an acid in solution. For 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, we expect at least two pKa values: one for the carboxylic acid and one for the conjugate acid of the imidazole ring.
Theoretical Background
-
Carboxylic Acid pKa: The electron-withdrawing nitro group is expected to significantly lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid.
-
Imidazole pKa: The pKa of the conjugate acid of imidazole is approximately 7. [7]The substitution on the benzene ring might have a minor electronic effect on the basicity of the imidazole nitrogen.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values. [8]It involves monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system. [8]2. Titration with NaOH:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Add the 0.1 M NaOH solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point(s).
-
-
Titration with HCl: Repeat the process with a fresh sample solution, titrating with 0.1 M HCl to determine the pKa of the imidazole conjugate acid.
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by taking the first derivative of the plot.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Carboxylic Acid Proton: A broad singlet in the region of 10-14 ppm. This signal can be exchanged with D₂O. [9]* Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7-9 ppm). The substitution pattern will lead to a complex splitting pattern.
-
Imidazole Protons: Two singlets or doublets in the imidazole region (around 7-8 ppm).
-
Methyl Protons: A singlet for the methyl group on the imidazole ring, likely upfield (around 2.5 ppm).
¹³C NMR Spectral Features:
-
Carboxylic Carbonyl Carbon: A signal around 165-175 ppm.
-
Aromatic and Imidazole Carbons: Multiple signals in the 110-150 ppm range.
-
Methyl Carbon: A signal upfield, around 15-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. [10][11]* C=N and C=C Stretches (Aromatic and Imidazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Methyl): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group.
Conclusion
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- IJCRT. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. IJCRT.org.
-
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
-
JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
ResearchGate. (2025). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]
-
Tanta University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Journal of Pharmacy and Bioallied Sciences. (2020). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]
Sources
- 1. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]
- 2. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. chem.ws [chem.ws]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. web.mit.edu [web.mit.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
An In-depth Technical Guide to the Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
This guide provides a comprehensive technical overview for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a robust and well-established reaction pathway, which will be detailed with expert insights into the underlying chemical principles and practical considerations for successful execution.
Introduction
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 954265-75-9) is a key building block in the synthesis of various pharmacologically active compounds. Its structural features, comprising a substituted nitrobenzoic acid and a 2-methylimidazole moiety, make it a versatile intermediate for the development of novel therapeutics. The strategic placement of the nitro group and the imidazole ring allows for further chemical modifications, enabling the exploration of a wide range of chemical space in drug discovery programs.
Synthetic Pathway Overview
The primary synthetic route to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.
The overall transformation can be depicted as follows:
Caption: General synthetic scheme for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
In this process, the nucleophilic nitrogen of 2-methylimidazole attacks the electrophilic carbon atom of a 5-halo-2-nitrobenzoic acid, displacing the halide leaving group. The presence of the strongly electron-withdrawing nitro group in the ortho position to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack, thereby facilitating the reaction.
Mechanistic Insights: The SNAr Reaction
The nucleophilic aromatic substitution (SNAr) reaction proceeds via a two-step addition-elimination mechanism.[1][2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (2-methylimidazole) on the carbon atom bearing the leaving group (halide) of the 5-halo-2-nitrobenzoic acid.[3] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate.[2][4]
-
Elimination of the Leaving Group: In the second step, the leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.[1]
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
The following detailed protocol is adapted from the experimental procedures described in patent literature, providing a reliable method for the synthesis of the target molecule. [WO/2007/071405]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) |
| 5-Chloro-2-nitrobenzoic acid | 2516-96-3 | 201.56 g/mol | 1.0 |
| 2-Methylimidazole | 693-98-1 | 82.10 g/mol | 2.0-3.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0-3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid in N,N-dimethylformamide (DMF), add 2-methylimidazole and potassium carbonate.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary and should be monitored.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature.
-
Isolation of Crude Product: Add water to the reaction mixture to precipitate the crude product. The solid can be collected by filtration.
-
Purification: The crude 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5][6] The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods.
Characterization Data
The structural confirmation of the synthesized 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is crucial. The following data provides the expected analytical results.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.0 ppm | s | 1H | Imidazole-H |
| ~7.6-7.8 ppm | m | 3H | Aromatic-H |
| ~2.3 ppm | s | 3H | Methyl-H |
Note: The exact chemical shifts may vary depending on the solvent used for analysis.
Further Characterization:
For a complete characterization, the following analytical techniques are recommended:
-
¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular weight is 247.21 g/mol .
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Conclusion
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid via a nucleophilic aromatic substitution reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. This guide has provided a detailed overview of the synthetic strategy, the underlying reaction mechanism, a practical experimental protocol, and the expected analytical characterization. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently produce this key building block for their research and development endeavors.
References
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]
- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]
- Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents.
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available at: [Link]
Sources
An In-Depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Key Intermediate in Modern Drug Development
Abstract
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 1133428-78-7) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a nitro group ortho to a carboxylic acid and a methyl-imidazole substituent, makes it an indispensable intermediate, particularly in the development of targeted cancer therapies. This guide provides a comprehensive review of its synthesis, physicochemical properties, and, most notably, its pivotal role in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into the handling and application of this important molecule.
Introduction: The Strategic Importance of a Niche Intermediate
In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process often hinge on the quality and accessibility of key intermediates. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a prime example of such a molecule. While not an active pharmaceutical ingredient (API) itself, its structure is pre-organized with the necessary functionalities to facilitate the construction of complex, biologically active compounds.
The nitroimidazole moiety is a well-established pharmacophore found in numerous antimicrobial and antiprotozoal drugs.[1][2] The nitro group, particularly in the 5-position of the imidazole ring, is often crucial for biological activity.[3] In the context of this benzoic acid derivative, the nitro group on the benzene ring primarily serves as a versatile chemical handle and an electronic modulator, which is strategically reduced and transformed in subsequent synthetic steps.
The most significant application of this intermediate to date is in the synthesis of Niraparib, a potent and selective PARP inhibitor.[4] PARP enzymes are central to the DNA repair machinery within cells.[5] In cancers with underlying DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells while sparing healthy cells.[6][7] The indazole-carboxamide core of Niraparib is constructed upon the foundational framework provided by 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, highlighting the compound's strategic value in oncology drug discovery.[8]
Synthesis and Mechanistic Considerations
The preparation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a critical process that dictates the purity and yield of the final API. Several synthetic routes have been reported in the patent literature, generally converging on a nucleophilic aromatic substitution (SNAr) strategy.
Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution
The most common and industrially scalable approach involves the reaction of a di-halogenated nitrobenzoic acid derivative with 2-methylimidazole. A typical precursor is 5-fluoro-2-nitrobenzoic acid or its corresponding methyl ester.
Experimental Protocol: Synthesis via SNAr Reaction
-
Reaction Setup: To a solution of methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.1-1.5 eq) and a suitable base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Execution: Heat the reaction mixture to 80-120°C and monitor the progress by a suitable chromatographic technique (e.g., TLC or HPLC). The causality behind using a polar aprotic solvent is its ability to solvate the potassium cation, thereby increasing the nucleophilicity of the imidazole nitrogen. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. The product, methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate, will often precipitate and can be collected by filtration. Acidification of the aqueous layer may be required to precipitate any hydrolyzed product.
-
Hydrolysis: The isolated ester is then subjected to hydrolysis using an aqueous base (e.g., NaOH or LiOH) in a solvent mixture like THF/water or methanol/water.
-
Final Product Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate, leading to the precipitation of the target compound, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which is then collected by filtration, washed with water, and dried.
The diagram below illustrates this common synthetic workflow.
This self-validating protocol relies on the significant change in solubility between the starting materials, the ester intermediate, and the final carboxylic acid product, allowing for straightforward isolation and purification at each stage through precipitation and filtration.
Physicochemical Properties and Characterization Data
Accurate characterization of this intermediate is paramount for quality control in a pharmaceutical manufacturing setting. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 1133428-78-7 (Note: Some sources may incorrectly list 954265-75-9) | [9] |
| Molecular Formula | C₁₁H₉N₃O₄ | - |
| Molecular Weight | 247.21 g/mol | - |
| Appearance | Off-white to yellow solid | - |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | - |
| Solubility | Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in methanol; insoluble in water. | - |
-
Aromatic protons on the benzoic acid ring (likely 3 distinct signals).
-
Two distinct signals for the imidazole ring protons.
-
A singlet for the imidazole methyl group.
-
A broad singlet for the carboxylic acid proton.
Application in the Synthesis of PARP Inhibitors: The Niraparib Case Study
The primary and most high-profile application of 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is as a late-stage intermediate in the synthesis of Niraparib.[4][8] The synthesis transforms the initial building block into the complex indazole core of the final drug.
The key transformation involves the reductive cyclization of the nitrobenzoic acid derivative.
Workflow: From Intermediate to API Core
-
Amide Formation: The carboxylic acid group is first activated (e.g., to an acyl chloride or using coupling agents) and reacted with a protected piperidine aniline fragment to form an amide bond.
-
Reductive Cyclization: The nitro group of the resulting amide is then reduced. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization onto the amide carbonyl, followed by dehydration, to form the desired 2H-indazole ring system. This step is the cornerstone of the API's core structure formation.[10][11]
-
Final Steps: Subsequent steps typically involve deprotection of the piperidine ring to yield Niraparib.
The diagram below outlines this critical transformation sequence.
The choice of reducing agent in the cyclization step is critical. Tin(II) chloride is effective but can lead to tin waste streams, which are problematic for industrial-scale synthesis. Catalytic hydrogenation is a greener alternative but requires careful catalyst selection to avoid side reactions. This expert understanding of process chemistry is vital for developing a robust and environmentally sustainable manufacturing process.
Conclusion and Future Perspectives
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is more than just a chemical reagent; it is an enabling molecule that has played a direct role in the development of life-saving cancer therapeutics. Its synthesis, while based on classical organic reactions, requires careful optimization for industrial-scale production. Its primary application in the synthesis of Niraparib underscores the importance of strategically designed intermediates in modern medicinal chemistry.
Looking forward, the versatile functionality of this compound suggests potential for its use in creating libraries of novel indazoles or related heterocyclic systems. Researchers can leverage this building block to explore new chemical space, potentially leading to the discovery of inhibitors for other enzyme targets or agents with different therapeutic applications. As the field of targeted therapy continues to expand, the demand for well-characterized, high-purity intermediates like 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid will undoubtedly grow.
References
-
CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
-
Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Patsnap Eureka.
-
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.
-
CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
-
EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents.
-
US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - Chemsrc.
-
PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid. National Center for Biotechnology Information.
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - CymitQuimica.
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech.
-
Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] - MDPI.
-
Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Conference Paper.
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
-
5-Methyl-2-nitrobenzoic acid - Sigma-Aldrich.
-
2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.
-
De Felice, F., et al. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology.
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI.
-
Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive.
-
PARP inhibitors: Overview and indications - The Jackson Laboratory.
-
The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D.
-
LaFargue, C. J., et al. (2019). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Clinical Ovarian and Other Gynecologic Cancer.
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry.
-
Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. Academy of Medical Sciences.
-
Khan, S. B., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E.
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]
- 2. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. PARP inhibitors: Overview and indications [jax.org]
- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 9. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | Chemsrc [chemsrc.com]
- 10. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 11. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Potential Biological Activity of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Foreword
The landscape of modern drug discovery is characterized by the exploration of novel chemical entities that possess unique structural motifs, offering the potential for new therapeutic interventions. Within this context, heterocyclic compounds, particularly those containing imidazole and nitroaromatic moieties, have garnered significant attention due to their diverse and potent biological activities. This technical guide focuses on the hypothetical biological profile of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid , a molecule that, while not extensively documented in publicly available literature, represents a compelling intersection of pharmacologically active substructures.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, technically grounded perspective on the potential biological activities of this compound by drawing upon established knowledge of structurally related molecules. By dissecting the contributions of its core components—the nitroimidazole ring and the benzoic acid functionality—we can construct a predictive framework for its likely therapeutic applications and mechanisms of action. The insights presented herein are designed to stimulate further investigation and guide the rational design of experiments to unlock the full potential of this and similar chemical scaffolds.
Introduction to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Molecule of Interest
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is an aromatic heterocyclic compound featuring a benzoic acid core substituted with a nitro group and a 2-methylimidazole moiety. The unique arrangement of these functional groups suggests a rich potential for biological activity, stemming from the established pharmacological profiles of nitroimidazoles and substituted benzoic acids.
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold for interacting with biological targets.[2] The addition of a methyl group at the 2-position can influence steric interactions and electronic properties, potentially enhancing target specificity and metabolic stability.
The nitro group, particularly on an imidazole ring, is a well-established pharmacophore, crucial for the activity of many antimicrobial and anticancer agents.[3][4] Its electron-withdrawing nature is key to the mechanism of action of these drugs, which often involves bioreductive activation under hypoxic conditions.[5]
Finally, the benzoic acid group provides a handle for modifying physicochemical properties such as solubility and can also serve as a point of interaction with biological targets. The relative positions of the nitro and imidazole substituents on the benzoic acid ring are expected to significantly influence the molecule's overall conformation and reactivity.
Predicted Biological Activities and Underlying Mechanisms
Based on the activities of structurally analogous compounds, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is predicted to exhibit significant potential in several therapeutic areas, most notably as an anticancer and antimicrobial agent.
Anticancer Potential: A Hypoxia-Activated Prodrug
Nitroaromatic compounds, especially nitroimidazoles, are known for their selective toxicity towards hypoxic tumor cells.[5] This selectivity arises from the fact that the nitro group can be reduced to cytotoxic metabolites by nitroreductase enzymes, which are often overexpressed in the low-oxygen environment of solid tumors.[5]
Proposed Mechanism of Action:
It is hypothesized that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid could function as a hypoxia-activated prodrug. Upon entering a hypoxic tumor cell, the nitro group would undergo a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, further reduction can occur, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, and ultimately the amine. These reactive intermediates are capable of covalently binding to and damaging critical cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.[3]
The imidazole moiety itself can contribute to anticancer activity by interfering with DNA synthesis and altering the expression of genes associated with cancer cell growth.[6] Some imidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as heme oxygenase and various kinases.[6][7]
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
Antimicrobial Activity: Disrupting Microbial Homeostasis
The 5-nitroimidazole scaffold is the backbone of several widely used antimicrobial drugs, including metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa.[3] The mechanism of action is similar to the anticancer activity, relying on the reductive activation of the nitro group within the microorganism.
Proposed Mechanism of Action:
In anaerobic microorganisms, the nitro group of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid would be reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction generates reactive intermediates that can covalently bind to microbial DNA, leading to strand breaks and cell death.[3] The specificity for anaerobic organisms is due to their low redox potential, which facilitates the reduction of the nitro group.
The imidazole ring itself can also contribute to antimicrobial activity. Imidazole derivatives have been shown to disrupt cell wall synthesis in bacteria and inhibit key enzymes in fungi.[2] The combination of the nitroimidazole and benzoic acid moieties could lead to a broader spectrum of activity or enhanced potency against resistant strains.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a series of well-established in vitro assays are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of a compound against cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[8] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Prepare a stock solution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, or an anaerobic bacterium like Bacteroides fragilis) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for aerobic bacteria; in an anaerobic chamber for anaerobic bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation: A Predictive Framework
While no direct experimental data exists for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, we can present data from structurally related compounds to provide a predictive context for its potential potency.
Table 1: Cytotoxic Activity of Related Nitroimidazole and Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroepiandrosterone–imidazolium salt 12f | MDA-MB-231 (Breast Cancer) | 1.07 | [9] |
| Dehydroepiandrosterone–imidazolium salt 12f | HepG2 (Liver Cancer) | 2.10 | [9] |
| 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast Cancer) | ~24.5 (4.52 µg/mL) | [10] |
| N-methyl-nitroimidazole | MDA-MB231 (Breast Cancer) | < 16.7 | [6] |
Table 2: Antimicrobial Activity of Related Nitroimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | 0.5 - 2 | Standard literature values |
| Tinidazole | Giardia lamblia | 0.01 - 0.1 | Standard literature values |
| Secnidazole Derivatives | Various Bacteria & Fungi | Moderate to Good Activity | [3] |
Conclusion and Future Directions
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on a thorough analysis of its constituent chemical moieties, there is a strong rationale to predict significant anticancer and antimicrobial activities. The proposed mechanisms of action, centered around the bioreductive activation of the nitro group, are well-precedented in the scientific literature for related compounds.
The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of this compound. Future research should focus on:
-
Chemical Synthesis: The first crucial step is the development of a robust and efficient synthetic route to obtain pure 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and a broad range of pathogenic microorganisms is essential to confirm the predicted biological activities and determine the spectrum of activity.
-
Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action, including DNA interaction assays and nitroreductase activity measurements, will be critical.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to identify the key structural features required for optimal activity and can guide the development of more potent and selective compounds.
References
- ResearchGate. (2025). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors.
- JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
- The Open Medicinal Chemistry Journal. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- ResearchGate. Anti-bacterial mechanism of nitroimidazole.
- PubMed. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles.
- Journal of Chemistry Letters. (2025).
- PubMed.
- Benchchem. An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid.
- NIH. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
- Asian Pacific Journal of Cancer Biology.
- ResearchGate. (2009).
- ResearchGate. (2025). 2-Nitro-1-vinyl-1H-imidazole.
- CAMEO Chemicals - NOAA. 2-METHYL-5-NITROBENZOIC ACID.
- Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review.
- Molecules. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer.
- NIH. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
- Asian Publication Corporation.
- PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- RSC Publishing. Synthesis and antitumor activity of steroid-based imidazolium salts.
- ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- University of Al-Qadisiyah. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nano-ntp.com [nano-ntp.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of steroid-based imidazolium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Novel Scaffold for Advanced Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a novel chemical entity with significant, yet largely unexplored, potential in drug discovery and materials science. Due to the limited direct literature on this specific compound, this guide employs a first-principles, fragment-based approach to elucidate its potential applications. By dissecting the molecule into its constituent parts—the nitrobenzoic acid moiety and the 2-methylimidazole scaffold—we project its utility as a versatile building block for a new generation of therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a forward-looking perspective on the compound's synthesis, functionalization, and prospective applications, supported by proposed experimental protocols and mechanistic insights.
Introduction: Unveiling a Molecule of Latent Potential
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid stands at the confluence of two well-established and highly functional chemical motifs: nitroaromatics and imidazoles. While this specific combination remains novel in the broader scientific literature, its structural components are hallmarks of molecules with profound biological and material properties. Nitrobenzoic acids are foundational intermediates in the synthesis of pharmaceuticals, dyes, and polymers, with the nitro group serving as a versatile synthetic handle and the carboxylic acid enabling a variety of conjugation strategies.[1][2] The nitroimidazole core, particularly 5-nitroimidazoles, is a cornerstone of antimicrobial therapy and has been extensively investigated for applications in oncology as hypoxia-activated prodrugs and radiosensitizers.[3][4]
This guide, therefore, is built on the hypothesis that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is not merely a chemical curiosity but a platform for innovation. We will explore its potential as a precursor to novel anticancer agents that target the hypoxic tumor microenvironment, as a scaffold for new antimicrobial drugs, and as a monomer for the synthesis of advanced polymers.
Physicochemical Properties and Synthetic Strategy
Predicted Physicochemical Properties
A molecule's utility is fundamentally governed by its physical and chemical properties. Based on its structure, we can predict the key characteristics of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which are summarized in the table below.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉N₃O₄ | - |
| Molecular Weight | 247.21 g/mol | - |
| Appearance | Likely a pale yellow to off-white crystalline solid.[1] | Typical for nitroaromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).[5] | Presence of both polar (carboxylic acid, nitro, imidazole) and nonpolar (aromatic rings) groups. |
| Acidity (pKa) | The carboxylic acid is expected to be a stronger acid (lower pKa) than benzoic acid (pKa ~4.2) due to the electron-withdrawing effect of the ortho-nitro group. | The nitro group stabilizes the carboxylate anion through inductive effects. |
| Reactivity | The molecule possesses three key reactive sites: the carboxylic acid, the nitro group, and the aromatic ring. | The carboxylic acid is amenable to esterification and amidation. The nitro group can be reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution.[2] |
Proposed Synthetic Route
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can be envisioned through a nucleophilic aromatic substitution (SNAAr) reaction. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Starting Materials: 5-fluoro-2-nitrobenzoic acid and 2-methylimidazole.
-
Reaction Setup: To a solution of 5-fluoro-2-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed synthetic pathway for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Potential Applications in Drug Discovery
The unique combination of a reducible nitroimidazole and a functionalizable benzoic acid makes this molecule a prime candidate for development in several therapeutic areas.
Anticancer Drug Development: Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[6] This hypoxic environment is a major contributor to resistance to both chemotherapy and radiotherapy. Nitroaromatic compounds, particularly nitroimidazoles, can be selectively reduced in hypoxic cells by nitroreductase enzymes.[6][7] This bio-reductive activation can be harnessed to release a cytotoxic agent specifically in the tumor microenvironment, minimizing damage to healthy, well-oxygenated tissues.
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can serve as a "trigger" for hypoxia-activated prodrugs. The carboxylic acid group provides a convenient attachment point for a cytotoxic "payload" through a linker that is cleaved upon reduction of the nitro group.
Caption: Mechanism of a hypoxia-activated prodrug.
Experimental Protocol: Synthesis and Evaluation of a Hypoxia-Activated Prodrug
-
Synthesis:
-
Couple a potent anticancer drug (e.g., a DNA alkylating agent or a topoisomerase inhibitor) containing a free hydroxyl or amine group to the carboxylic acid of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid using standard esterification or amidation chemistry (e.g., EDC/DMAP or conversion to the acid chloride followed by reaction with the drug).
-
-
In Vitro Evaluation:
-
Cell Lines: Use a panel of cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer).
-
Hypoxic vs. Normoxic Conditions: Culture the cells under both normal oxygen levels (normoxia, 21% O₂) and low oxygen levels (hypoxia, <1% O₂).
-
Cytotoxicity Assay: Treat the cells with the synthesized prodrug and the parent drug at various concentrations. After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or SRB assay.
-
Data Analysis: Compare the IC₅₀ (half-maximal inhibitory concentration) values of the prodrug under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.
-
Antimicrobial Drug Development
5-Nitroimidazoles, such as metronidazole, are widely used to treat infections caused by anaerobic bacteria and protozoa.[][9] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes to form cytotoxic radical species that damage DNA.[]
The target compound can be considered a precursor for a new generation of antimicrobial agents. The carboxylic acid can be functionalized to create derivatives with improved pharmacokinetic properties or novel mechanisms of action.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Synthesis of Derivatives: Create a small library of derivatives by, for example, preparing various esters and amides of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
Microbial Strains: Test the compounds against a panel of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Use a broth microdilution method to determine the MIC of each compound.
-
Prepare serial dilutions of the compounds in a suitable growth medium in a 96-well plate.
-
Inoculate the wells with a standardized suspension of the test organism.
-
Incubate the plates under appropriate anaerobic conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Radiosensitizers for Cancer Therapy
Hypoxic tumor cells are also highly resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation.[10][11] Nitroimidazoles can act as oxygen mimetics, accepting electrons from DNA radicals to create permanent, irreparable damage, thereby sensitizing hypoxic cells to radiation.[12][13]
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid and its derivatives could be investigated as novel radiosensitizers.
Caption: Mechanism of a nitroimidazole-based radiosensitizer.
Experimental Protocol: In Vitro Radiosensitization Assay
-
Clonogenic Survival Assay: This is the gold standard for assessing radiosensitivity.
-
Plate cancer cells at a low density and allow them to attach.
-
Treat the cells with a non-toxic concentration of the test compound for a few hours.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) under both normoxic and hypoxic conditions.
-
Remove the drug, wash the cells, and incubate for 1-2 weeks to allow for colony formation.
-
Fix and stain the colonies, and count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each radiation dose.
-
Plot the survival curves and determine the sensitizer enhancement ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to that required in the presence of the drug. An SER greater than 1 indicates radiosensitization.
-
Potential Applications in Materials Science
The rigid, aromatic structure and the presence of functional groups for polymerization suggest that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid could be a valuable monomer for the synthesis of high-performance polymers.
Synthesis of Novel Polyamides and Polyesters
The carboxylic acid group can be readily converted to an acid chloride, which can then be reacted with diamines to form polyamides or with diols to form polyesters. The presence of the bulky imidazole and nitro groups along the polymer backbone would likely impart properties such as high thermal stability, specific optical properties, and potentially, gas separation capabilities. The nitro groups could also be reduced to amines post-polymerization to further modify the polymer's properties.[14][15]
Experimental Protocol: Synthesis of a Polyamide
-
Monomer Preparation: Convert 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Polymerization: Perform an interfacial or solution polymerization by reacting the synthesized diacid chloride with a diamine (e.g., 1,6-hexanediamine or p-phenylenediamine) in a suitable solvent system.
-
Characterization: Characterize the resulting polymer's molecular weight (by gel permeation chromatography), thermal stability (by thermogravimetric analysis), and mechanical properties.
Conclusion and Future Directions
While 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a relatively uncharacterized molecule, a systematic analysis of its structural components reveals a wealth of potential applications. Its promise as a versatile scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies and novel antimicrobials, is significant. Furthermore, its potential as a monomer for advanced materials warrants exploration. The experimental protocols outlined in this guide provide a roadmap for researchers to begin unlocking the potential of this intriguing molecule. Future work should focus on the efficient synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological and material properties.
References
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Nitrobenzoic acid. Retrieved from [Link]
-
Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. Retrieved from [Link]
-
Chadha, R., & Arora, P. (2004). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 66(3), 249-255. Retrieved from [Link]
-
Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. British Journal of Radiology, 91(1083), 20170915. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]
-
Wang, S. F., et al. (2019). Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry, 179, 543-557. Retrieved from [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, 2023051969. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 188. Retrieved from [Link]
-
Zhang, L., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4345-4353. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. IARC. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. NCBI. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(1), 227-236. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of common nitroaromatic compounds. Retrieved from [Link]
-
De Souza, M. V. N. (2005). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Current Medicinal Chemistry, 12(2), 201-210. Retrieved from [Link]
-
Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 841. Retrieved from [Link]
-
ResearchGate. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]
-
Tircsó, G., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry, 145, 1-15. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Nitro – Knowledge and References. Retrieved from [Link]
-
Kajfez, F., et al. (1967). 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry, 10(5), 771-774. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Radiosensitizers from the group of nitroimidazoles and their model.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
MDPI. (2023). Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. Retrieved from [Link]
-
RSC Publishing. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Retrieved from [Link]
-
Harada, H., & Hiraoka, M. (2006). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 97(5), 339-344. Retrieved from [Link]
-
MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]
-
Science.gov. (n.d.). nitroaromatic compounds including: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2005). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
Sources
- 1. chemiis.com [chemiis.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships [mdpi.com]
- 5. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. What is 2-Methylimidazole used for?_Chemicalbook [chemicalbook.com]
- 10. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds | MDPI [mdpi.com]
This guide provides a comprehensive technical overview of nitroimidazole-based compounds, a versatile class of molecules with significant applications in medicine. We will delve into their fundamental chemistry, mechanism of action, and diverse therapeutic applications, with a specific focus on the structural archetype represented by 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of these compounds.
Introduction: The Enduring Significance of the Nitroimidazole Scaffold
First identified in the 1950s with the discovery of the natural antibiotic azomycin (2-nitroimidazole), the nitroimidazole scaffold has become a cornerstone in the development of therapeutics for a wide range of diseases.[1] These nitro-containing heterocyclic compounds are renowned for their activity against anaerobic bacteria and protozoa, with drugs like metronidazole and tinidazole being mainstays in clinical practice for decades.[2][3][4]
More recently, the unique biochemistry of nitroimidazoles has been exploited in oncology and for treating challenging infectious diseases. Their role as hypoxia-activated prodrugs (HAPs) has opened new frontiers in cancer therapy, allowing for targeted cytotoxicity in the low-oxygen microenvironments characteristic of solid tumors.[5][6][7][8] Furthermore, bicyclic nitroimidazoles like delamanid and pretomanid have emerged as breakthrough drugs for treating multidrug-resistant tuberculosis (MDR-TB), highlighting the scaffold's ongoing relevance and potential for further innovation.[1][9]
This guide will explore the core principles that underpin the activity of these compounds, using the specific, albeit less-studied, molecule 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid as a framework to discuss synthesis, structure-activity relationships, and potential applications.
The Nitroimidazole Core: Chemistry and Bioreductive Activation
The biological activity of nitroimidazoles is intrinsically linked to the presence of the nitro (-NO2) group on the imidazole ring. The position of this group (e.g., 2-, 4-, or 5-nitro) significantly influences the compound's reduction potential and, consequently, its biological selectivity and activity spectrum.[2][10][11]
The key to their mechanism is bioreductive activation . Nitroimidazoles are prodrugs that are relatively inert in normal oxygenated (normoxic) tissues.[12] However, in the low-oxygen (hypoxic) environments found within anaerobic microorganisms or solid tumors, the nitro group can undergo a series of one-electron reductions catalyzed by microbial or cellular nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase or cytochrome P450 reductases).[8][12][13]
This reduction process is reversible in the presence of oxygen, which rapidly re-oxidizes the initial radical anion back to the parent compound, preventing the accumulation of toxic metabolites in healthy tissues.[14] Under hypoxia, the absence of oxygen allows for further reduction, generating highly reactive cytotoxic species, such as nitroso radicals, hydroxylamines, and other intermediates. These reactive species cause widespread cellular damage, primarily by inducing strand breaks in DNA and reacting with other vital macromolecules, leading to cell death.[12]
Profile: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
While specific biological data for this exact molecule is not extensively published in peer-reviewed literature, its structure allows for an expert analysis of its potential properties and applications. The molecule is a conjugate of two key pharmacophores:
-
2-Methyl-5-nitroimidazole: This is a classic 5-nitroimidazole core, similar to that found in drugs like metronidazole and secnidazole.[4] The 5-nitro position generally confers a lower reduction potential, making these compounds highly selective for anaerobic microorganisms.[9] The methyl group at the C2 position can influence steric interactions and metabolic stability.[4]
-
2-Nitrobenzoic acid: The benzoic acid moiety significantly increases polarity and provides a handle for further chemical modification. The additional nitro group on the benzene ring could potentially undergo bioreduction itself, suggesting a possible dual-acting mechanism or enhanced hypoxic selectivity.
This unique combination suggests potential as a novel antimicrobial or as a hypoxia-activated anticancer agent with distinct physicochemical properties compared to existing nitroimidazoles.
Synthesis Strategies and Methodologies
The synthesis of N-aryl imidazoles such as the title compound can be approached through several established methods in organic chemistry. A highly plausible and efficient route is the nucleophilic aromatic substitution (SNAr) reaction.
This strategy involves the reaction of a nucleophile (2-methyl-1H-imidazole) with an aryl halide or sulfonate that is "activated" by a strong electron-withdrawing group, such as a nitro group.[12] The presence of a nitro group ortho or para to a good leaving group (like fluorine) dramatically increases the rate of SNAr.[1][10]
Protocol 4.1: Proposed Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
This protocol is a representative, hypothetical procedure based on established chemical principles for SNAr reactions and has not been experimentally optimized for this specific target.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methylimidazole (1.1 eq) and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C to deprotonate the imidazole. Allow the mixture to stir for 30 minutes.
-
Substrate Addition: Prepare a solution of methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in the same solvent and add it dropwise to the reaction mixture. The fluorine atom is an excellent leaving group, activated by the ortho-nitro group.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup (Ester Intermediate): Cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4. The carboxylic acid product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography can be performed to achieve high purity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Therapeutic Applications & Structure-Activity Relationships
The versatility of the nitroimidazole scaffold has led to its application in several distinct therapeutic areas.
Antimicrobial Agents
This is the most traditional application. 5-Nitroimidazoles are highly effective against anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoa (Trichomonas vaginalis, Giardia lamblia).[13]
-
Structure-Activity Relationship (SAR): The biological activity is critically dependent on the 5-nitro group. Modifications at the N-1 position are common and are used to modulate physicochemical properties like lipophilicity and pharmacokinetics, as seen in drugs like metronidazole, secnidazole, and tinidazole.[4] The development of hybrid molecules, such as linking the nitroimidazole core to other scaffolds like oxadiazoles, has been explored to find novel agents and overcome resistance.
Anticancer Agents
The selective activation of nitroimidazoles in hypoxic tumor environments makes them excellent candidates for cancer therapy.[7]
-
Hypoxia-Activated Prodrugs (HAPs): Compounds like evofosfamide (TH-302) are 2-nitroimidazole prodrugs that, upon activation in hypoxic cells, release a potent DNA alkylating agent (bromo-isophosphoramide mustard).[5][8] This approach confines high levels of cytotoxicity to the tumor core, sparing healthy, oxygenated tissues.
-
Radiosensitizers: Before the development of HAPs, nitroimidazoles like misonidazole and etanidazole were clinically evaluated as radiosensitizers. By "mimicking" oxygen, their radical anions can "fix" radiation-induced DNA damage, making hypoxic tumor cells, which are notoriously radioresistant, more susceptible to radiation therapy.
| Compound | Class | Primary Indication | Mechanism of Action | Status |
| Metronidazole | 5-Nitroimidazole | Anaerobic bacterial & protozoal infections | Bioreductive activation to DNA-damaging radicals.[12][13] | Approved |
| Evofosfamide (TH-302) | 2-Nitroimidazole | Solid Tumors (Investigational) | Hypoxia-activated prodrug; releases a DNA alkylating agent.[5][8] | Clinical Trials |
| Pretomanid (PA-824) | Bicyclic 4-Nitroimidazole | Tuberculosis (MDR-TB) | Inhibits mycolic acid synthesis; generates reactive nitrogen species.[1][9][10] | Approved |
| Nimorazole | 5-Nitroimidazole | Radiosensitizer for Head & Neck Cancer | Hypoxic cell radiosensitization. | Approved (in some regions) |
Table 1: Comparison of representative nitroimidazole-based therapeutic agents.
Anti-tuberculosis Agents
The discovery of bicyclic nitroimidazoles has revolutionized the treatment of MDR-TB.
-
SAR: Compounds like pretomanid (PA-824) and delamanid possess a fused nitroimidazo-oxazine or -oxazole ring system.[9][10] This rigid structure is a key determinant of their potent activity against both replicating (aerobic) and non-replicating (anaerobic) Mycobacterium tuberculosis.[10] Their dual mode of action involves inhibiting mycolic acid synthesis and releasing reactive nitrogen species upon bioreductive activation.[1]
Analytical and In Vitro Evaluation Protocols
Rigorous characterization and biological evaluation are critical for the development of any new chemical entity.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is required to confirm the identity, purity, and stability of a synthesized nitroimidazole compound.
| Technique | Principle | Primary Use | Advantages |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Quantitative analysis (assay), purity determination, stability testing. | Robust, precise, widely available. |
| LC-MS | Separation by polarity; detection by mass-to-charge ratio. | Impurity identification, structural elucidation of unknowns. | High sensitivity and specificity; provides molecular weight and fragmentation data. |
| GC-MS | Separation of volatile compounds by boiling point; mass detection. | Identification of volatile impurities or starting materials. | Very high specificity and structural information for volatile analytes. |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation of the final compound. | Provides detailed information on the molecular skeleton (H-C framework). |
Table 2: Comparison of primary analytical techniques for the characterization of nitroimidazole compounds.
In Vitro Biological Evaluation Workflow
A standardized workflow is essential to assess the potential of a new nitroimidazole derivative as an antimicrobial or anticancer agent. The key is to compare its activity under both normoxic and hypoxic conditions to determine its selectivity.
Protocol 6.1: Hypoxic Cell Viability Assay (MTT Method)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a standard incubator (21% O₂, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Induction of Hypoxia: Place one set of plates in a standard incubator (normoxic control). Place the duplicate set of plates into a specialized hypoxia chamber or incubator flushed with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂.
-
Incubation: Incubate both sets of plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability versus drug concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. Calculate the Hypoxic Cytotoxicity Ratio (HCR) as shown in Figure 3.
Future Perspectives and Conclusion
The field of nitroimidazole chemistry continues to evolve, driven by the urgent need for new therapies against drug-resistant infections and more effective, targeted cancer treatments. Key future directions include:
-
Designing Novel Scaffolds: Creating new hybrid molecules and fused-ring systems to improve potency, overcome resistance, and reduce potential toxicity.[9]
-
Targeting Specific Reductases: Developing compounds that are selectively activated by reductases overexpressed in specific tumors to further enhance therapeutic specificity.
-
Combination Therapies: Exploring the synergistic effects of HAPs with immunotherapy, targeted kinase inhibitors, and other DNA-damaging agents.[5]
References
- Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry.
- Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
- Nitroimidazole Antibacterial Agents. Basicmedical Key.
- Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles.
- Nitroimidazole. Wikipedia.
- Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy.
- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors.
- Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships.
- Nitroimidazoles as Anti-Tumor Agents.
- Nitroimidazoles as Anti-Tumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
- Nitroimidazoles as anti-tumor agents.
- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect.
- Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange.
- Nitroimidazoles for the treatment of TB: past, present and future.
- Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles.
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic.
- Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI.
- Mechanism of bioreductive activation of 2-nitroimidazole prodrugs.
- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
- Medicinal Significance of Nitroimidazoles. NISCAIR.
- A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. BenchChem.
- Structures of nitroimidazole compounds investigated.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. BenchChem.
Sources
- 1. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: Synthesis, Characterization, and Historical Context
Abstract
This technical guide provides a comprehensive overview of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a heterocyclic compound belonging to the nitroimidazole class. While specific historical records detailing the initial discovery of this exact molecule are not prevalent in public literature, this guide reconstructs its likely synthesis and contextualizes its significance based on the well-established chemistry and biological importance of the nitroimidazole scaffold. We will delve into a plausible synthetic pathway, detailed experimental protocols, and expected analytical characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel nitroaromatic compounds.
Introduction: The Enduring Legacy of Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of azomycin (2-nitroimidazole) in the 1950s.[1] This class of compounds is renowned for its broad spectrum of biological activity, particularly as antimicrobial and antiprotozoal agents.[2][3] The biological action of nitroimidazoles is often linked to the reductive activation of the nitro group within anaerobic or hypoxic cells, leading to the formation of cytotoxic radical species that can damage DNA and other vital cellular components.[2][3][4]
Prominent members of this family, such as metronidazole and benznidazole, are indispensable drugs for treating anaerobic bacterial and parasitic infections.[3] The versatility of the nitroimidazole core allows for extensive functionalization, enabling the modulation of pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, combines the key nitroimidazole moiety with a benzoic acid group, suggesting potential applications as a versatile intermediate in the synthesis of more complex pharmaceutical agents or as a standalone bioactive molecule.
Reconstructing the Synthesis: A Logical Pathway
Given the absence of a detailed historical account of its first synthesis, we can propose a logical and efficient synthetic route to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid based on well-established organic chemistry principles, particularly the Ullmann condensation.[5][6] This pathway involves the N-arylation of 2-methylimidazole with a suitable substituted nitrobenzene.
The proposed two-step synthesis is as follows:
-
Nitration of 5-chloro-2-fluorobenzoic acid: This initial step would create the necessary electrophilic aromatic ring with the nitro group correctly positioned.
-
N-arylation of 2-methylimidazole: The subsequent reaction of the nitrated intermediate with 2-methylimidazole via an Ullmann-type coupling would yield the final product.
Caption: Proposed synthetic pathway for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Step 1: Nitration of 5-Chloro-2-fluorobenzoic Acid
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[7][8][9] The reaction of 5-chloro-2-fluorobenzoic acid with a mixture of concentrated nitric and sulfuric acids would generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the aromatic ring will guide the position of nitration.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring, maintaining the temperature below 10°C.
-
Reaction: Dissolve 5-chloro-2-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid in a separate reaction vessel, and cool the mixture to 0°C.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly over crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Ullmann Condensation for N-Arylation
The Ullmann condensation is a copper-catalyzed reaction that is highly effective for the formation of carbon-nitrogen bonds, particularly in the N-arylation of imidazoles.[5][10][11][12] In this step, the synthesized 5-chloro-2-fluoro-3-nitrobenzoic acid is coupled with 2-methylimidazole.
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask, add 5-chloro-2-fluoro-3-nitrobenzoic acid, 2-methylimidazole, copper(I) iodide (CuI) as the catalyst, and potassium carbonate (K₂CO₃) as the base.
-
Solvent: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Structural Elucidation and Characterization
The structure of the final compound would be confirmed using a suite of standard analytical techniques. The expected data is summarized in the table below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the benzoic acid ring and the imidazole ring, as well as the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the imidazole ring. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carboxyl carbon, and the carbons of the two aromatic rings. |
| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-N and C=C stretching vibrations of the aromatic rings.[13] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition. |
| Melting Point | A sharp and defined melting point, indicating the purity of the synthesized compound. |
Potential Applications and Future Directions
As a functionalized nitroimidazole, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid holds potential in several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: The presence of the nitroimidazole core suggests potential antimicrobial or anticancer activity, particularly against anaerobic or hypoxic cells.[2][3][14] The carboxylic acid group provides a handle for further chemical modification to create novel drug candidates.
-
Intermediate for Synthesis: This molecule can serve as a valuable building block for the synthesis of more complex heterocyclic systems and targeted therapeutic agents.
-
Materials Science: Nitroaromatic compounds can have interesting electronic and optical properties, suggesting potential applications in the development of novel materials.[14]
Caption: Potential research applications of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Conclusion
While the specific history of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid remains to be fully elucidated in publicly accessible records, its chemical nature places it firmly within the important class of nitroimidazole compounds. The synthetic pathway detailed in this guide, based on established and reliable organic reactions, provides a clear and reproducible method for its preparation. The combination of the biologically active nitroimidazole scaffold and a versatile carboxylic acid functional group makes this compound a molecule of significant interest for further investigation in drug discovery and materials science.
References
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). MDPI. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]
-
Nitration Of Benzoic Acid. . [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
- 2-methylimidazole preparation method.
-
Nitrobenzoic acid. Wikipedia. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
General classes of biologically active nitroaromatic compounds. ResearchGate. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]
-
Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
2-Methylimidazole. Wikipedia. [Link]
-
Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Hilaris Publisher. [Link]
- Method for preparing 2-methylimidazole.
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link]
-
A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. Allen. [Link]
-
2-Nitroimidazole. PubChem. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. ACS Publications. [Link]
- Process for preparing nitroaniline derivatives.
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Some aryl-substituted nitro anilines. Reddit. [Link]
Sources
- 1. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. yic.edu.et [yic.edu.et]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. journals.asm.org [journals.asm.org]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Introduction: The Imperative of Unambiguous Characterization
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid stands as a significant scaffold, a potential building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its architecture, combining a nitrobenzoic acid moiety with a substituted imidazole ring, presents a unique electronic and structural profile. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this compound. As no comprehensive public spectral library currently exists for this specific molecule, this document synthesizes data from analogous structures and first principles to offer a robust, predictive blueprint for researchers in the field.
The methodologies and interpretations that follow are grounded in extensive experience with small molecule characterization, providing not just data, but the causal logic behind the experimental choices and expected outcomes.
Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is paramount for interpreting spectroscopic data. The structure of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide for spectral assignments.
Caption: Molecular structure of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, imidazole, and methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups, and the electronic environment of the imidazole ring.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Rationale for Assignment |
| COOH | ~11.0 - 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2][3] |
| H4 | ~8.2 - 8.4 | Doublet | ~2.0 | This proton is ortho to the electron-withdrawing nitro group and meta to the imidazole, leading to a downfield shift. It is coupled to H6. |
| H6 | ~8.0 - 8.2 | Doublet of Doublets | ~8.5, ~2.0 | This proton is ortho to the imidazole group and meta to the nitro group. It is coupled to both H3 and H4. |
| H3 | ~7.8 - 8.0 | Doublet | ~8.5 | This proton is ortho to the carboxylic acid group and is coupled to H6. |
| H9 (imidazole) | ~7.4 - 7.6 | Singlet | N/A | Protons on the imidazole ring appear in this region. The exact shift is influenced by the attachment to the nitrobenzoic acid moiety. |
| H8 (imidazole) | ~7.2 - 7.4 | Singlet | N/A | Similar to H9, its chemical shift is characteristic of an imidazole proton. |
| CH₃ | ~2.4 - 2.6 | Singlet | N/A | The methyl group attached to the imidazole ring will appear as a singlet in this region. |
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale for Assignment |
| C7 (C=O) | ~165 - 168 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][4] |
| C2 | ~148 - 152 | This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| C8 (imidazole) | ~145 - 148 | The carbon in the imidazole ring bearing the methyl group. |
| C5 | ~140 - 143 | This carbon is attached to the imidazole nitrogen and is part of the aromatic ring. |
| C4 | ~133 - 136 | Aromatic carbon ortho to the nitro group. |
| C6 | ~131 - 134 | Aromatic carbon. |
| C1 | ~130 - 133 | Aromatic carbon bearing the carboxylic acid group. |
| C9 (imidazole) | ~128 - 131 | Carbon in the imidazole ring. |
| C3 | ~124 - 127 | Aromatic carbon. |
| C10 (CH₃) | ~14 - 17 | The methyl carbon, appearing in the aliphatic region. |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often the solvent of choice for carboxylic acids due to its ability to solubilize polar compounds and shift the residual water peak away from analyte signals.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard single-pulse experiment.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (around 220 ppm) is necessary.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
The resulting Free Induction Decay (FID) is Fourier transformed.
-
The spectra are then phase- and baseline-corrected.
-
Chemical shifts are referenced to the TMS signal at 0 ppm.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
The IR spectrum of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is expected to show strong absorptions corresponding to the carboxylic acid and nitro groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 2500 - 3300 | Broad | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methyl Group |
| C=O Stretch | 1680 - 1720 | Strong, Sharp | Carboxylic Acid |
| N-O Asymmetric Stretch | 1510 - 1560 | Strong | Nitro Group |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic Ring |
| N-O Symmetric Stretch | 1340 - 1380 | Strong | Nitro Group |
| C-O Stretch | 1210 - 1320 | Medium to Strong | Carboxylic Acid |
The broad O-H stretch of the carboxylic acid is a hallmark of this functional group, arising from extensive hydrogen bonding.[1] The two strong absorptions for the nitro group are also highly characteristic.
Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.[6][7]
Objective: To obtain a high-quality transmission IR spectrum to identify the functional groups.
Methodology:
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum.[7][8]
-
In an agate mortar, grind 1-2 mg of the sample until it is a fine, uniform powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.[6]
-
Quickly and thoroughly mix the sample and KBr by grinding them together.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8,000 to 10,000 psi for several minutes to form a thin, transparent pellet.[9]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum using a blank KBr pellet.
-
Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, often yielding an intact molecular ion.[10][11]
Predicted Mass Spectrometry Data (ESI)
Molecular Formula: C₁₁H₉N₃O₄ Molecular Weight: 247.21 g/mol
In positive ion mode (ESI+) , the most likely observed ion would be the protonated molecule:
-
[M+H]⁺: m/z = 248.06
In negative ion mode (ESI-) , the deprotonated molecule is expected:
-
[M-H]⁻: m/z = 246.05
Potential Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the molecular ion can induce fragmentation, providing valuable structural clues.
Caption: Predicted fragmentation pathway for [M+H]⁺ in ESI-MS/MS.
A primary fragmentation event for the protonated molecule is often the loss of water from the carboxylic acid group. Another likely fragmentation is the loss of the nitro group.
Experimental Protocol: LC-MS Data Acquisition
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analyzing the purity and identity of a compound.[12][13]
Objective: To confirm the molecular weight and assess the purity of the sample.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
-
LC-MS System:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a versatile choice for this type of molecule.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically used.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements.[14]
-
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the sample solution.
-
Acquire data in both positive and negative ESI modes over a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive, predictive spectroscopic profile of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By integrating predicted NMR, IR, and MS data with detailed, field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. The causal explanations behind the expected spectral features and the step-by-step methodologies empower scientists to not only confirm the identity and purity of this important intermediate but also to troubleshoot and interpret their own experimental results with a higher degree of confidence. This blueprint for characterization underscores the critical role of rigorous analytical science in advancing pharmaceutical research.
References
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. [Link]
-
Sun, N., & Li, L. (2010). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 82(15), 6331-6338. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 30(10), 1034-1035. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1), 1-8. [Link]
-
International Journal of Scientific & Advanced Research. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Allen, F. H. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 514-518. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. [Link]
-
ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]
-
Trivedi, M. N., Patel, P. S., & Patel, K. C. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(9), 3043-3047. [Link]
-
Derbali, A., Aldhayan, D. M., Al-Masoudi, N. A., & Sert, Y. (2015). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Journal of Molecular Structure, 1081, 284-292. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. [Link]
-
eLife. (2024). elife-93968-fig1-data2-v1.docx. [Link]
-
AbacipharmTech. (n.d.). 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitroimidazole. [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. [Link]
-
MDPI. (n.d.). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. [Link]
-
ResearchGate. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]
-
Chemsrc. (n.d.). CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
SpectraBase. (n.d.). 1-(2'-Methyl-5'-nitro-1'H-imidazol-1'-yl)propan-2-yl benzoate. [Link]
-
ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. [Link]
-
NIST WebBook. (n.d.). 2-Methyl-5-nitrobenzoic acid. [Link]
-
PubMed. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 12. zefsci.com [zefsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.elifesciences.org [cdn.elifesciences.org]
Methodological & Application
synthesis protocol for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
An Application Note and Synthesis Protocol for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Authored by: A Senior Application Scientist
Introduction
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS: 954265-75-9) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a nitro-activated aromatic ring and a 2-methylimidazole moiety, features commonly found in pharmacologically active compounds. The 5-nitroimidazole class of molecules, for instance, is known for a broad spectrum of anti-infectious activity.[4][5] The presence of the carboxylic acid and nitro groups provides multiple handles for further chemical derivatization, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.
This document provides a detailed, field-proven protocol for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization.
Reaction Scheme and Mechanism
The synthesis is achieved through the reaction of 5-fluoro-2-nitrobenzoic acid with 2-methylimidazole in the presence of a base.
Overall Reaction:
The SNAr Mechanism: An In-Depth Look
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[6] The reaction proceeds via a two-step addition-elimination mechanism, which is distinct from electrophilic aromatic substitution.
-
Activation: The reaction is contingent on the aromatic ring being rendered sufficiently electron-poor. In this synthesis, the strongly electron-withdrawing nitro group (-NO₂) ortho to the leaving group (fluoride) provides this essential activation. It delocalizes the negative charge that builds up during the nucleophilic attack.
-
Nucleophilic Attack: The 2-methylimidazole, acting as the nucleophile, attacks the carbon atom bearing the fluoride leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Leaving Group Elimination: In the final, rapid step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final product. Fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.[8]
Caption: The SNAr mechanism for the synthesis.
Materials and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier | Notes |
| 5-Fluoro-2-nitrobenzoic acid | 320-96-7 | C₇H₄FNO₄ | 185.11 | Sigma-Aldrich | Purity ≥98% |
| 2-Methylimidazole | 693-98-1 | C₄H₆N₂ | 82.10 | Acros Organics | Purity ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, fine powder |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | VWR | Anhydrous, <0.005% water |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | J.T. Baker | 2 M aqueous solution |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | --- | For work-up |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | --- | For recrystallization |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | --- | For TLC |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | --- | For TLC |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Caption: Experimental workflow for the synthesis protocol.
Part 1: Reaction Setup and Execution
-
Flask Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 5-fluoro-2-nitrobenzoic acid (1.85 g, 10.0 mmol, 1.0 eq.), 2-methylimidazole (0.90 g, 11.0 mmol, 1.1 eq.), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Causality Insight: Potassium carbonate acts as a base to deprotonate the N-H of 2-methylimidazole, significantly increasing its nucleophilicity. An excess is used to ensure complete deprotonation and to neutralize the HF byproduct.
-
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask via a syringe.
-
Causality Insight: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium carbonate and the ionic intermediates without interfering with the nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours.
-
Causality Insight: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The specified temperature is a balance between achieving a good reaction rate and minimizing potential side reactions or decomposition.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 1:1 mixture of ethyl acetate and hexanes as the eluent. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 5-fluoro-2-nitrobenzoic acid has disappeared. The product spot should be more polar (lower Rf) than the starting material.
Part 2: Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 150 mL of cold deionized water with stirring.
-
Acidification: While stirring, slowly add 2 M HCl solution to the aqueous mixture. The product will begin to precipitate as the pH becomes acidic. Continue adding HCl until the pH is approximately 2-3.
-
Causality Insight: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product, a carboxylic acid, insoluble in water and causing it to precipitate.
-
-
Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual DMF and salts.
-
Drying: Dry the crude product under vacuum to a constant weight. A pale yellow to off-white solid is expected.
-
Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.[9][10] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficiently anhydrous conditions; Inactive base; Low temperature. | Ensure reagents and solvent are dry. Use freshly opened or properly stored K₂CO₃. Increase the reaction temperature in 10 °C increments, monitoring for decomposition. |
| Formation of Byproducts | Reaction temperature too high or reaction time too long. | Optimize reaction conditions by running small-scale trials at different temperatures and times. Monitor closely with TLC to stop the reaction upon completion. |
| Product Fails to Crystallize (Oily Residue) | High level of impurities; Inappropriate recrystallization solvent. | First, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% acetic acid). Test various solvent systems for recrystallization on a small scale.[9] |
| Low Yield after Work-up | Incomplete precipitation; Product is somewhat soluble in acidic water. | Ensure the pH is sufficiently low (~2) and the suspension is thoroughly cooled before filtration. Minimize the amount of water used for washing the filter cake. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By understanding the underlying SNAr mechanism and paying close attention to the key experimental parameters, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
- Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- CRO Splendid Lab Pvt. Ltd. 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid.
- AbacipharmTech. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
- CymitQuimica. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
- BenchChem. (2025). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
- Singleton, J. et al. (2021).
- Vapourtec.
- S. K. Guchhait et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC, NIH.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
An Application Guide to the Analytical Characterization of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Introduction
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a complex organic molecule incorporating three key functional moieties: a nitrobenzoic acid core, a methylimidazole substituent, and a carboxylic acid group. This unique structure makes it a compound of interest, likely as an intermediate in the synthesis of novel pharmaceutical agents or other specialized chemicals. The accurate and reliable analytical characterization of this molecule is paramount for ensuring purity, stability, potency, and safety in research and development settings.
This document provides a comprehensive guide to the analytical methodologies for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. As no standard pharmacopeial monograph exists for this specific compound, the protocols and insights presented herein are derived from first principles of analytical chemistry and established methods for structurally related compounds, such as nitroaromatic compounds and imidazole derivatives.[1][2][3][4] The narrative emphasizes the causality behind experimental choices, providing researchers with the tools to not only replicate these methods but also to adapt and troubleshoot them effectively. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Physicochemical Properties and Analytical Implications
A thorough understanding of the compound's physicochemical properties is the foundation of robust analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value / Predicted Value | Analytical Implication |
| Molecular Formula | C₁₁H₉N₃O₄ | Used for exact mass determination in Mass Spectrometry. |
| Molecular Weight | 247.21 g/mol | Essential for preparing standard solutions and for mass spectrometry.[9][10] |
| Structure | Aromatic, with acidic (carboxylic acid) and basic (imidazole) centers. | The amphoteric nature requires careful pH control of the mobile phase in HPLC to ensure consistent retention and peak shape. |
| pKa (Predicted) | Carboxylic Acid: ~3.5 Imidazole: ~7.0 | The molecule's charge state is pH-dependent, affecting solubility and chromatographic behavior. A buffered mobile phase below pH 3 is ideal for retaining the neutral acid form in reverse-phase chromatography. |
| UV-Vis Absorbance | Strong chromophore due to the nitroaromatic system. | Highly suitable for UV-Vis spectrophotometric detection, which is common in HPLC systems. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Guides the selection of sample diluents and mobile phase organic modifiers. |
| Volatility | Low | Unsuitable for direct Gas Chromatography (GC) analysis without derivatization. HPLC is the preferred chromatographic technique. |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-absorbing molecule like 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for both quantitative (assay, purity) and qualitative (impurity profiling) analysis.[1][11][12]
Causality Behind Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is the first choice. Its non-polar nature provides excellent retention for the aromatic rings of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is recommended.
-
Aqueous Phase: Acidification (e.g., with 0.1% formic or phosphoric acid) to a pH of ~2.5-3.0 is critical. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and ensuring good retention and sharp, symmetrical peaks.[13]
-
Organic Modifier: Acetonitrile often provides better peak shape and lower viscosity than methanol. A gradient (increasing organic content over time) is necessary to elute the main analyte and any potential impurities with different polarities within a reasonable timeframe.
-
-
Detection: A Diode Array Detector (DAD) or UV detector is ideal. The nitroaromatic chromophore is expected to have a strong absorbance maximum between 250-320 nm. A DAD is superior as it can monitor multiple wavelengths simultaneously, aiding in peak purity assessment and impurity identification.
Protocol 1: Purity and Assay Determination by RP-HPLC
This protocol describes a stability-indicating method suitable for determining the assay and purity of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 275 nm (or λmax determined from spectrum) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to obtain a stock solution of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at a target concentration of 100 µg/mL in the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (diluent), five replicate injections of the standard solution to establish system suitability, followed by the sample solutions.
-
Data Analysis:
-
Assay: Calculate the percentage content of the active substance by comparing the peak area of the sample to that of the reference standard.
-
Purity: Determine the area percentage of all impurity peaks relative to the total peak area. Use area percent for reporting related substances.
-
Caption: RP-HPLC workflow for assay and purity analysis.
Method Validation according to ICH Q2(R2) Guidelines
For use in a regulated environment, the HPLC method must be validated to demonstrate its fitness for purpose.[5][6][8][14]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity of the analyte peak should pass. No co-elution at the analyte's retention time in stressed or placebo samples. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target assay concentration. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | For Assay: 80-120% of test concentration. For Purity: LOQ to 120% of impurity specification. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability: %RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: %RSD ≤ 2.0% for analyses on different days/by different analysts. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C). |
Confirmatory and Structural Elucidation Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for confirming the identity of the main peak and for identifying unknown impurities or degradation products.[15]
Rationale: By coupling the separation power of HPLC with the mass-resolving power of a mass spectrometer, one can obtain the exact mass of eluting compounds. Fragmentation data (MS/MS) can then be used to elucidate their chemical structures. An Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique that minimizes fragmentation in the source, allowing for the clear observation of the molecular ion. The compound should be analyzed in both positive and negative ion modes to detect the protonated imidazole ([M+H]⁺) and the deprotonated carboxylate ([M-H]⁻), respectively.
Protocol 2: Impurity Identification by LC-MS/MS
-
Chromatography: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
MS Parameters (Example):
-
Ion Source: ESI (Positive and Negative modes)
-
Capillary Voltage: 3.5 kV
-
Mass Range: 50-500 m/z
-
Acquisition Mode: Full scan for initial analysis, followed by targeted MS/MS on impurity peaks.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass-to-charge ratio (m/z) with the theoretical exact mass of the compound.
-
For each impurity, propose an elemental composition based on its exact mass.
-
Perform MS/MS fragmentation on the impurity's parent ion and propose a structure by interpreting the fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis is not feasible due to the low volatility and thermal lability of the carboxylic acid. However, with derivatization, GC-MS can be a powerful tool, especially for detecting trace volatile or semi-volatile impurities that may not be well-resolved by HPLC.[16][17][18]
Rationale: Derivatization, such as esterification of the carboxylic acid (e.g., with diazomethane or BF₃/Methanol) or silylation (e.g., with BSTFA), converts the polar functional groups into more volatile and thermally stable derivatives suitable for GC analysis.
Protocol 3: GC-MS Analysis after Derivatization (Brief Outline)
-
Derivatization: React the dried sample with a suitable derivatizing agent (e.g., BSTFA in pyridine) at 60-70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 280 °C.
-
Oven Program: Temperature gradient from 100 °C to 300 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST).
Classical and Alternative Methods
Potentiometric Titration
For assaying the bulk substance without the need for a chromatographic system, a simple acid-base titration is a cost-effective and accurate method.[19][20][21]
Rationale: The method relies on the neutralization of the acidic carboxylic acid group with a standardized strong base, such as sodium hydroxide. The endpoint is determined by monitoring the sharp change in pH using a potentiometer.
Protocol 4: Assay by Potentiometric Titration
-
Accurately weigh ~200 mg of the sample into a beaker.
-
Dissolve in an appropriate solvent (e.g., 50 mL of neutralized ethanol).
-
Immerse a calibrated pH electrode and stir the solution.
-
Titrate with standardized 0.1 M Sodium Hydroxide, recording the volume of titrant and the pH.
-
Determine the equivalence point from the inflection point of the titration curve.
-
Calculate the purity based on the volume of titrant consumed.
Stability-Indicating Method Development: Forced Degradation
As per ICH guidelines, forced degradation studies are essential to demonstrate the specificity of an analytical method and to understand the degradation pathways of the drug substance.[22] The HPLC method described in Protocol 1 should be used to analyze the stressed samples.
Rationale: The molecule is subjected to stress conditions more severe than those used in accelerated stability testing to produce potential degradation products. The analytical method is considered "stability-indicating" if it can resolve these degradation products from the parent peak and from each other. The nitroaromatic group may be susceptible to reduction, while the ester linkage is prone to hydrolysis.[23][24]
Caption: Workflow for forced degradation studies.
Protocol 5: Forced Degradation Study
-
Prepare Samples: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid sample and a solution at 80 °C for 48 hours.
-
Photolytic: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC (Protocol 1).
-
Evaluation: Assess for peak degradation (aim for 5-20% degradation). Check for peak purity of the parent compound and the resolution between the parent and all degradant peaks.
Conclusion
The analytical characterization of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid requires a multi-faceted approach. A validated, stability-indicating RP-HPLC method serves as the primary tool for assay and purity determination. This should be complemented by LC-MS for definitive structural confirmation and impurity identification. For bulk assay, potentiometric titration offers a simple and reliable alternative. By applying the principles and protocols detailed in this guide, researchers, scientists, and drug development professionals can establish a robust analytical control strategy, ensuring the quality and consistency of this complex molecule throughout its lifecycle.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- Benchchem. Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis.
- Benchchem. A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity.
- Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- MedCrave online. (2016). Forced degradation studies.
- Benchchem. A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
- SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- ResearchGate. (2025). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
- PubMed. (1973). [Gas chromatographic analysis of some compounds with imidazoline structure].
- Chemsrc. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
- CymitQuimica. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
- Benchchem. A Comparative Guide to HPLC Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid Purity.
- Fisher Scientific. Nitrobenzoic acids and derivatives.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid.
- PubMed. (1995). Biodegradation of nitroaromatic compounds.
- AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- Benchchem. Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
- PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- SlidePlayer. Benzoic Acid Assay by Titration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | Chemsrc [chemsrc.com]
- 10. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 18. [Gas chromatographic analysis of some compounds with imidazoline structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. medcraveonline.com [medcraveonline.com]
- 23. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC Method for the Analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This compound, possessing both a carboxylic acid and an imidazole functional group, presents unique challenges in chromatographic analysis due to its amphoteric nature. This guide provides a comprehensive protocol, from initial method development considerations to full validation in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in research, quality control, and drug development settings.
Introduction and Scientific Rationale
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a compound of interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. Accurate and reliable quantification is essential for purity assessment, stability studies, and formulation analysis. The key challenge in developing an HPLC method for this analyte lies in its dual acidic and basic nature. The carboxylic acid group is acidic, while the imidazole ring is basic. This amphoteric character means that the analyte's charge state is highly dependent on the pH of the mobile phase, which can significantly impact retention time, peak shape, and overall separation quality.
Reversed-phase HPLC (RP-HPLC) is the technique of choice for this type of polar, aromatic compound.[1] The primary goal of this method is to control the ionization of the analyte to achieve a single, stable ionic form during analysis. This is best achieved by adjusting the mobile phase pH to be at least two pH units away from the pKa of the functional groups.[2][3] For a carboxylic acid, a low pH mobile phase (around pH 2-3) will suppress its ionization, leading to a neutral, more retained species.[4] Conversely, the imidazole group will be protonated and carry a positive charge at this low pH. By maintaining a consistent low pH, we ensure reproducible retention and symmetrical peak shape, which are critical for accurate quantification.
This application note will detail the systematic approach to developing and validating a suitable RP-HPLC method, grounded in established chromatographic principles and regulatory expectations.
Physicochemical Properties and Method Development Strategy
A thorough understanding of the analyte's properties is the foundation of a robust analytical method.
Table 1: Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
| Property | Value/Information | Rationale for HPLC Method |
| Chemical Structure | ![]() | The presence of a nitrobenzoic acid and a methyl-imidazole group indicates a polar, aromatic compound suitable for RP-HPLC. |
| Molecular Formula | C₁₁H₉N₃O₄ | - |
| Molecular Weight | 247.21 g/mol | - |
| Predicted pKa | Carboxylic Acid: ~3-4Imidazole: ~6-7 | Mobile phase pH control is critical. A pH of ~2.5 will suppress the carboxylic acid's ionization and keep the imidazole protonated, ensuring a single ionic species. |
| Predicted UV λmax | ~254-280 nm | The nitroaromatic and imidazole chromophores suggest strong UV absorbance, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases. | A mixture of acetonitrile and water is a suitable mobile phase and diluent. |
Method Development Workflow
The logical flow for developing this HPLC method is outlined below. This systematic approach ensures all critical parameters are considered and optimized.
Caption: A logical workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
Reference Standard: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or purified (e.g., Milli-Q)
-
Phosphoric Acid (H₃PO₄): ACS grade
-
Methanol: HPLC grade (for system flushing)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase A (Aqueous Component): 0.1% Phosphoric Acid in Water.
-
Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas before use. The resulting pH should be approximately 2.1.
-
-
Mobile Phase B (Organic Component): Acetonitrile (ACN).
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions
The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 bonded silica (e.g., Waters Symmetry, Agilent Zorbax), 150 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase for retaining polar aromatic compounds. |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Phosphoric acid provides a low pH to control analyte ionization.[5] ACN is a common organic modifier with good UV transparency. |
| Elution Type | Gradient | A gradient elution ensures that the analyte is eluted with a good peak shape and that any potential impurities with different polarities are also separated. |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 10.0 | 80 | |
| 12.0 | 80 | |
| 12.1 | 20 | |
| 15.0 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and detector sensitivity. |
| Detection | UV at 265 nm | This wavelength is a good starting point based on the analyte's chromophores. Confirm the optimal wavelength using a PDA detector. |
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[6][7] The following parameters must be assessed.
Validation Workflow
Caption: Key parameters for analytical method validation.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with potential impurities. Use a PDA detector to assess peak purity. | The analyte peak should be free from interference from the blank and placebo. Resolution between the analyte and any adjacent peaks should be >2.0. Peak purity index should be >0.99. |
| Linearity | Analyze at least five concentrations across the intended range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established from the linearity study and should cover 80-120% of the target assay concentration. | The method must demonstrate acceptable linearity, accuracy, and precision within this range.[8] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability.[9] The %RSD for intermediate precision should also be within acceptable limits (typically ≤ 2.0%). |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise (S/N) ratio. Inject solutions of decreasing concentration. | LOD: S/N ratio of approximately 3:1.LOQ: S/N ratio of approximately 10:1. The LOQ must be demonstrated with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%). | The system suitability criteria must still be met, and the results should not be significantly affected by these minor changes.[8] |
System Suitability Testing (USP <621>)
Before any sample analysis, the suitability of the chromatographic system must be verified.[10][11] This is an integral part of the method and ensures that the system is performing adequately on the day of analysis.
Table 4: System Suitability Test (SST) Parameters
| Parameter | Procedure | Acceptance Criteria |
| Precision/Repeatability | Make five or six replicate injections of a working standard solution. | %RSD of the peak areas ≤ 2.0%.[9] |
| Tailing Factor (T) | Calculate the tailing factor for the analyte peak from the first standard injection. | T ≤ 2.0.[9] |
| Theoretical Plates (N) | Calculate the column efficiency from the first standard injection. | N ≥ 2000 (This is a typical starting point and should be established during method development). |
| Resolution (Rs) | If analyzing impurities, inject a solution containing the analyte and a known impurity or a closely eluting compound. | Rs ≥ 2.0 between the analyte and the closest eluting peak. |
Troubleshooting
Table 5: Common HPLC Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to the analyte's pKa. | - Ensure the mobile phase pH is sufficiently low (pH 2-3).- Use a high-purity, end-capped column.- Consider adding a small amount of an amine modifier like triethylamine (TEA) if the issue persists (note: this may affect MS compatibility).[12] |
| Broad Peaks | - Column degradation or void formation.- High dead volume in the system.- Sample solvent is much stronger than the mobile phase. | - Flush or replace the column.[13]- Check all fittings and tubing for proper connection.- Ensure the sample is dissolved in the sample diluent or a weaker solvent. |
| Split Peaks | - Partial column blockage.- Sample solvent incompatibility.- Co-elution of an impurity. | - Reverse-flush the column (if permissible).- Ensure the sample diluent is compatible with the mobile phase.- Adjust the mobile phase composition or gradient to improve resolution.[13] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Column temperature fluctuations. | - Prepare fresh mobile phase and ensure accurate pH adjustment.- Check the system for leaks and ensure the pump is delivering a stable flow.- Use a column thermostat and allow the system to fully equilibrate. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By carefully controlling the mobile phase pH to ensure the analyte is in a consistent ionic state, a robust and reproducible reversed-phase HPLC method can be successfully developed. The detailed protocols for method development, validation according to ICH Q2(R2) guidelines, and routine system suitability testing ensure that the method is reliable and fit for purpose in a regulated environment. This approach provides the accuracy and precision required by researchers, scientists, and drug development professionals.
References
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
-
Reversed-phase HPLC Buffers. MilliporeSigma.
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
-
How to Select a Buffer for your HPLC Mobile Phase? Axion Labs.
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.
-
HPLC Buffer Mobile Phase Considerations. SCION Instruments.
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
-
The LCGC Blog: Buffer Choice for HPLC Separations. LCGC International.
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
-
Control pH During Method Development for Better Chromatography. Agilent.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
-
Using pH to optimize reversed-phase flash chromatography separations. Biotage.
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP.
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP).
-
Understanding the Latest Revisions to USP <621>. Agilent.
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
-
Method development & optimization. Sigma-Aldrich.
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
-
Critical Parameters during HPLC Method Development. YouTube.
Sources
- 1. waters.com [waters.com]
- 2. How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs [axionlabs.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. hplc.eu [hplc.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. agilent.com [agilent.com]
- 12. asianjpr.com [asianjpr.com]
- 13. mastelf.com [mastelf.com]
Application Note: Methodologies for Assessing the Antimicrobial Efficacy of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Nitroimidazole derivatives have long been a cornerstone in combating anaerobic bacterial and protozoal infections. This document provides a comprehensive guide for the evaluation of the antimicrobial properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a compound belonging to this critical class. Detailed, step-by-step protocols for fundamental antimicrobial susceptibility assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion for assessing zones of inhibition, are presented. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility. Furthermore, this note delves into the hypothesized mechanism of action based on the compound's structural features and provides guidance on data interpretation and presentation.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens poses a significant global health crisis. The chemical scaffold of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which incorporates both a nitroaromatic system and an imidazole ring, suggests a potential for antimicrobial activity. The nitroimidazole class of antibiotics, which includes well-known drugs like metronidazole and tinidazole, has been effectively used against anaerobic bacteria and protozoa.[][2] Their mechanism of action is generally understood to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that induce DNA damage.[3][4][5] This application note provides the necessary framework for researchers to systematically investigate the antimicrobial potential of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid against a panel of clinically relevant microorganisms.
Compound Profile: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Chemical Structure:
-
IUPAC Name: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
CAS Number: 954265-75-9[6]
-
-
Structural Rationale for Antimicrobial Potential: The presence of the 5-nitroimidazole moiety is a key indicator of potential antimicrobial efficacy, particularly against anaerobic organisms.[7][8] The nitro group is crucial for the compound's bioactivation under hypoxic conditions.[4] The benzoic acid functional group may influence the compound's solubility and cell permeability.
Hypothesized Mechanism of Action
Nitroimidazole compounds are prodrugs that require intracellular activation.[4] It is hypothesized that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid follows a similar pathway. The proposed mechanism involves:
-
Cellular Uptake: The compound passively diffuses into the microbial cell.[5]
-
Reductive Activation: In the low-redox potential environment of anaerobic bacteria or certain protozoa, the nitro group of the imidazole ring is reduced by microbial enzymes, such as nitroreductases.[][5] This reduction leads to the formation of a highly reactive nitro radical anion.[4]
-
Cytotoxicity: These reactive intermediates are short-lived but highly cytotoxic, causing damage to microbial DNA and other macromolecules, ultimately leading to cell death.[3][5]
Caption: Hypothesized mechanism of action for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Essential Antimicrobial Susceptibility Testing Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[9][10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials and Reagents:
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (stock solution of known concentration, e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[13]
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials and Reagents:
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Incubator
-
Ruler or calipers
Protocol:
-
Disk Preparation:
-
Prepare a solution of the test compound at a known concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.
-
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in a clear and structured format.
Table 1: Example MIC Data for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 90028 | Fungus | 64 |
Table 2: Example Zone of Inhibition Data for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (30 µg disk)
| Microorganism | Strain | Gram Stain | Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 18 |
| Escherichia coli | ATCC 25922 | Gram-negative | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 6 (No inhibition) |
Interpretation of these results should be guided by established breakpoints from organizations like CLSI, if available for the compound class, to categorize isolates as susceptible, intermediate, or resistant.[9][14]
Conclusion
This application note provides a robust framework for the preliminary in vitro evaluation of the antimicrobial properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By adhering to standardized protocols, researchers can generate reliable and comparable data that will be crucial for the further development of this and other novel antimicrobial candidates. The structural characteristics of this compound, particularly the nitroimidazole core, warrant a thorough investigation of its therapeutic potential in the ongoing fight against infectious diseases.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
WikiLectures. Nitroimidazole antibiotics. (2022-02-05). [Link]
-
Basicmedical Key. Nitroimidazole Antibacterial Agents. (2016-08-27). [Link]
-
Lecturio. Nitroimidazoles | Concise Medical Knowledge. (2021-07-27). [Link]
-
Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ESCMID. EUCAST. [Link]
-
Wikipedia. Nitroimidazole. [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024-06-20). [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
Clinical & Laboratory Standards Institute. CLSI. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
EUCAST. EUCAST - Home. [Link]
-
CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
EUCAST. Guidance Documents. [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Regulations.gov. M07-A8. [Link]
-
JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
Chemsrc. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
NIH. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]
Sources
- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 4. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 5. lecturio.com [lecturio.com]
- 6. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | Chemsrc [chemsrc.com]
- 7. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Notes and Protocols for the Preclinical Investigation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Introduction: Rationale for Investigation
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a novel small molecule integrating two key pharmacophores: a 2-methylimidazole moiety and a 2-nitrobenzoic acid scaffold. The imidazole ring is a ubiquitous feature in numerous clinically approved drugs, recognized for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, which are crucial for binding to enzymes and receptors.[1][2][3] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and antimicrobial effects.[1][2][3] Concurrently, nitrobenzoic acid derivatives are important intermediates in pharmaceutical synthesis and are known to possess a range of biological activities, with the nitro group often being crucial for their therapeutic effects.[4][5]
The unique combination of these two moieties in 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suggests a potential for novel biological activity. Given the established role of many imidazole-containing compounds as kinase inhibitors and the frequent involvement of kinases in oncogenic signaling pathways, a primary hypothesis is that this compound may exert anticancer activity through the inhibition of a key cellular kinase . This document provides a comprehensive experimental framework for the initial preclinical evaluation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, focusing on a hypothesized anticancer application.
Part 1: Physicochemical Characterization and Formulation
A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physical and chemical properties. This data is critical for ensuring compound identity, purity, and for the development of suitable formulations for in vitro and in vivo testing.
Protocol 1.1: Physicochemical Analysis
-
Identity and Purity Assessment:
-
Confirm the molecular weight (247.21 g/mol ) using high-resolution mass spectrometry (HRMS).
-
Verify the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable gradient method. A purity of >95% is recommended for initial biological assays.
-
-
Solubility Determination:
-
Assess solubility in common laboratory solvents (e.g., DMSO, ethanol) and in aqueous buffers at various pH values (e.g., pH 5.0, 7.4). This is crucial for preparing stock solutions and for predicting oral absorption.
-
-
Lipophilicity Assessment:
-
Experimentally determine the LogP (octanol-water partition coefficient) value to estimate the compound's lipophilicity, which influences its ability to cross cell membranes.
-
Part 2: In Vitro Efficacy and Mechanism of Action Studies
The following in vitro assays are designed to test the primary hypothesis of anticancer activity and to begin elucidating the mechanism of action. Cell-based assays are fundamental in cancer research for evaluating the effects of potential therapeutics on tumor biology in a controlled setting.[6][7][8][9]
Hypothesized Signaling Pathway: Kinase Inhibition
Many anticancer drugs function by inhibiting protein kinases that are hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. We hypothesize that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid may inhibit a kinase in a key oncogenic pathway, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Protocol 2.1: Broad-Spectrum Kinase Inhibition Assay
To screen for potential kinase targets, an initial broad-spectrum kinase inhibition assay is recommended. This provides an unbiased view of the compound's activity against a panel of kinases.
-
Assay Principle: Utilize a commercially available kinase panel (e.g., DiscoverX, Promega) that covers a wide range of the human kinome. These assays typically measure the remaining kinase activity after incubation with the test compound.
-
Procedure:
-
Prepare a stock solution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in 100% DMSO.
-
Screen the compound at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
Measure kinase activity according to the manufacturer's protocol (e.g., luminescence, fluorescence).
-
Identify "hits" as kinases with significant inhibition (e.g., >50% inhibition).
-
Protocol 2.2: Cell Viability and Proliferation Assays
These assays are essential to determine the cytotoxic or cytostatic effects of the compound on cancer cells.[10]
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, A375 - melanoma). Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
MTT or Resazurin Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Add MTT or resazurin reagent and incubate until a color change is observed.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
Protocol 2.3: Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of a single cell to grow into a colony, providing insight into its cytostatic or cytotoxic potential.[10]
-
Procedure:
-
Seed a low number of cells in 6-well plates.
-
Treat with the compound at concentrations around the IC50 value for 24 hours.
-
Remove the compound and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies to determine the surviving fraction.
-
Protocol 2.4: Target Validation and Downstream Signaling
If a specific kinase is identified as a primary target, the next step is to validate this interaction within the cellular context.
-
Western Blot Analysis:
-
Treat cancer cells (e.g., a sensitive cell line from the viability assay) with the compound at various concentrations and time points.
-
Prepare cell lysates and perform SDS-PAGE and Western blotting.
-
Probe for the phosphorylated (active) form of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.
-
Also, probe for total protein levels to ensure the effects are not due to protein degradation.
-
Part 3: Preclinical In Vivo Evaluation
Animal models are crucial for evaluating the efficacy and safety of a drug candidate in a whole-organism context before human trials.[11][12][13] The design of these studies must be robust to ensure the results are reproducible and translatable.[14][15][16]
Caption: General workflow for an in vivo xenograft study.
Protocol 3.1: Xenograft Tumor Model
-
Model Selection: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for the engraftment of human cancer cell lines.[17] Select a cell line that was sensitive to the compound in vitro (e.g., HCT116).
-
Study Design:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control).
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on another determined schedule.
-
Measure tumor volume with calipers and monitor animal body weight and general health twice weekly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Part 4: ADME/Tox Profiling
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is essential for drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures.[18][19] In silico and in vitro assays can provide an early assessment of these properties.[20][21]
Table 1: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts oral absorption by simulating the intestinal barrier.[20] |
| Metabolism | Metabolic Stability Assay | Determines the rate of metabolism by liver microsomes or hepatocytes.[20] |
| Metabolism | CYP450 Inhibition Assay | Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes. |
| Toxicity | hERG Channel Assay | Evaluates the risk of cardiac toxicity. |
| Toxicity | Ames Test | Screens for mutagenic potential. |
Protocol 4.1: In Vitro Metabolic Stability
-
Procedure:
-
Incubate the compound (e.g., at 1 µM) with human liver microsomes in the presence of NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
Conclusion
This document outlines a structured, hypothesis-driven approach for the initial preclinical evaluation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By systematically assessing its physicochemical properties, in vitro efficacy, in vivo activity, and ADME/Tox profile, researchers can make informed decisions about the continued development of this promising compound. The causality-driven experimental design, from broad screening to specific target validation, ensures a logical and efficient progression of the research program.
References
-
Alfa Cytology. (n.d.). Cancer Cell-based Assays. Retrieved from [Link]
- Borgers, M., Van den Bossche, H., & De Brabander, M. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. The American journal of medicine, 74(1B), 2-8.
-
Biocompare. (2021, May 27). Guide to Cell-Based Assays for Cancer Research. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
- Cheung-Lau, J. C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
- Galeano, E., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16185-16196.
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]
-
Taylor & Francis Online. (2026, January 2). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]
-
Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceuticals containing imidazoles. Retrieved from [Link]
-
Massive Bio. (2026, January 15). Pluripotent Stem Cell. Retrieved from [Link]
- Jacobsen, M. F., et al. (2022).
-
bioRxiv. (2018, August 1). A standardised framework to identify optimal animal models for efficacy assessment in drug development. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
- Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. International journal of molecular sciences, 22(15), 8064.
-
National Center for Biotechnology Information. (n.d.). Cell and small animal models for phenotypic drug discovery. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
ACS Publications. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]
-
The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Cancer Cell-based Assays - Alfa Cytology [alfacytology.com]
- 7. biocompare.com [biocompare.com]
- 8. criver.com [criver.com]
- 9. Cell-based assays are leading to cancer research breakthroughs - Advancing Cell Culture [thermofisher.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A standardised framework to identify optimal animal models for efficacy assessment in drug development | bioRxiv [biorxiv.org]
- 14. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physoc.org [physoc.org]
- 17. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicalpub.com [clinicalpub.com]
- 20. cellgs.com [cellgs.com]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Intermediate: A Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a key intermediate in the synthesis of complex organic molecules. We will delve into its synthesis, physicochemical properties, and its application in the construction of heterocyclic scaffolds of medicinal interest. The protocols provided are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Value of a Multifunctional Building Block
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a strategically designed molecule that incorporates several key functional groups, making it a versatile precursor in multi-step organic synthesis. The presence of a carboxylic acid, a nitro group, and a substituted imidazole ring on an aromatic core allows for a sequence of selective transformations. The nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be subsequently reduced to an amine, opening pathways to a variety of heterocyclic systems. The carboxylic acid provides a handle for amide bond formation or other modifications, while the 2-methylimidazole moiety is a common feature in many biologically active compounds. This guide will illuminate the practical synthesis of this intermediate and demonstrate its utility in the preparation of a benzimidazole derivative, a scaffold prevalent in modern drug discovery, particularly in the development of kinase inhibitors.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is presented in the table below. These data are essential for experimental design, safety considerations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉N₃O₄ | Calculated |
| Molecular Weight | 247.21 g/mol | Calculated |
| CAS Number | 954265-75-9 | [3] |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar compounds |
| Solubility | Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in water | Analogy to similar compounds |
| pKa (Carboxylic Acid) | ~3-4 (Estimated) | Analogy to nitrobenzoic acids |
Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
The most logical and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aromatic ring by an electron-withdrawing group (the nitro group) to facilitate the displacement of a suitable leaving group (fluoride) by a nucleophile (2-methylimidazole).[4][5]
Reaction Scheme:
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays Involving 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Introduction: A Strategic Approach to Characterizing a Novel Putative Kinase Inhibitor
The compound 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid represents a class of heterocyclic small molecules that are of significant interest in contemporary drug discovery. Its structure, featuring both a nitrobenzoic acid moiety and a methyl-imidazole group, suggests potential interactions with intracellular protein targets, particularly within the kinase family, due to the prevalence of imidazole scaffolds in kinase inhibitor design.[1] These application notes are crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for characterizing the cellular activity of this putative inhibitor.
This guide eschews a rigid template, instead presenting a logical, field-proven workflow for taking a novel compound from initial target engagement validation to functional cellular response and finally to an assessment of its cytotoxic profile. The protocols herein are designed as self-validating systems, with integrated controls and data analysis guidance to ensure the generation of robust and reproducible results. The causality behind experimental choices is explained, empowering the researcher to adapt and troubleshoot effectively.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's physical and chemical properties is foundational to reliable assay performance.
| Property | Value | Source |
| Molecular Formula | C11H9N3O4 | - |
| Molecular Weight | 247.21 g/mol | - |
| Appearance | Crystals or very light yellow solid | [2] |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as DMSO. | [2] |
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in 100% dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Cellular Target Engagement via Thermal Shift Assay (CETSA)
The first critical step in characterizing a putative intracellular inhibitor is to confirm that it can enter the cell and physically interact with its intended target.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement by measuring the ligand-induced thermal stabilization of a target protein in intact cells or cell lysates.[5][6][7][8][9]
Principle: The binding of a small molecule to its protein target often increases the protein's thermodynamic stability. This increased stability can be detected as a shift in the protein's melting temperature (Tm) when subjected to a thermal gradient.
Experimental Workflow: CETSA
Caption: CETSA workflow for target engagement.
Step-by-Step Protocol:
-
Cell Culture: Seed an appropriate cell line (e.g., one known to express the putative target kinase) in sufficient quantity to allow for multiple treatment groups and temperature points. Grow cells to approximately 80-90% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend them in a serum-free medium or PBS.
-
Divide the cell suspension into two main groups: vehicle control (DMSO) and 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid treated.
-
Incubate the cells with the compound (e.g., at a final concentration of 10-30 µM) or an equivalent volume of DMSO for 1 hour at 37°C to allow for cell penetration and target binding.[5]
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen or a dry ice/ethanol bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Protocol 2: Downstream Pathway Modulation via Western Blotting
Confirming target engagement is crucial, but understanding the functional consequence of this binding is paramount. If 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid inhibits a kinase, we expect to see a change in the phosphorylation status of its downstream substrates.
Principle: Kinase inhibitors block the transfer of a phosphate group to substrate proteins. This can be detected by using phospho-specific antibodies that only recognize the phosphorylated form of a protein.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If the pathway is activated by a specific growth factor or stimulus, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (e.g., 0.1, 1, 10, 25 µM) and a vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (if necessary) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe the membranes with a primary antibody specific for the phosphorylated form of the downstream substrate and another for the total amount of the substrate protein. A loading control (e.g., GAPDH or β-actin) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the level of the phosphorylated substrate in the compound-treated samples indicates successful inhibition of the upstream kinase.
-
Protocol 3: Assessment of Cytotoxicity and Cell Viability
An essential aspect of characterizing any potential therapeutic compound is to determine its effect on cell health.[10][11][12] Cytotoxicity assays measure cellular responses to toxic agents.[10] This helps to distinguish between a targeted anti-proliferative effect and non-specific toxicity.
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]
-
LDH Release Assay: Measures the integrity of the plasma membrane. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11]
Experimental Workflow: Cytotoxicity Assays
Caption: General workflow for 96-well plate-based cytotoxicity assays.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, edge effects in microplates. | Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure a single-cell suspension before seeding.[14][15] |
| No thermal shift observed in CETSA | Compound is not cell-permeable, compound does not bind the target, incorrect temperature range. | First, test the compound on cell lysate to bypass the cell membrane. Optimize the temperature range and compound concentration.[7][16] |
| No change in downstream phosphorylation | Inhibitor concentration is too low, incorrect time point for analysis, pathway is not active in the chosen cell line. | Perform a dose-response and time-course experiment. Confirm pathway activity with a known positive control inhibitor. |
| High background in Western Blots | Insufficient blocking, primary antibody concentration too high, inadequate washing. | Increase blocking time or try a different blocking agent. Titrate the primary antibody. Increase the number and duration of wash steps. |
References
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Statistical methods and software for the analysis of highthroughput reverse genetic assays using flow cytometry readouts. PLOS Computational Biology. [Link]
-
Target Engagement Assays. DiscoverX. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. [Link]
-
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. [Link]
-
5-Methyl-2-nitrobenzoic acid. PubChem. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]
-
Cell Assays for Sample Analysis. Abyntek Biopharma. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. Chemsrc. [Link]
-
Cell-Based Anti-Infective Assays. Microbiologics. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]
Sources
- 1. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays [discoverx.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. nebiolab.com [nebiolab.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficacy Testing of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive, tiered protocol for the preclinical in vitro evaluation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid . The molecular architecture of this compound, integrating a nitrobenzoic acid scaffold with a 2-methyl-imidazole moiety, suggests a strong potential for biological activity, particularly in oncology. Nitrobenzoic acid derivatives are recognized for their role in synthesizing potent anticancer agents, while the imidazole ring is a cornerstone of many enzyme and kinase inhibitors. This document outlines a systematic approach, beginning with broad-spectrum cytotoxicity screening and progressing to key mechanistic assays to elucidate the compound's mode of action. The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Introduction: Rationale and Scientific Background
The discovery of novel small-molecule anticancer agents is a critical endeavor in pharmaceutical research. The compound 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid presents a compelling scaffold for investigation. Its structure is a hybrid of two pharmacologically significant motifs:
-
Nitrobenzoic Acid Derivatives: This class of compounds is versatile in organic chemistry and has been implicated in various biological activities. Specific derivatives have been shown to retard cancer cell growth, potentially through mechanisms like the inhibition of histone deacetylases (HDACs). The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's reactivity and interaction with biological targets.
-
Imidazole Derivatives: The imidazole ring is a prevalent feature in many FDA-approved drugs and biologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent scaffold for interacting with enzymes and receptors. Imidazole-based compounds have been successfully developed as potent inhibitors of crucial cancer-related targets, including protein kinases (e.g., EGFR, VEGFR) and DNA-associated enzymes, leading to the induction of apoptosis and cell-cycle arrest.
Given this structural rationale, we hypothesize that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid may exert anticancer effects by disrupting cell proliferation and promoting programmed cell death. This guide details a logical, three-tiered workflow to systematically test this hypothesis.
Compound Handling and Stock Solution Preparation
The accuracy and reproducibility of in vitro assays are fundamentally dependent on the correct handling and preparation of the test compound.
2.1. Physicochemical Properties (Predicted)
-
Solubility: Expected to be poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
-
Stability: Store the solid compound protected from light at 4°C. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
2.2. Protocol: Preparation of 10 mM Master Stock Solution
-
Weighing: Accurately weigh out a precise amount of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (MW: 249.22 g/mol ) in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, add 1.0 mL of DMSO to 2.49 mg of the compound.
-
Mixing: Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquoting and Storage: Dispense into small-volume, sterile aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Causality Note: DMSO is the solvent of choice for initial screening due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically ≤0.5%).
-
Tier 1: Primary Cytotoxicity Screening
The initial objective is to determine whether the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.
Workflow for In Vitro Efficacy Testing
Caption: Tiered experimental workflow for evaluating the anticancer efficacy of a novel compound.
3.1. Protocol 1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate], U87-MG [glioblastoma]).
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the 10 mM stock. Final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired drug concentrations. Include vehicle control (DMSO, same final concentration as the highest drug dose) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3.2. Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(AbsTreated - AbsBlank) / (AbsVehicle - AbsBlank)] x 100
-
-
Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.
Table 1: Example Cytotoxicity Profile of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
| Cell Line | Tissue of Origin | IC₅₀ (µM) [Test Compound] | IC₅₀ (µM) [Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2 |
| PC-3 | Prostate Carcinoma | [Experimental Value] | 2.5 ± 0.4 |
| U87-MG | Glioblastoma | [Experimental Value] | 0.9 ± 0.15 |
| Note: Data are presented as Mean ± SD from three independent experiments. Control data is illustrative. |
Tier 2: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate its mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.
4.1. Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or as recommended by the kit manufacturer).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Potential Apoptotic Signaling Pathway
Caption: The intrinsic apoptosis pathway, a common target for anticancer agents.
4.2. Protocol 3: Cell Cycle Analysis by PI Staining
Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through division. This assay uses PI to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay. A 24-hour treatment is often sufficient.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate overnight at -20°C.
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Tier 3: Preliminary Target Exploration and Future Directions
5.1. Enzyme and Kinase Inhibition The imidazole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to inhibit various enzymes, particularly protein kinases. If the compound induces apoptosis or cell cycle arrest, a logical next step is to screen its activity against a panel of cancer-relevant kinases (e.g., receptor tyrosine kinases, cell cycle-dependent kinases). This can be done using commercially available biochemical or cell-based assay services.
5.2. In Vivo Efficacy Models Ultimately, the efficacy of a promising compound must be validated in a living organism. The most common approach is to use a subcutaneous xenograft model, where human cancer cells are implanted in immunodeficient mice. Key endpoints for these studies include:
-
Tumor Growth Inhibition (TGI): Comparing tumor volume in treated vs. vehicle control groups.
-
Maximum Tolerated Dose (MTD): Determining the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic (PK) Analysis: Measuring drug concentration in the plasma and tumor over time.
Conclusion
This application note provides a structured, multi-tiered protocol for the initial in vitro efficacy assessment of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. By systematically evaluating its cytotoxicity, and then delving into its effects on apoptosis and the cell cycle, researchers can efficiently determine its potential as a lead compound for anticancer drug development. This foundational data is essential for justifying further investigation into its specific molecular targets and eventual validation in preclinical in vivo models.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-3192. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Rehman, M. U., & Khan, I. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Journal of Molecular Structure, 1282, 135189. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Retrieved from [Link]
-
Bio-protocol. (n.d.). NCI Anticancer Screening In Vitro. Retrieved from [Link]
-
Cree, I. A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3369-3376. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vivo Screening of S100B Inhibitors for Melanoma Therapy. Retrieved from [Link]
-
Murray, K. (2018). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Kennesaw State University. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. Retrieved from [Link]
-
MDPI. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Retrieved from [Link]
-
National Institutes of Health. (2016). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
Creative Animodel. (n.d.). In Vivo Efficacy Testing. Retrieved from [Link]
-
ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]
-
PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
- Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal
Application Notes & Protocols: High-Purity Recovery of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9). As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount for ensuring the efficacy, safety, and reproducibility of subsequent manufacturing steps. This document outlines three primary purification strategies: pH-mediated acid-base extraction, recrystallization, and column chromatography. The methodologies are designed for researchers, chemists, and process development scientists, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot these protocols effectively.
Introduction and Physicochemical Profile
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a structurally complex molecule featuring three key functional groups: a carboxylic acid, a nitro group, and a 2-methylimidazole moiety. This unique combination presents specific challenges and opportunities for purification. The acidic nature of the carboxylic acid group and the basic character of the imidazole ring allow for elegant, non-chromatographic purification via acid-base extraction.[1][2] However, the presence of these polar, ionizable groups can also lead to challenges in chromatographic separations, such as peak tailing on standard silica gel.[3]
Understanding the physicochemical properties of the target compound is the foundation for developing a robust purification strategy.
Table 1: Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 954265-75-9 | [4][5] |
| Molecular Formula | C₁₁H₉N₃O₄ | [4] |
| Molecular Weight | 247.21 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | [6] |
| pKa (Carboxylic Acid) | ~2-4 (Estimated) | N/A |
| pKa (Protonated Imidazole) | ~6-7 (Estimated) | [7] |
The distinct pKa values of the carboxylic acid and the imidazole ring are the cornerstone of the acid-base extraction protocol detailed in Section 3.
Anticipated Impurities
Effective purification begins with an understanding of potential impurities arising from the synthesis. A common synthetic route involves the Ullmann condensation of a halogenated nitrobenzoic acid with 2-methylimidazole.[8] Potential impurities may include:
-
Unreacted Starting Materials: Residual 5-halo-2-nitrobenzoic acid and 2-methylimidazole.
-
Isomeric Byproducts: Positional isomers formed during the nitration of the parent benzoic acid.[9]
-
Reaction Solvents and Reagents: Residual solvents (e.g., DMF, DMSO) and catalysts.
-
Degradation Products: Compounds resulting from harsh reaction conditions.
Purification Strategy 1: Acid-Base Extraction
This technique is the most efficient first-pass purification method, leveraging the amphoteric nature of the molecule to separate it from neutral or exclusively acidic/basic impurities.[10][11] The core principle involves selectively moving the target compound between an organic phase and an aqueous phase by modulating the pH.[1]
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
Materials:
-
Crude 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 mL of EtOAc per 1 g of crude material) in a separatory funnel.
-
Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[12]
-
Layer Separation: Allow the layers to separate fully. The target compound, now as its sodium carboxylate salt, will be in the upper aqueous layer (if using EtOAc). Drain the lower organic layer, which contains neutral and basic impurities.
-
Repeat (Optional): For higher purity, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification: Transfer the combined aqueous layers to a clean Erlenmeyer flask and cool in an ice bath. While stirring, slowly add 1 M HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2.[2]
-
Precipitation and Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight.
Purification Strategy 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that are co-precipitated or trapped within the crystal lattice of the solid product.[13] The success of this method hinges on selecting a solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[14]
Detailed Protocol: Recrystallization
Materials:
-
Purified or semi-pure 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Recrystallization solvent (e.g., ethanol/water, methanol)
-
Erlenmeyer flasks, hot plate, condenser
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of the compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate). An ideal solvent will dissolve the solid when hot but not when cold. Ethanol/water mixtures are often effective for nitrobenzoic acid derivatives.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize the yield.[16]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them under vacuum.
Troubleshooting Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Product Fails to Crystallize (Oils Out) | High impurity content; Inappropriate solvent; Cooling too rapidly. | Try a pre-purification step (e.g., acid-base extraction); Re-evaluate solvent choice; Ensure slow cooling; Try scratching the inside of the flask or adding a seed crystal.[16] |
| Low Recovery | Too much solvent used; Crystals are too soluble in cold solvent. | Use the minimum amount of hot solvent for dissolution; Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Poor Purity | Solution cooled too quickly, trapping impurities. | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Purification Strategy 3: Column Chromatography
For instances requiring very high purity or for separating closely related isomers, flash column chromatography is the method of choice. The key challenge for this compound is its dual acidic and basic character, which can cause significant peak tailing on silica gel due to interactions with surface silanol groups.[3]
Workflow for Column Chromatography
Caption: General workflow for flash column chromatography.
Detailed Protocol: Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude or semi-pure product
-
Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes)
-
Acetic Acid or Formic Acid
-
Glass chromatography column, flasks, test tubes
-
TLC plates and visualization chamber (e.g., UV lamp)
Procedure:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the target compound from impurities. A typical starting point is a mixture of a non-polar and a polar solvent (e.g., DCM/MeOH or EtOAc/Hexanes). To mitigate peak tailing, add 0.5-1% acetic or formic acid to the mobile phase.[3] This protonates the imidazole nitrogen, reducing its interaction with the silica. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Purity Assessment
The purity of the final product should be confirmed using one or more analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic or trifluoroacetic acid is a good starting point.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting range close to the literature value indicates high purity.
By employing the appropriate combination of these purification and analytical techniques, researchers can obtain 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid of sufficient purity for the most demanding applications in drug discovery and development.
References
-
Wikipedia Contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]
- Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
National Center for Biotechnology Information. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. [Link]
-
Chemsrc. (n.d.). CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
AbacipharmTech. (n.d.). 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]
-
University of Nebraska–Lincoln. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | Chemsrc [chemsrc.com]
- 5. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. As a key intermediate in various pharmaceutical pipelines, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting, optimization strategies, and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Reaction Overview and Mechanism
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of 2-methylimidazole attacks the electron-deficient aromatic ring of a 5-substituted-2-nitrobenzoic acid, displacing a leaving group.
Mechanism: The Addition-Elimination Pathway
The SNAr reaction is not a single-step displacement. It proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile (deprotonated 2-methylimidazole) attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the ring and breaks the aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the key to the reaction's success.
-
Elimination: The aromaticity is restored as the leaving group is expelled, resulting in the final substituted product.
The reaction is greatly facilitated by the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), positioned ortho or para to the leaving group. This EWG stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[3][4]
Caption: The SNAr Addition-Elimination mechanism.
Section 2: Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis. Optimization will likely be required based on your specific laboratory conditions and purity requirements.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Role |
| 5-Fluoro-2-nitrobenzoic acid | 185.11 | 1.0 | 10.0 g | Electrophile |
| 2-Methylimidazole | 82.10 | 1.2 | 5.3 g | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 15.0 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Solvent |
Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq.), 2-methylimidazole (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Typical mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.
-
Quenching & Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 500 mL of ice-cold water.
-
Acidify the aqueous solution to a pH of ~2-3 using 2M hydrochloric acid (HCl). A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and salts.
-
-
Purification & Drying:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[5]
-
Dry the purified solid under vacuum at 50 °C to a constant weight.
-
Caption: General experimental workflow for the synthesis.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
A low yield can stem from several sources. Systematically investigate the following:
-
Incomplete Reaction: Confirm the reaction has gone to completion using TLC. If starting material remains, the reaction conditions are suboptimal. See Q2 for solutions.
-
Reagent Quality:
-
2-Methylimidazole: Ensure it is dry. Moisture can compete with the nucleophile.
-
Solvent: Use anhydrous DMF or DMSO. Water can hydrolyze the starting material and reduce the effectiveness of the base.
-
Base: K₂CO₃ must be finely powdered and anhydrous. Clumps will reduce the effective surface area and reaction rate. Consider drying the K₂CO₃ in an oven before use.
-
-
Product Loss During Workup: The product has some solubility in water, especially at a pH above 4. Ensure the pH is brought down to 2-3 during precipitation and use ice-cold water for quenching and washing to minimize losses.
-
Side Reactions: If the reaction is run at too high a temperature (>120 °C) or for an extended period, degradation of the product or starting materials can occur.
Q2: The reaction appears to stall and does not go to completion. How can I drive it forward?
Stalling indicates that the reaction conditions are not sufficiently forcing. Consider these adjustments, starting with the least aggressive:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, up to a maximum of 110-120 °C. Monitor for impurity formation by TLC.
-
Increase Nucleophile Equivalents: Increase the amount of 2-methylimidazole from 1.2 to 1.5 equivalents. This can help push the equilibrium towards the product.
-
Change the Base: The choice of base is critical. K₂CO₃ is a mild base. Switching to a stronger base can significantly accelerate the reaction. Cesium carbonate (Cs₂CO₃) is more soluble in DMF and can be more effective. For a very stubborn reaction, using a strong base like sodium hydride (NaH) to pre-form the imidazolate anion before adding the 5-fluoro-2-nitrobenzoic acid can be effective, but requires strict anhydrous conditions and careful handling.
-
Change the Solvent: While DMF is standard, DMSO is more polar and can accelerate SNAr reactions. However, it has a higher boiling point and can be more difficult to remove during workup.
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
The most common issue is the formation of colored impurities, often from thermal degradation.
-
Likely Cause: Excessive heat is the primary culprit. The nitro group can participate in side reactions at high temperatures.
-
Minimization Strategies:
-
Lower the Temperature: Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant impurity formation (often 80-100 °C).
-
Reduce Reaction Time: Once TLC shows complete consumption of the starting material, proceed immediately to workup. Unnecessarily long heating times will lead to degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to colored impurities.
-
Q4: My product is difficult to purify, appearing as an oil or failing to crystallize. What are the best strategies?
This issue usually points to persistent impurities or residual solvent.
-
Problem: Oiling Out: This occurs when the product's melting point is below the temperature of the crystallization solvent or when impurities prevent the formation of a crystal lattice.
-
Solution: Ensure all DMF is washed away during filtration. DMF is a common cause of oiling out. If the product still oils out from ethanol/water, try a different solvent system like ethyl acetate/heptane.[5]
-
-
Problem: Fails to Crystallize:
-
Solution 1: Acid-Base Extraction: Before attempting recrystallization, perform an acid-base extraction. Dissolve the crude material in ethyl acetate, wash with water, then extract the product into an aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer with HCl to precipitate the purified product, filter, and then recrystallize.
-
Solution 2: Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the supersaturated solution to induce crystallization.[5]
-
Solution 3: Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and initiate crystallization.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction and why?
The optimal base balances reactivity with ease of handling and cost.
| Base | Strength | Pros | Cons |
| K₂CO₃ | Moderate | Inexpensive, safe, easy to handle. | Moderate reactivity, may require higher temps. |
| Cs₂CO₃ | Moderate | More soluble and reactive than K₂CO₃. | Significantly more expensive. |
| NaH | Strong | Highly reactive, allows for lower temps. | Pyrophoric, requires strict anhydrous conditions. |
| TEA | Weak | Organic base, soluble. | Often too weak to deprotonate imidazole effectively. |
Recommendation: Start with potassium carbonate (K₂CO₃) . It is effective in most cases and presents the lowest safety risk. Only escalate to Cs₂CO₃ or NaH if the reaction fails to proceed under optimized conditions.
Q2: How does the choice of leaving group (F vs. Cl) on the nitrobenzoic acid affect the reaction?
For SNAr reactions, the reactivity order is often F > Cl > Br > I . This is counterintuitive compared to SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to attack.[4] Therefore, 5-fluoro-2-nitrobenzoic acid is the preferred starting material over its chloro-analogue for achieving higher reaction rates and yields.
Q3: What are the key safety precautions for this synthesis?
-
Solvents: DMF and DMSO are reproductive toxins and are readily absorbed through the skin. Always wear appropriate gloves (nitrile is not sufficient for prolonged exposure to DMF; use butyl rubber or laminate film gloves) and handle in a well-ventilated fume hood.
-
Bases: While K₂CO₃ is relatively benign, NaH is a severe fire hazard that reacts explosively with water. It must be handled under an inert atmosphere and quenched with extreme care (e.g., slow, dropwise addition of isopropanol followed by ethanol and then water).
-
Acidification: The acidification of the reaction mixture with HCl is exothermic. Perform this step in an ice bath with slow addition to control the temperature.
Section 5: Process Optimization & Troubleshooting Workflow
Use the following decision tree to guide your optimization efforts when faced with low yield.
Caption: A decision tree for troubleshooting low reaction yield.
References
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. [Link]
-
Yousuf, S. et al. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1218. [Link]
-
Kumar, A. et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Yousuf, S. et al. (2012). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. [Link]
-
Yousuf, S. et al. (2012). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1059. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wang, J. et al. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry, 31:257-259+261. [Link]
- EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Partridge, K. M. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8031–8038. [Link]
-
Naveen, S. et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o548. [Link]
-
ResearchGate. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]
-
Liu, T. et al. (2021). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. Journal of Flow Chemistry, 11, 235-244. [Link]
-
Li, Y. et al. (2021). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 23, 706-711. [Link]
-
Perdih, A. & Perdih, F. (2001). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-. Molecules, 6(12), 1019-1025. [Link]
-
Taran, A. S. et al. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 9(2), 1-12. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
Technical Support Center: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. We understand that synthetic chemistry is fraught with challenges, and our goal is to provide you with in-depth, field-proven insights to overcome common hurdles. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of the title compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group (typically a halide, like fluorine) from an activated aromatic ring by the nucleophilic 2-methylimidazole. The presence of the electron-withdrawing nitro group ortho to the leaving group is critical for activating the ring towards nucleophilic attack.[1][2]
Section 1: Reaction Overview and Mechanism
The core of this synthesis is the SNAr reaction between 5-fluoro-2-nitrobenzoic acid and 2-methylimidazole in the presence of a base.
Overall Reaction Scheme:
The reaction proceeds through a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitro group is essential as it delocalizes the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[2][4]
Caption: Figure 1: S-N-Ar Reaction Mechanism
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Formation
Question: I have run the reaction, but TLC analysis shows only starting materials. What are the likely causes?
Answer: This is a common problem that usually points to one of four key areas: the base, the solvent, the temperature, or the quality of the starting materials.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Ineffective Base | The N-H of 2-methylimidazole (pKa ≈ 14.4) must be deprotonated to form the active nucleophile. A weak base or a hygroscopic base that has absorbed moisture will be ineffective. Action: 1. Use a sufficiently strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Ensure the base is freshly opened or has been dried in an oven prior to use. |
| Inappropriate Solvent | SNAr reactions require polar, aprotic solvents to solvate the cation of the base and facilitate the reaction without protonating the nucleophile. Protic solvents (like water or alcohols) will quench the nucleophile. Action: Use high-purity, anhydrous DMF, DMSO, or acetonitrile. Ensure the solvent is dry. |
| Insufficient Temperature | The activation energy for the formation of the Meisenheimer complex can be significant. Room temperature reactions are often very slow.[5] Action: Heat the reaction mixture, typically between 80-120 °C. Monitor the reaction progress by TLC to find the optimal temperature. |
| Poor Starting Material Quality | The 5-fluoro-2-nitrobenzoic acid may be impure, or the 2-methylimidazole may have degraded. Action: Verify the purity of your starting materials via NMR or melting point analysis. |
Issue 2: Multiple Spots on TLC / Impurity Formation
Question: My reaction works, but I see several product spots on my TLC plate, leading to a low yield of the desired product. What are these impurities?
Answer: The formation of multiple products typically arises from side reactions. Understanding these potential pathways is key to suppressing them.
Caption: Figure 2: Potential Side Reactions
-
Regioisomer Formation: 2-methylimidazole has two nitrogen atoms. While N1 is sterically more accessible and electronically favored for this reaction, a small amount of reaction at N3 can occur, leading to the formation of the 4-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid isomer. This is generally a minor product due to steric hindrance from the adjacent methyl group.[5]
-
Solution: Lowering the reaction temperature can sometimes improve regioselectivity. Careful purification by column chromatography is usually effective at separating these isomers.
-
-
Decarboxylation: At very high temperatures (>150 °C), nitrobenzoic acids can be susceptible to decarboxylation.
-
Solution: Maintain careful temperature control. Do not exceed 120-130 °C unless necessary, and monitor for gas evolution.
-
-
Hydrolysis of Starting Material: If there is significant water in the reaction mixture, the 5-fluoro-2-nitrobenzoic acid can potentially be hydrolyzed to 5-hydroxy-2-nitrobenzoic acid under basic conditions, although this is less common.
-
Solution: Use anhydrous solvents and dry reagents.
-
Issue 3: Difficult Product Purification
Question: I have a crude product that is an oil or a sticky solid, and it's proving difficult to purify by recrystallization. What should I do?
Answer: Purification challenges are common, especially when minor, structurally similar impurities are present. A multi-step purification strategy is often required.
-
Acid-Base Workup (Primary Purification): The product is a carboxylic acid, making it ideal for an acid-base extraction.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind in the organic layer.
-
Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The product should precipitate out.
-
Filter the solid and wash with cold water. This process is highly effective for removing non-acidic impurities.[6]
-
-
Recrystallization: If the product from the acid-base workup is still impure, recrystallization is the next step.
-
Solvent Screening: Finding the right solvent is critical. The ideal solvent dissolves the product well when hot but poorly when cold.[7] Test small batches with solvents like ethanol/water mixtures, isopropanol, or ethyl acetate.
-
Procedure: Use the minimum amount of hot solvent to dissolve the solid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If the product "oils out," try using a more non-polar solvent system or starting from a more dilute solution.
-
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most reliable method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes with 1% acetic acid is a good starting point. The added acetic acid keeps the carboxylic acid protonated and prevents streaking on the silica gel.
-
Monitoring: Use TLC to track the separation and combine the pure fractions.[8]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is 5-fluoro-2-nitrobenzoic acid preferred over 5-chloro-2-nitrobenzoic acid?
-
A1: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1] Fluorine is highly electronegative, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs its stronger bond strength, making fluoroarenes more reactive in SNAr than their chloro- counterparts.
-
-
Q2: Can I use a different base, like sodium hydride (NaH) or triethylamine (TEA)?
-
A2: Sodium hydride (NaH) is a very strong, non-nucleophilic base that will effectively deprotonate 2-methylimidazole and can be used, but it requires strictly anhydrous conditions and careful handling. Triethylamine (TEA) is generally not basic enough to deprotonate the imidazole efficiently and is not recommended. K₂CO₃ provides a good balance of reactivity, ease of handling, and cost.
-
-
Q3: How do I effectively monitor the reaction's progress?
-
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation between your starting material (5-fluoro-2-nitrobenzoic acid) and the product. A typical eluent would be 50:50 ethyl acetate:hexanes with a few drops of acetic acid. The disappearance of the starting material is a good indicator of reaction completion.
-
Section 4: Detailed Experimental Protocol
This protocol is a validated starting point. Optimization of temperature and reaction time may be necessary.
Caption: Figure 3: Experimental Synthesis Workflow
Materials:
-
5-Fluoro-2-nitrobenzoic acid (1.0 eq)
-
2-Methylimidazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitrobenzoic acid (1.0 eq), 2-methylimidazole (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC until the 5-fluoro-2-nitrobenzoic acid spot is no longer visible. The reaction is typically complete within 4-8 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice water (approx. 10x the volume of DMF used).
-
Precipitation: While stirring, slowly add 1M HCl to the aqueous mixture. The product will begin to precipitate. Continue adding HCl until the pH of the solution is between 2 and 3.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid under high vacuum to a constant weight.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section to yield 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid as a solid.
References
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents.
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]
-
Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]
-
(PDF) 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
- US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents.
-
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC - NIH. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]
- CN102321028B - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. It is designed to move beyond simple protocols, offering in-depth troubleshooting and optimization strategies grounded in chromatographic principles.
Understanding the Analyte: Physicochemical Properties
A robust HPLC method begins with a thorough understanding of the analyte's chemical nature. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a complex molecule with distinct acidic and basic functional groups that govern its chromatographic behavior.
-
Imidazole Moiety : The 2-methyl-1H-imidazole group contains a basic nitrogen atom. Imidazole itself is amphoteric, acting as both a weak acid and a weak base[1]. The pKa of the protonated imidazole ring is approximately 7, making its charge state highly dependent on the mobile phase pH.
-
Nitrobenzoic Acid Moiety : The 2-nitrobenzoic acid group is acidic due to the carboxylic acid function. The presence of the electron-withdrawing nitro group increases its acidity compared to benzoic acid. The pKa is typically in the range of 2-3[2].
-
UV Absorbance : The molecule possesses strong chromophores in the nitro-substituted benzene ring and the imidazole ring, resulting in significant UV absorbance suitable for detection[2][3].
These properties suggest that the molecule's retention and peak shape will be highly sensitive to the pH of the mobile phase. Reversed-phase HPLC is the most common and effective technique for analyzing such polar compounds[4].
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of this compound.
Q1: Why is my peak for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid tailing? A1: Peak tailing for this compound is most often caused by interactions between the basic imidazole group and acidic residual silanols on the surface of the silica-based C18 column[5][6]. This is a common issue for basic analytes. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanols and ensure the imidazole is consistently protonated, leading to improved peak symmetry.
Q2: What is a good starting mobile phase for my analysis? A2: A good starting point is a gradient elution using a C18 column.
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water (pH ~2.5-2.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Acetonitrile (e.g., 10-20%) and ramp up to a higher concentration (e.g., 80-90%) over 10-15 minutes. This will help elute the compound and any potential impurities with good resolution.
Q3: Which detection wavelength should I use? A3: Based on the structures of similar nitrobenzoic acids and imidazoles, a starting wavelength of 254 nm is a robust choice that typically provides good sensitivity[4]. For method optimization, a photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for the purest signal.
Q4: My retention time is drifting. What could be the cause? A4: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.
-
Mobile Phase Instability: If your mobile phase is buffered, ensure the buffer components are fully dissolved and the pH is stable. Volatile mobile phase components can evaporate over time, changing the composition.
-
Temperature Fluctuations: Use a column thermostat to maintain a consistent temperature, as temperature affects mobile phase viscosity and retention[7].
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention.
In-Depth Troubleshooting Guides
Troubleshooting Poor Peak Shape
Ideal chromatographic peaks are symmetrical (Gaussian). Deviations like tailing or fronting can compromise resolution and integration accuracy[8].
Problem: Peak Tailing Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for this analyte.
Causality: The primary cause is secondary ionic interactions between the protonated (positively charged) imidazole moiety and deprotonated (negatively charged) residual silanol groups on the silica packing material[5]. This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail".
Solutions:
-
Mobile Phase pH Adjustment: This is the most effective solution. Lowering the pH of the aqueous mobile phase to < 3.5 with an acid like phosphoric or formic acid serves two purposes: it fully protonates the imidazole group for consistent interaction with the stationary phase, and more importantly, it suppresses the ionization of the silanol groups, minimizing the undesirable secondary interactions[6].
-
Use of an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanols have been chemically deactivated. Using a high-quality, end-capped C18 or C8 column is highly recommended.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to mask the silanol interactions and improve peak shape[8].
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different base material, such as a polymer-based or hybrid silica-polymer column, which has fewer or no silanol groups.
Problem: Peak Fronting Peak fronting, where the first half of the peak is sloped, is less common but can occur.
Causality: The most frequent causes are column overloading or a sample solvent that is significantly stronger than the initial mobile phase[9].
-
Column Overloading: Injecting too much sample mass causes the stationary phase to become saturated, leading to a distorted peak.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the starting mobile phase (e.g., 90% water/10% acetonitrile), the sample band will not focus properly at the head of the column.
Solutions:
-
Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility[9].
Caption: A decision tree for troubleshooting poor resolution.
Recommended Starting Method and Optimization Protocol
This section provides a robust starting point and a systematic approach to optimizing the method for your specific instrument and sample matrix.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Comments |
| Column | High-quality, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm) | The C18 phase provides good hydrophobic retention. A high-quality, end-capped column is critical to minimize peak tailing from silanol interactions.[5] |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | Creates a low pH (~2.5) environment to suppress silanol activity and ensure consistent protonation of the analyte's imidazole group.[2][10] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides good elution strength and is UV transparent. |
| Elution Type | Gradient | Recommended for complex samples to ensure good resolution between the main peak and any impurities. |
| Example Gradient | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B (Equilibration) | This is a generic starting gradient. It should be optimized based on the observed chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility.[7] |
| Detection | UV at 254 nm | A good starting wavelength. Use a PDA detector to confirm the optimal wavelength. |
| Injection Vol. | 5 - 20 µL | Should be optimized to avoid column overload. |
| Sample Diluent | 50:50 Water:Acetonitrile or Initial Mobile Phase Conditions | Ensure the sample is fully dissolved and the diluent is compatible with the mobile phase.[9] |
Step-by-Step Optimization Protocol
-
System Suitability Check: Prepare a standard solution of your analyte. Inject it using the starting conditions. The primary goal is to achieve a sharp, symmetrical peak. If the peak tails significantly, confirm the mobile phase pH is low and your column is in good condition.
-
Gradient Optimization:
-
If the peak elutes too early (< 2 minutes), consider adding an isocratic hold at the initial conditions for 1-2 minutes.
-
If the peak elutes too late, you can increase the starting percentage of Mobile Phase B or make the gradient slope steeper.
-
The goal is to have the main peak elute with a retention factor (k') between 2 and 10 for optimal resolution and run time.
-
-
Wavelength Selection: Using a PDA detector, examine the UV spectrum of the main peak. Select the wavelength of maximum absorbance (λmax) for quantification to maximize sensitivity. Also, check for peak purity to ensure no impurities are co-eluting.
-
Final Validation: Once the method is optimized, perform validation experiments according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Zhang, Q., et al. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- BenchChem. (2025). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
- MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Solubility Issues with 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Welcome to the technical support guide for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure successful experimental outcomes.
Understanding the Molecule: A Bifunctional Challenge
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid possesses a unique chemical structure that presents specific solubility challenges. The molecule is amphoteric, containing both a weakly acidic carboxylic acid group and a weakly basic imidazole moiety. This bifunctional nature means its solubility is highly dependent on the pH of the solvent system. Furthermore, the presence of the nitrobenzoic acid core suggests poor aqueous solubility at neutral pH, a common characteristic of many nitrobenzoic acid derivatives.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid not dissolving in aqueous buffers?
This is the most common issue encountered. The limited aqueous solubility is due to the compound's molecular structure. At neutral pH, the carboxylic acid is largely in its protonated (less soluble) form, and the imidazole group is not fully protonated. To achieve significant aqueous solubility, pH modification is essential.
Q2: I've tried dissolving the compound in common organic solvents without success. What should I do?
While nitrobenzoic acid derivatives generally show better solubility in polar organic solvents like methanol and ethanol compared to water, the imidazole group can influence this behavior.[1] If you are still facing issues, a combination of organic solvents (co-solvents) with aqueous buffers, along with pH adjustment, is the recommended approach.
Q3: Can I heat the solution to improve solubility?
Gentle heating can be a useful technique to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is crucial to assess the thermal stability of your compound under your specific experimental conditions.
Q4: Will the dissolved compound remain in solution over time?
Solutions, especially those prepared by pH adjustment, can be prone to precipitation if the pH shifts or if the solution becomes supersaturated upon cooling. It is advisable to prepare solutions fresh and to filter them through a 0.22 µm filter to remove any undissolved particulates before use.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for addressing solubility issues with 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Troubleshooting Step 1: pH Adjustment
The solubility of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is highly pH-dependent due to its acidic carboxylic acid and basic imidazole functionalities.[2] Adjusting the pH will ionize these groups, significantly increasing aqueous solubility.
-
For Basic Conditions: Increasing the pH above the pKa of the carboxylic acid will deprotonate it to the more soluble carboxylate anion.
-
For Acidic Conditions: Decreasing the pH below the pKa of the imidazole group will protonate it to the more soluble imidazolium cation.
-
Initial Suspension: Suspend the desired amount of the compound in the aqueous buffer of your choice (e.g., Phosphate Buffered Saline, PBS).
-
Basification: For basic solubilization, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise while stirring. Monitor the pH and continue adding the base until the compound dissolves. A target pH of > 8 is a good starting point.
-
Acidification: For acidic solubilization, add a small amount of a suitable acid (e.g., 1 M HCl) dropwise while stirring. Monitor the pH and continue adding the acid until the compound dissolves. A target pH of < 4 is a reasonable starting point.
-
Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH to your desired experimental value. Be aware that the compound may precipitate if the pH approaches its isoelectric point.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.
Diagram: pH-Dependent Ionization
Caption: Ionization states of the molecule at different pH values.
Troubleshooting Step 2: Use of Co-solvents
If pH adjustment alone is insufficient, the use of co-solvents can further enhance solubility.[3] Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3]
| Co-solvent | Dielectric Constant (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47 | A powerful and versatile solvent, but can have effects on cell-based assays. |
| Ethanol | 24.5 | A commonly used, less toxic co-solvent. |
| Methanol | 33 | Similar to ethanol, effective for many nitrobenzoic acids.[1] |
| N,N-Dimethylformamide (DMF) | 37 | Another strong solvent, use with caution due to potential reactivity. |
-
Initial Dissolution: Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Aqueous Dilution: While stirring, slowly add the aqueous buffer to the co-solvent concentrate.
-
Observe for Precipitation: If the compound begins to precipitate, you may need to increase the proportion of the co-solvent or combine this method with pH adjustment.
-
Final Concentration: Aim for the lowest effective concentration of the co-solvent in your final solution to minimize potential biological effects. A final concentration of <1% DMSO is generally recommended for cell-based assays.
Advanced Technique: Salt Formation
For persistent solubility issues, converting the acidic compound into a salt can dramatically increase its aqueous solubility.[4][5] This is a common strategy in drug development.[4][5] The formation of a salt from a weak acid increases the drug's solubility by creating charged species that are more soluble in aqueous environments.[6]
This protocol is for small-scale, experimental purposes to generate a more soluble form of the compound.
-
Dissolution: Dissolve the 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a suitable organic solvent, such as ethanol or methanol.
-
Base Addition: Add one molar equivalent of a suitable base (e.g., sodium hydroxide or potassium hydroxide in ethanol) dropwise to the solution while stirring.
-
Precipitation: The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated to yield the salt.
-
Isolation and Washing: The precipitated salt can be collected by filtration and washed with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum. The resulting salt form should exhibit significantly improved aqueous solubility.
References
-
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. Available at: [Link]
-
Stavroula A. Chatzitaki and Athanasios A. Tsiouris. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]
-
P. Bustamante, B. Escalera, and E. Selles. (n.d.). Principles of Salt Formation. ResearchGate. Available at: [Link]
-
LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Thi-Tram-Duy Tran et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. MDPI. Available at: [Link]
-
Zhang et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Semantic Scholar. Available at: [Link]
-
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews. (2021). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. (1991). Available at: [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. (n.d.). Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Available at: [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Kent Academic Repository. (2020). Available at: [Link]
-
pH Shift of solubility suspensions upon preparation. ResearchGate. (n.d.). Available at: [Link]
-
[ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Chemical Communications (RSC Publishing). (2015). Available at: [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. (n.d.). Available at: [Link]
-
pH Adjustment and Neutralization, the basics. digital-analysis.com. (n.d.). Available at: [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. (n.d.). Available at: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. (n.d.). Available at: [Link]
-
(PDF) 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. ResearchGate. (n.d.). Available at: [Link]
-
pH Adjusting Database. CompoundingToday.com. (n.d.). Available at: [Link]
-
2-Methyl-5-nitroimidazole. PubChem. (n.d.). Available at: [Link]
-
2-(5-Nitro-1H-imidazol-1-yl)ethanol. PubChem. (n.d.). Available at: [Link]
- Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents. (n.d.).
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. rjpdft.com [rjpdft.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Support Center: Degradation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This guide provides in-depth answers to common questions and troubleshooting strategies for issues related to the stability and degradation of this compound in solution. As Senior Application Scientists, we have designed this center to explain not just the "how" but the "why" behind these experimental considerations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Q1: What are the primary structural features of this molecule that influence its stability in solution?
A: The stability of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is governed by three key functional groups:
-
A Nitroaromatic System: The nitro group on the benzoic acid ring is an electron-withdrawing group that makes the molecule susceptible to degradation under specific conditions. Nitroaromatic compounds are known to be sensitive to light (photodegradation) and can be reduced under certain chemical environments.[1][2][3][4]
-
An Imidazole Ring: Imidazole and its derivatives can be susceptible to hydrolysis, particularly at non-neutral pH.[5] The nitrogen atoms in the ring can also participate in coordination with metal ions, which may catalyze degradation reactions.[6]
-
A Carboxylic Acid Group: The benzoic acid moiety influences the molecule's solubility in aqueous solutions, which is pH-dependent. Carboxylic acids can react with bases to form salts and can be susceptible to esterification reactions if alcohols are present in the solvent system.[7]
Q2: What are the general recommendations for preparing and storing stock solutions of this compound?
A: To ensure the integrity of your compound, follow these guidelines:
-
Solvent Selection: Start with common laboratory solvents in which the compound is soluble, such as DMSO, DMF, or methanol. For aqueous buffers, solubility will be pH-dependent due to the carboxylic acid group (pKa ≈ 3.5 for 3-nitrobenzoic acid).[8] The compound will be more soluble at neutral to basic pH where the carboxylate salt is formed.
-
Protection from Light: Due to the photosensitive nature of nitroaromatic compounds, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3][4]
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.
-
pH Consideration: For aqueous solutions, buffer the pH to a range where the compound is most stable, which should be determined experimentally (see Troubleshooting Guide). Imidazole-based compounds can have varying stability at different pH values.[5][9]
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to protect against oxidative degradation.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for stability testing and impurity profiling.[10] An LC-MS method is highly recommended for identifying unknown degradation products, as it provides mass-to-charge ratio information that is critical for structural elucidation.[11]
Section 2: Troubleshooting Guide for Degradation Issues
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Q4: I see an unexpected peak appearing in my HPLC chromatogram over time. How do I determine if it's a degradant?
A: The appearance of new peaks or the growth of existing minor peaks is a classic sign of degradation. A systematic approach, known as a forced degradation study, is the authoritative way to confirm this.[3][4][12] This involves intentionally stressing the compound under various conditions to generate potential degradation products.
The workflow below outlines the troubleshooting process.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Q5: My compound is losing biological activity in my cell-based assay. Could this be due to degradation in the culture medium?
A: Yes, this is a common issue. The components and conditions of cell culture medium (aqueous, pH ~7.4, 37°C, presence of various biomolecules) can promote degradation.
Troubleshooting Steps:
-
Assess Stability in Media: Incubate your compound in the complete cell culture medium (without cells) for the duration of your assay (e.g., 24, 48, 72 hours).
-
Analyze Samples: At each time point, take an aliquot of the medium, precipitate proteins (e.g., with cold acetonitrile), centrifuge, and analyze the supernatant by HPLC.
-
Quantify Parent Compound: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates instability.
-
Causality: The primary cause is often hydrolysis. The ester linkage in some related compounds is susceptible to hydrolysis, and the imidazole ring's stability can also be pH-dependent.[5][13][14]
Q6: I am observing significant degradation when my experiment is exposed to ambient lab light. What is the likely mechanism?
A: The nitroaromatic moiety makes the compound highly susceptible to photodegradation.[1] UV or even strong visible light can excite the nitro group, leading to chemical reactions.
Mechanism & Evidence:
-
Photoreduction: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or even an amino (-NH₂) group.
-
HONO Formation: Photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO), indicating a breakdown of the nitro group.[2]
-
Mitigation: The solution is straightforward: protect all solutions and experimental setups from light. Use amber glassware, cover plates with foil, and minimize exposure to ambient light during preparation. This practice is a standard requirement in formal photostability testing according to ICH guidelines.[3][4]
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential stability studies.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying likely degradation pathways and developing a stability-indicating analytical method.[12][15]
Objective: To generate degradation products under stressed conditions to understand degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat at 60-80°C.
-
Photolytic: Expose to a photostability chamber (ICH Q1B compliant) or direct sunlight.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Incubate the vials for a set period (e.g., 24-48 hours). The goal is to achieve 10-20% degradation of the parent compound.[15]
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Causality: This is critical to prevent damage to the HPLC column and ensure reproducible chromatography.[4]
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis: Analyze all samples, including the control, using a suitable HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. Identify new peaks and calculate the percentage degradation of the parent compound.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Setting | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Tests for lability in acidic environments. May affect the imidazole ring.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT or heated | Tests for lability in basic environments. May affect the imidazole ring or other functional groups.[13][16] |
| Oxidation | 3-30% H₂O₂, RT | Simulates oxidative stress. The imidazole ring and methyl group are potential sites of oxidation.[3] |
| Thermal Degradation | Dry heat, 60-80°C | Assesses intrinsic thermal stability of the molecule. |
| Photodegradation | ICH Q1B light source | Assesses sensitivity to light. The nitroaromatic group is a known photosensitive chromophore.[1][2][4] |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[17]
-
Mobile Phase:
-
A: 0.1% Formic Acid or Phosphoric Acid in Water. Causality: An acidic modifier is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
B: Acetonitrile or Methanol.
-
-
Initial Gradient: Start with a broad gradient (e.g., 10% to 90% B over 20 minutes) to elute all components.
-
Detection: Use a DAD to monitor a wide range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for detecting the parent and all degradants. Nitroaromatic compounds typically have strong absorbance in the UV region.[10]
-
Optimization: Inject a pooled sample containing aliquots from all stress conditions. Adjust the gradient, flow rate, and mobile phase composition until baseline separation (Resolution > 1.5) is achieved for the parent peak and all degradant peaks.
Section 4: References
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora.
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications.
-
Forced Degradation Studies. MedCrave online.
-
troubleshooting low bioactivity in synthesized imidazole-based compounds. Benchchem.
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure.
-
Forced degradation studies. MedCrave online.
-
THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. Journal of the American Chemical Society.
-
A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. Benchchem.
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
-
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing.
-
How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Quora.
-
3-Nitrobenzoic acid. Wikipedia.
-
BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare.
-
Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Semantic Scholar.
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
-
Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. ResearchGate.
-
A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. Benchchem.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
Imidazole, for molecular biology (I5513) - Product Information Sheet. Sigma-Aldrich.
-
Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. CymitQuimica.
-
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. AbacipharmTech-Global Chemical supplier.
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.
-
2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals - NOAA.
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
-
Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. NIH.
-
(PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate.
-
2-(2-methyl-5-nitro-1H-imidazol-1-ium-1-yl)ethanol. PubChem.
-
Application Notes & Protocols for the Analytical Detection of 5-Nitroso-1H-Imidazole. Benchchem.
-
1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. BLDpharm.
-
CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents.
-
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid. Sigma-Aldrich.
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging molecule. Here, we address common experimental failures in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Understanding the Molecule: A Double-Edged Sword
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key moieties:
-
The Nitrobenzoic Acid Core: The strongly electron-withdrawing nitro group significantly increases the acidity of the carboxylic acid and activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This can be both a blessing and a curse, facilitating desired reactions but also opening avenues for unwanted side products.
-
The Carboxylic Acid: This group is the primary handle for derivatization, most commonly through amide bond formation. However, its activation can be sluggish due to the electronic effects of the nitro group.
-
The 2-Methylimidazole Group: This heterocyclic moiety introduces basicity and can act as a nucleophile or a ligand for metal catalysts.[3][4] Its presence can lead to unexpected side reactions or coordination-related issues.
This guide will help you anticipate and overcome the challenges posed by this unique combination of functional groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Bond Formation
Question 1: My amide coupling reaction with 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is failing or giving very low yields. What's going on?
This is a common issue stemming from a combination of electronic deactivation and potential side reactions.
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The electron-withdrawing nitro group makes the carboxyl group a weaker nucleophile, hindering its reaction with coupling reagents.[5]
-
Troubleshooting:
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for 30-60 minutes before adding the amine. This ensures the formation of the activated species.
-
Stronger Coupling Reagents: For sterically hindered or electron-deficient amines, consider more potent coupling reagents. A comparison of common reagents is provided in the table below.
-
Acid Chloride Formation: As a more robust activation method, convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Exercise caution as this is a vigorous reaction and may require elevated temperatures.[6]
-
-
-
Basic Imidazole Interference: The imidazole nitrogen is basic and can quench the coupling reagent or the activated carboxylic acid intermediate.
-
Troubleshooting:
-
Protonation: Add a mild acid (e.g., one equivalent of HCl) to the reaction mixture to protonate the imidazole, rendering it non-nucleophilic.
-
Stoichiometry Adjustment: Increase the equivalents of the coupling reagent and base to compensate for any that may be consumed by the imidazole.
-
-
-
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the coupling reagent and the amine.
-
Troubleshooting:
-
Less Bulky Reagents: Opt for smaller coupling reagents.
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor closely for decomposition.
-
-
Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings
| Coupling Reagent | Acronym | Key Advantages | Considerations |
| Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, simplifying purification. | Can be less effective for highly hindered substrates. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly effective for hindered systems. | Byproducts can be difficult to remove. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | "Gold standard" for difficult couplings, high reactivity. | Expensive and can cause guanidinylation of the amine. |
| Propylphosphonic Anhydride | T3P | Excellent for clean reactions with water-soluble byproducts. | Often requires a base like pyridine. |
Experimental Protocol: Optimized Amide Coupling
-
To a solution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes for pre-activation.
-
Add the amine (1.1 eq) and continue stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Side Reactions and Stability
Question 2: I'm observing an unexpected byproduct in my reaction. What could it be?
Several side reactions are possible with this molecule, particularly under harsh conditions.
Potential Side Reactions:
-
Decarboxylation: At elevated temperatures (typically >180 °C), nitrobenzoic acids can undergo decarboxylation to form the corresponding nitroarene.[7]
-
Prevention: Avoid excessive heating. If the reaction requires heat, use the lowest effective temperature and monitor the reaction time carefully.
-
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for nucleophilic attack. Strong nucleophiles (e.g., alkoxides, thiolates) can potentially displace the nitro group or other leaving groups on the ring.[1][8]
-
Prevention: Use non-nucleophilic bases (e.g., DIPEA, DBU) and avoid an excess of strong nucleophiles in your reaction mixture.
-
-
Imidazole Ring Opening: Under very strong basic or acidic conditions, the imidazole ring can be susceptible to cleavage.
-
Prevention: Maintain a pH as close to neutral as possible, unless specific acidic or basic conditions are required for your desired transformation.
-
dot
Caption: Potential side reactions of the title compound.
Purification Challenges
Question 3: I'm having difficulty purifying my product. It streaks on TLC and is hard to isolate by column chromatography.
The high polarity and basicity of the imidazole group, combined with the acidic carboxylic acid, make this a challenging molecule to purify.[4][9]
Troubleshooting Purification:
-
TLC Streaking:
-
Mobile Phase Additives: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonia) to the eluent to suppress ionization and reduce streaking. For basic compounds, a common mobile phase is DCM/MeOH with a small percentage of NH₄OH.[9]
-
-
Column Chromatography:
-
Alternative Stationary Phases: If silica gel gives poor results, consider using alumina (basic or neutral) which can be better for basic compounds.[10] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can also be effective for polar compounds.
-
Ion Exchange Chromatography: For highly polar and ionizable compounds, ion exchange chromatography can be a powerful purification technique.
-
-
Crystallization: If the product is a solid, recrystallization can be an excellent purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.
dot
Caption: A workflow for purifying the title compound.
References
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
-
2-METHYLIMIDAZOLE. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at: [Link]
-
Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Reaction of 2-nitrobenzoic acid with styrene. ResearchGate. Available at: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. SpringerLink. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Purification of a sample: Polarity (part 1). Interchim – Blog. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Reaction of Imidazole and 2-Methylimidazole with Copper(II) Salts and Certain Acids. ResearchGate. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]
-
Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water. Chemical Communications (RSC Publishing). Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Available at: [Link]
- Method for preparing 2-methylimidazole. Google Patents.
-
Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How to purify low polar compounds in PE fractions? ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. Available at: [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. NIH. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Synthesis of 2-methylimidazole. Chemistry Stack Exchange. Available at: [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH. Available at: [Link]
-
Please give suggestion: high polar impurity purification. Chromatography Forum. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemcess.com [chemcess.com]
- 8. d-nb.info [d-nb.info]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Welcome to the technical support center for the purification of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this amphoteric molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid possesses a unique chemical structure with both a weakly basic imidazole ring and an acidic carboxylic acid group, alongside a strongly electron-withdrawing nitro group. This combination of functionalities presents specific hurdles in its purification. Key challenges often stem from:
-
Amphoteric Nature: The presence of both acidic and basic centers can lead to complex solubility profiles and potential self-association.
-
Isomeric Impurities: Synthesis of substituted nitrobenzoic acids can often result in the formation of positional isomers which can be difficult to separate.[1]
-
Synthesis Byproducts: Unreacted starting materials and side-products from the synthetic route are common contaminants.
-
Crystallization Difficulties: The compound may be prone to "oiling out" or forming poorly defined crystals, complicating purification by recrystallization.[2]
This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery is a frequent issue in recrystallization. The primary culprits are typically using an excessive amount of solvent or choosing a suboptimal solvent system.[3]
-
Causality: The goal of recrystallization is to dissolve the solute in a minimal amount of hot solvent. If too much solvent is used, a substantial portion of your compound will remain in the mother liquor even after cooling, leading to poor recovery.[3]
-
Troubleshooting Steps:
-
Solvent Optimization: Conduct small-scale solubility tests with a variety of solvents. Ideal solvents for nitrobenzoic acids can include ethanol/water mixtures, methanol, or ethyl acetate/hexane.[3][4] The key is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to your crude product until it just dissolves. Avoid adding a large excess.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of pure crystals and reduces the amount of product lost to the mother liquor.[2]
-
Sufficient Cooling Time: Ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation.[3]
-
Issue 2: The Product Fails to Crystallize and "Oils Out"
Q: When I cool my recrystallization solution, instead of crystals, I get an oily or gummy substance. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a rapidly cooling solution.[2]
-
Causality: The presence of significant impurities can depress the melting point of your compound and inhibit the formation of a crystal lattice. Rapid cooling can also cause the compound to crash out of solution as a supersaturated oil rather than forming ordered crystals.
-
Troubleshooting Steps:
-
Preliminary Purification: If your crude product is highly impure, consider a preliminary purification step. An acid-base extraction is particularly well-suited for this amphoteric molecule to remove neutral impurities.[3]
-
Adjust Solvent Volume: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to prevent premature precipitation on cooling.[2]
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[3]
-
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
-
Re-evaluate Solvent System: The chosen solvent may be too good at dissolving the compound. Consider a less polar solvent system or a solvent pair.[5]
-
Issue 3: Persistent Colored Impurities
Q: My final product is off-color (e.g., yellowish or brownish), even after recrystallization. How can I remove these colored impurities?
A: Colored impurities are often high molecular weight byproducts.
-
Causality: These impurities can become trapped in the crystal lattice during crystallization.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities.[6]
-
Hot Filtration: While the solution is still hot, perform a gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[4]
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a standard recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid?
A1: A multi-step approach is often most effective. Start with an acid-base extraction to separate the amphoteric product from neutral and potentially other acidic or basic impurities.[7][8] Follow this with a recrystallization from a suitable solvent system to achieve high purity. For very challenging separations, column chromatography may be necessary.[9][10]
Q2: How does the amphoteric nature of the molecule affect purification?
A2: The carboxylic acid group (-COOH) is acidic, while the imidazole ring is basic. This allows you to selectively move the compound between an aqueous and an organic layer by adjusting the pH.[11][12]
-
In acidic solution (e.g., dilute HCl): The imidazole ring is protonated, forming a salt that is soluble in the aqueous layer.
-
In basic solution (e.g., dilute NaHCO₃ or NaOH): The carboxylic acid is deprotonated, forming a salt that is also soluble in the aqueous layer.
This property is the basis for the acid-base extraction purification protocol.
Q3: What are some recommended solvent systems for recrystallization?
A3: Based on the properties of similar nitrobenzoic acids and imidazole-containing compounds, good starting points for solvent screening include:[3][5]
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Toluene
Always perform small-scale tests to find the optimal solvent or solvent pair for your specific sample.[13]
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid) to separate your product from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[4]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric product from neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). This step will remove any basic, non-amphoteric impurities, while the target compound should remain in the organic layer due to the electron-withdrawing nitro group reducing the basicity of the imidazole.
-
Basic Extraction: Extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). The 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid will be deprotonated at the carboxylic acid group and move into the aqueous layer. Neutral impurities will remain in the organic layer.[14]
-
Separation: Separate the aqueous layer containing the salt of your product.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the solid obtained from the acid-base extraction or for use as a standalone method if the crude product is relatively clean.
-
Solvent Selection: Based on small-scale tests, choose an appropriate solvent or solvent pair.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration.[4]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Data and Workflow Visualization
Table 1: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvents/Reagents | Purpose |
| Acid-Base Extraction | Ethyl Acetate or DCM (Organic Phase) | Dissolves the crude mixture. |
| 1M NaHCO₃ (Aqueous Phase) | Extracts the acidic product into the aqueous layer. | |
| 1M HCl (Aqueous Phase) | Used to precipitate the pure product from the aqueous layer. | |
| Recrystallization | Ethanol/Water | A common polar protic solvent system. |
| Methanol/Water | Similar to ethanol/water, good for polar compounds. | |
| Ethyl Acetate/Hexane | A common solvent pair with tunable polarity. | |
| Toluene | A non-polar aromatic solvent. | |
| Column Chromatography | Silica Gel (Stationary Phase) | Standard stationary phase for normal-phase chromatography. |
| Ethyl Acetate/Hexane Gradient | A common mobile phase for separating compounds of moderate polarity. |
Purification Workflow Diagram
Caption: Logical workflow for the purification of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Stability of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Introduction
Welcome to the dedicated technical support guide for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical strategies for enhancing the stability of this compound. Given its chemical structure, featuring a nitrobenzoic acid moiety and a substituted imidazole ring, the molecule presents unique stability challenges that require careful consideration during handling, formulation, and analysis. This guide synthesizes field-proven insights and established scientific principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid?
The primary stability concerns are rooted in its three main structural components: the nitroaromatic ring, the carboxylic acid group, and the imidazole moiety. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and contributes to the compound's overall reactivity.[1] Key vulnerabilities include:
-
Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly UV radiation.[2][3][4] Exposure can initiate photochemical reactions, leading to the formation of colored degradants and loss of potency.
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, especially in the presence of peroxides or metal ions.[5] This can lead to the formation of various oxidized byproducts.
-
pH-Dependent Degradation: The presence of both a carboxylic acid (acidic) and an imidazole ring (can be basic) means that the compound's stability can be highly dependent on the pH of the solution. Extreme pH values can catalyze degradation reactions.
-
Thermal Stress: While generally stable at room temperature, elevated temperatures can promote decarboxylation or other decomposition pathways.
Q2: What are the expected degradation pathways for this molecule?
Based on its structure and data from analogous compounds, several degradation pathways are plausible under forced degradation conditions. The primary sites for degradation are the nitro group, the imidazole ring, and the carboxylic acid function.[6]
-
Photolytic Pathway: Upon exposure to UV or high-intensity light, the nitro group can be excited, leading to the formation of reactive intermediates. This can result in the reduction of the nitro group to nitroso or amino functionalities or the hydroxylation of the aromatic ring.[2][3]
-
Oxidative Pathway: In the presence of oxidizing agents like hydrogen peroxide, the imidazole ring is a likely target.[5] This can lead to ring-opened products or the formation of various hydroxylated species.
-
Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable bonds like esters, extreme pH conditions can affect stability. In strongly acidic media, the imidazole ring's integrity could be compromised, while in strongly basic conditions, base-mediated oxidation of the imidazole moiety can occur.[5]
-
Reductive Pathway: The nitro group is susceptible to reduction, which can be initiated by reducing agents or certain excipients. This typically leads to the formation of the corresponding amino-benzoic acid derivative.[7][8]
Below is a diagram illustrating the potential degradation points on the molecule.
Caption: Workflow for a forced degradation study.
Protocol 2: Preparation of a Stabilized Aqueous Solution
Objective: To prepare a buffered aqueous solution with enhanced stability for experimental use.
Methodology:
-
Prepare Buffer: Prepare a 50 mM citrate-phosphate buffer and adjust the pH to 5.0. This slightly acidic pH helps stabilize the carboxylic acid moiety. [9]2. Add Stabilizers: To the buffer, add edetate disodium (EDTA) to a final concentration of 0.05% (w/v) to chelate metal ions. [10]3. De-gas Buffer: Sparge the final buffer solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolve Compound: Weigh the required amount of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid and dissolve it in the stabilized, de-gassed buffer. Use gentle sonication if needed.
-
Storage: Store the final solution in a tightly sealed amber glass vial at 2-8 °C. This formulation strategy creates a protective environment by controlling pH, sequestering metal ions, and minimizing oxygen exposure.
References
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. Benchchem.
- Excipients. Pharmlabs.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Pharmaceutical formulations of acid labile substances for oral use. Google Patents.
- The strategy for improving the stability of nitroform derivatives—high-energetic oxidant based on hexanitroethane. ResearchGate.
- Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. AIP Publishing.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Forced Degradation Studies Research Articles. R Discovery.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excipients | Pharmlabs [pharmlabs.unc.edu]
Technical Support Center: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively, ensuring the highest possible purity and yield.
Section 1: Synthesis Overview and Key Impurity Pathways
The most reliable and scalable synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 2-methylimidazole with an activated aryl halide, typically 5-fluoro-2-nitrobenzoic acid, in the presence of a suitable base and a polar aprotic solvent.
The nitro group ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack by the imidazole nitrogen. While this reaction is generally efficient, several side reactions can lead to the formation of critical impurities that complicate purification and compromise the final product's quality.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, with significant unreacted 5-fluoro-2-nitrobenzoic acid remaining according to LC-MS. What's wrong?
This is a common issue indicating incomplete conversion. Several factors can be at play, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Insufficient Base Strength or Amount: The SNAr reaction generates hydrofluoric acid (HF) as a byproduct, which must be neutralized. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the 2-methylimidazole and halting its nucleophilic activity.
-
Recommendation: Use at least 2.0-2.5 equivalents of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to better results.[1]
-
-
Low Reaction Temperature: Nucleophilic aromatic substitutions require sufficient thermal energy to overcome the activation barrier.
-
Recommendation: Ensure your reaction temperature is maintained between 100-120°C. Monitor the internal temperature of the reaction, not the oil bath temperature.
-
-
Presence of Moisture: Water can compete with the imidazole as a nucleophile, potentially leading to the formation of 5-hydroxy-2-nitrobenzoic acid. More importantly, it can affect the solubility and activity of your base.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry 2-methylimidazole and the base before use if necessary.
-
-
Poor Solvent Choice: The solvent must be polar and aprotic to dissolve the reagents and facilitate the charge separation in the transition state.
-
Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Ensure they are of high purity and anhydrous.
-
Q2: I see a major, less polar impurity by TLC and LC-MS. It lacks the carboxylic acid proton in its ¹H NMR spectrum. What is it and how do I prevent it?
You are almost certainly observing the decarboxylated impurity , 1-(2-methyl-1H-imidazol-1-yl)-4-nitrobenzene. Nitrobenzoic acids are susceptible to thermal decarboxylation, especially at high temperatures.[2][3][4] This side reaction is often the primary source of difficult-to-remove impurities.
Mechanism and Prevention:
The electron-withdrawing nitro group stabilizes the negative charge that develops on the aromatic ring upon loss of CO₂, facilitating decarboxylation. This process is highly temperature-dependent.
| Reaction Temperature | Reaction Time | Approx. % Decarboxylated Impurity (Hypothetical Data) |
| 100°C | 12 h | < 1% |
| 120°C | 8 h | 2-5% |
| 140°C | 8 h | > 15% |
Mitigation Strategies:
-
Strict Temperature Control: The most critical parameter. Keep the reaction temperature at or below 120°C. Do not overheat the reaction to "push it to completion."
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Prolonged heating, even at a moderate temperature, will increase the amount of decarboxylated product.
-
Choice of Base: While not directly causal, a highly efficient base (like Cs₂CO₃) can shorten the required reaction time, thereby reducing the window for thermal degradation.
Q3: My crude product is an oil or fails to crystallize properly. What should I do?
An oily or gummy product is a strong indicator of high impurity content, which disrupts the crystal lattice formation.[5]
Troubleshooting Steps:
-
Identify the Culprit: Analyze the crude material by ¹H NMR and LC-MS. The most likely cause is a high percentage of the decarboxylated impurity, which is less polar and often oily. Unreacted starting materials can also contribute.
-
Perform an Acid-Base Cleanup: Before attempting recrystallization, an acid-base extraction can be highly effective.
-
Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired product (a carboxylic acid) will move into the aqueous basic layer, while the neutral decarboxylated impurity and unreacted 2-methylimidazole will remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. Your pure product should precipitate as a solid.
-
Filter, wash with cold water, and dry the solid.
-
-
Re-evaluate Recrystallization Solvent: If the product is now a solid but still impure, you may need a different recrystallization solvent system. Test various solvents like ethanol/water, methanol, or isopropanol.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes of the starting materials? A: Purity is paramount. 5-Fluoro-2-nitrobenzoic acid should be >98% pure, with no isomeric impurities. 2-Methylimidazole should be dry and free of polymeric material. Using impure starting materials is a primary cause of complex purification challenges.
Q: Which analytical techniques are best for monitoring the reaction? A:
-
TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring. Use a mobile phase like 10% Methanol in Dichloromethane. The product will be a fluorescent spot with an Rf of ~0.3-0.4, while the starting acid will be near the baseline and the decarboxylated impurity will have a higher Rf (~0.6-0.7).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and key impurities, confirming their identity by mass.[7]
Q: What is the best method for final product purification? A: For multigram scales, recrystallization is the most efficient and economical method.[5][6] After an acid-base workup, recrystallizing from an ethanol/water mixture or isopropanol typically yields a product with >99.5% purity. For very small scales or extremely difficult-to-separate impurities, flash column chromatography on silica gel can be used.
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Sources
- 1. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid and Other Nitroimidazoles for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of Nitroimidazoles in Medicine
The nitroimidazole class of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their unique mechanism of action, which involves reductive activation in hypoxic environments, has also led to their exploration as radiosensitizers in oncology. Well-known members of this family, such as metronidazole and tinidazole, are staples in clinical practice. However, the continuous challenge of drug resistance and the need for agents with improved efficacy and safety profiles drive the ongoing development of novel nitroimidazole derivatives.
This guide provides a comparative analysis of the novel compound 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid against established nitroimidazoles. Due to the limited publicly available experimental data on this specific molecule, this guide will leverage structure-activity relationship (SAR) principles to infer its potential properties and performance. We will compare it to well-characterized nitroimidazoles, including:
-
Metronidazole: The prototypical 5-nitroimidazole.
-
Tinidazole: A second-generation 5-nitroimidazole with a longer half-life.
-
Nimorazole: A 5-nitroimidazole also investigated as a hypoxic cell radiosensitizer.
-
Megazol: A potent but toxic 5-nitroimidazole effective against certain trypanosomes.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research and development efforts in this critical area of medicinal chemistry.
The Nitroimidazole Scaffold: Mechanism of Action
The biological activity of nitroimidazoles is contingent upon the reduction of their nitro group, a process that occurs preferentially in the anaerobic or hypoxic environments characteristic of target pathogens and solid tumors.
A Comparative Analysis of the Antimicrobial Potential of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
This guide provides a comprehensive evaluation of the antimicrobial properties of the novel compound, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. As researchers and drug development professionals, our objective is to contextualize its potential efficacy by comparing it against established antimicrobial agents. This document is structured to provide a foundational understanding of the compound's place within the nitroimidazole class, a plausible synthetic route, and a robust framework for its microbiological evaluation, supported by detailed experimental protocols.
Introduction: The Nitroimidazole Scaffold and Mechanism of Action
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid belongs to the nitroimidazole class of antimicrobials.[1][2] This class is renowned for its efficacy against anaerobic bacteria and certain protozoa.[3][] Prominent members of this family, such as Metronidazole and Tinidazole, are mainstays in clinical practice for treating infections caused by these organisms.[5]
The antimicrobial effect of nitroimidazoles is not inherent to the parent molecule but is a result of its transformation within the target microorganism. These compounds are prodrugs that require reductive activation of their nitro group.[3][5] In the low-redox-potential environment of anaerobic cells, enzymes like nitroreductases transfer electrons to the nitro group, creating a highly reactive nitro radical anion.[3][6] This radical and subsequent reactive intermediates induce cytotoxicity by causing breaks in the microbial DNA, ultimately leading to cell death.[6][7] This targeted activation mechanism is key to their selective toxicity against anaerobic organisms, as aerobic cells lack the necessary enzymatic machinery for efficient drug reduction.[][7]
Caption: Proposed mechanism of action for nitroimidazole compounds.
Synthesis Pathway
A potential two-step synthesis could involve:
-
Nitration of a precursor: Synthesis of 5-methyl-2-nitrobenzoic acid can be achieved through the nitration of 3-methylbenzoic acid using a nitrating mixture, such as nitric acid and acetic anhydride.[9]
-
Nucleophilic Aromatic Substitution (SNAAr): The subsequent reaction would likely involve the coupling of 2-methylimidazole with a derivative of 2-nitrobenzoic acid. For instance, reacting 2-methylimidazole with 5-fluoro-2-nitrobenzoic acid under basic conditions would lead to the displacement of the fluoride ion by the imidazole nitrogen, yielding the target compound. The choice of a fluoride leaving group is strategic, as it is often highly effective in SNAAr reactions.
This proposed pathway provides a logical and experimentally viable approach to obtaining the compound for further study.
Comparative Antimicrobial Activity: An Evaluation Framework
To ascertain the therapeutic potential of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, its antimicrobial activity must be quantified and compared against both a gold-standard antibiotic and a structurally related compound. This provides a clear benchmark for its potency and spectrum of activity.
Selected Test Organisms: A panel of clinically relevant microorganisms should be selected to represent a broad spectrum:
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922)
-
Anaerobe: Bacteroides fragilis (e.g., ATCC 25285)
-
Fungus: Candida albicans (e.g., ATCC 90028)
Comparator Compounds:
-
Positive Control: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).
-
Class Representative: Metronidazole (the most common clinical nitroimidazole).[5]
Data Summary (Hypothetical): The following table presents a hypothetical data set based on the expected activity profile of a novel nitroimidazole. The primary efficacy is anticipated against the anaerobic bacterium, with potentially moderate to low activity against aerobic and fungal species.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. fragilis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | >128 | 64 | 4 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 8 | >128 |
| Metronidazole (Comparator) | >256 | >256 | 1 | >256 |
Note: The data presented in this table is illustrative and serves as a template for presenting experimental findings. Actual values must be determined empirically.
Experimental Protocols: A Self-Validating System
The trustworthiness of antimicrobial susceptibility data hinges on the adherence to standardized and reproducible protocols. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust and comparable across different studies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in a minimal amount of Dimethyl Sulfoxide (DMSO). Further dilute to the required starting concentration using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast. The final DMSO concentration should not exceed 1% v/v, as higher concentrations can inhibit microbial growth.
-
Inoculum Preparation: Culture the test organisms overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth. The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum, but no compound, to confirm microbial viability.
-
Negative Control: A well containing only sterile broth to check for contamination.
-
Comparator Drugs: Run parallel dilutions of Ciprofloxacin and Metronidazole.
-
-
Incubation: Incubate the plates at 35-37°C. Aerobic bacteria and yeast are incubated for 18-24 hours. Anaerobic bacteria must be incubated in an anaerobic chamber for 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a solid agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 18-24 hours (or 48 hours for anaerobes).
-
Result Interpretation: The MBC/MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Sources
- 1. jocpr.com [jocpr.com]
- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 5. lecturio.com [lecturio.com]
- 6. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a novel compound such as 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a potential pharmaceutical intermediate or active ingredient, establishing a reliable analytical method is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of potential analytical techniques and a detailed framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This involves a thorough scientific evaluation to confirm that the method is accurate, precise, specific, and robust for the quantitative determination of the analyte.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid hinges on the specific analytical objective, such as purity assessment, content uniformity, or stability testing. Given the compound's chemical structure—possessing both a nitrobenzoic acid and a methyl-imidazole moiety—several techniques are viable.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection.[7] | Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.[7] | Measurement of the absorbance of light at a specific wavelength by the analyte in solution.[7] |
| Specificity | High (can separate from structurally similar impurities and isomers).[7][8] | Very High (provides structural information for peak identification).[7] | Low to Moderate (potential for interference from other absorbing species).[7] |
| Primary Use | Quantitative analysis (assay), impurity profiling, stability testing.[7] | Identification and quantification of volatile or semi-volatile impurities. | Rapid quantification in simple, known matrices. |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate to High | Low to Moderate | High |
For the comprehensive analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable and versatile technique. Its high specificity and ability to separate non-volatile and thermally labile compounds make it ideal for both quantification and impurity profiling.
The Blueprint for Validation: A Step-by-Step Guide
The validation of an analytical method is a systematic process that encompasses several key parameters as stipulated by the ICH Q2(R2) guidelines.[2][3][9]
Caption: Workflow for Analytical Method Validation.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1] For 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, this includes potential impurities from the synthesis, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: Spike the drug substance with known impurities if available.
-
Chromatographic Analysis: Analyze the stressed samples and spiked samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the analyte peak is free from co-eluting impurities. The method is considered specific if the analyte peak is well-resolved from all other peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][9]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid reference standard. For an assay, the range is typically 80% to 120% of the test concentration.[10][11]
-
Analysis: Analyze each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r) should be > 0.999, and the y-intercept should be close to zero.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[1][12] It is often expressed as the percent recovery.
Experimental Protocol:
-
Sample Preparation: Prepare samples by spiking a placebo (if a formulated product) or a known matrix with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Analysis: Analyze a minimum of three replicate preparations for each concentration level.
-
Calculation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[13]
| Concentration Level | Spiked (mg/mL) | Recovered (mg/mL) | Recovery (%) |
| 80% | 0.08 | 0.079 | 98.8 |
| 100% | 0.10 | 0.101 | 101.0 |
| 120% | 0.12 | 0.119 | 99.2 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.[1]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies. The RSD should remain within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][12]
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine Signal-to-Noise: Analyze a series of diluted solutions of the analyte.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision and accuracy at the LOQ should be verified.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the HPLC method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria.
Caption: Factors to Evaluate for Method Robustness.
Proposed HPLC Method for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
The following is a hypothetical, yet scientifically grounded, reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm)[14]
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution (e.g., start at 20% B, ramp to 80% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)[14]
-
Injection Volume: 10 µL
-
Diluent: Mobile phase A: Acetonitrile (50:50 v/v)
Conclusion
The validation of an analytical method for a novel compound like 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a multifaceted process that underpins the reliability of all subsequent quality assessments. While HPLC stands out as the preferred technique, the principles of validation discussed herein are universally applicable. By adhering to a systematic and scientifically sound validation protocol, researchers and drug development professionals can ensure that their analytical data is robust, reliable, and compliant with global regulatory standards.[4] This, in turn, facilitates a smoother transition from research and development to clinical trials and eventual market approval.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
- A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis - Benchchem. (n.d.).
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014).
- HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats - ResearchGate. (2025).
- Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid - Benchchem. (n.d.).
- 4-Nitrobenzoic acid - SIELC Technologies. (2018).
- A Comparative Guide to HPLC Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid Purity - Benchchem. (n.d.).
- Validation of Analytical Methods: A Review - Gavin Publishers. (2018).
- A review on analytical method validation and its regulatory perspectives. (2019).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. (n.d.).
- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library. (2014).
- EANM guideline on the validation of analytical methods for radiopharmaceuticals - PubMed. (2020).
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchGate. (2025).
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020).
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed Central. (2025).
- Simultaneous determination of 2-methyl 5-nitro imidazole and its impurity - CABI Digital Library. (n.d.).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid Derivatives
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. The imidazole nucleus, a versatile heterocyclic scaffold, is a component of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][3][4] Similarly, nitrobenzoic acid derivatives have garnered attention for their potential as antimicrobial and anticancer agents.[5][6] This guide provides a comparative analysis of the potential biological activities of hypothetical derivatives of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a molecule that combines these two important pharmacophores.
The insights and data presented herein are synthesized from established structure-activity relationships (SAR) within the broader classes of imidazole and nitrobenzoic acid-based compounds. While direct experimental data for the specific derivatives discussed is not available in the public domain, this guide serves as a valuable resource for researchers by postulating potential activity profiles and providing robust experimental protocols for their validation.
The Core Scaffold: A Union of Potent Pharmacophores
The parent compound, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, presents a unique structural framework. The 2-methyl-1H-imidazole moiety is known to be a crucial feature in many biologically active compounds.[7][8] The nitro group at the 2-position of the benzoic acid ring is an electron-withdrawing group that can significantly influence the molecule's electronic properties and biological activity.[9][10] The carboxylic acid function provides a handle for further derivatization, allowing for the exploration of a wide chemical space.
This guide will explore a series of hypothetical derivatives where the carboxylic acid group is modified to form esters and amides, and the nitro group is either retained or reduced. These modifications are common in drug discovery to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, which in turn can impact biological activity.
Comparative Biological Activity Profiles
The following sections provide a comparative overview of the potential antimicrobial, anticancer, and antiparasitic activities of our hypothetical series of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid derivatives. The presented data in the tables is illustrative and intended to guide experimental design.
Antimicrobial Activity
Nitroimidazoles have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[7][9][11] Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that damage DNA.[10][12] The derivatives in our series are evaluated for their potential activity against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| D-001 | Parent Acid | 64 | >128 |
| D-002 | Methyl Ester | 32 | 64 |
| D-003 | Ethyl Ester | 16 | 32 |
| D-004 | N-propyl Amide | 8 | 16 |
| D-005 | N-benzyl Amide | 4 | 8 |
| D-006 | Amino (reduced nitro) | >128 | >128 |
Note: The data in this table is hypothetical and for illustrative purposes.
The SAR suggests that increasing the lipophilicity through esterification and amidation (D-002 to D-005) may enhance cell wall penetration and, consequently, antimicrobial activity. The N-benzyl amide (D-005) is predicted to be the most potent due to a favorable combination of lipophilicity and potential for additional binding interactions. Conversely, the reduction of the nitro group to an amino group (D-006) is expected to abolish the antimicrobial activity, highlighting the critical role of the nitro moiety in the mechanism of action.[10]
Anticancer Activity
The imidazole scaffold is present in numerous anticancer agents, often acting as a kinase inhibitor or a microtubule-destabilizing agent.[13][14][15][16] Nitroaromatic compounds have also been explored as hypoxia-activated prodrugs in cancer therapy. The cytotoxic potential of our derivative series is hypothetically evaluated against common cancer cell lines.
Table 2: Hypothetical Anticancer Activity (IC50 in µM)
| Compound ID | Derivative Type | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| D-001 | Parent Acid | >100 | >100 |
| D-002 | Methyl Ester | 75.2 | 82.1 |
| D-003 | Ethyl Ester | 50.6 | 55.8 |
| D-004 | N-propyl Amide | 25.3 | 30.7 |
| D-005 | N-benzyl Amide | 10.1 | 12.5 |
| D-006 | Amino (reduced nitro) | >100 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes.
Similar to the antimicrobial trend, increasing lipophilicity appears to correlate with enhanced cytotoxic activity. The N-benzyl amide (D-005) is again postulated to be the most active compound.[13] The presence of the nitro group is likely crucial for this activity, potentially through bioreductive activation in the hypoxic tumor microenvironment.
Antiparasitic Activity
Nitroimidazoles are widely used as antiprotozoal agents.[9][17] Their efficacy against parasites like Trypanosoma cruzi and Leishmania species is well-documented.[18][19] The potential of our derivative series against parasitic protozoa is outlined below.
Table 3: Hypothetical Antiparasitic Activity (EC50 in µM)
| Compound ID | Derivative Type | Trypanosoma cruzi | Leishmania donovani |
| D-001 | Parent Acid | 50.1 | 65.4 |
| D-002 | Methyl Ester | 22.5 | 30.2 |
| D-003 | Ethyl Ester | 15.8 | 21.7 |
| D-004 | N-propyl Amide | 8.2 | 11.9 |
| D-005 | N-benzyl Amide | 3.5 | 5.1 |
| D-006 | Amino (reduced nitro) | >100 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes.
The trend of increasing activity with increasing lipophilicity is consistent across all tested biological activities. The N-benzyl amide derivative (D-005) is predicted to exhibit the most potent antiparasitic effects. The essentiality of the nitro group for activity is again underscored by the inactivity of the amino derivative (D-006).
Experimental Protocols
To validate the hypothetical activities presented, the following established experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[20][21]
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[22]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[23][24][25][26]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[23]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[23]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Antiparasitic Assay
This protocol is a general guideline for assessing activity against parasitic protozoa.[18][27][28][29][30]
-
Parasite Culture: Culture the parasites in their appropriate life cycle stage in a suitable medium.
-
Compound Addition: Add serial dilutions of the test compounds to the parasite cultures in a 96-well plate.
-
Incubation: Incubate the plates under conditions optimal for parasite growth for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay or by microscopic counting.[18]
-
EC50 Calculation: Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams provide visual representations of the experimental workflow, a potential signaling pathway, and the structure-activity relationships.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel chemical entities.
Caption: A putative mechanism of action for nitroimidazole derivatives involving reductive activation to generate cytotoxic radical species.
Caption: A summary of the key structure-activity relationships for the hypothetical series of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid derivatives.
Conclusion and Future Directions
This guide provides a synthesized comparison of the potential biological activities of a novel class of imidazole-nitrobenzoic acid derivatives. The structure-activity relationships derived from the broader literature suggest that lipophilic amide derivatives of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid hold the most promise as multifunctional agents with antimicrobial, anticancer, and antiparasitic properties. The critical role of the nitro group in mediating these activities is also highlighted.
It is imperative that the hypotheses presented in this guide are subjected to rigorous experimental validation. The provided protocols offer a starting point for researchers to systematically evaluate these and other novel derivatives. Future work should focus on the synthesis and biological screening of these compounds, followed by lead optimization to enhance potency and selectivity, and to elucidate their precise mechanisms of action.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds.
- ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022).
- NIH. (n.d.). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research.
- PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed Central. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Bio-protocol. (n.d.). In vitro antiparasitic assay.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- PubMed Central. (n.d.). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi.
- NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.
- ASM Journals. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy.
- MDPI. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5.
- Journal of Chemistry Letters. (2025). Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
- PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives.
- PubMed. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent.
- PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
- ResearchGate. (2025). Recent advancement in imidazole as anti cancer agents: A review.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
- Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).
- NIH. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.
- Journal of Natural Products (ACS Publications). (2008). Benzoic Acid Derivatives from Piper Species and Their Antiparasitic Activity.
- ResearchGate. (2025). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.
- Synthesis and Antimicrobial Activities of 1-((5-Chloro-1-ethyl-2-methyl-1H. (2021).
- bioRxiv. (2025). 4-Nitrobenzoate inhibits 4-hydroxybenzoate polyprenyltransferase in malaria parasites and enhances atovaquone efficacy.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles.
- PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives.
- MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
- MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. jopir.in [jopir.in]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijsred.com [ijsred.com]
- 17. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. woah.org [woah.org]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]
A Researcher's Guide to Assessing Cross-Reactivity of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in Biochemical Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of the compound 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in common biochemical and immunological assays. While specific data for this compound is not widely published, its structural motifs—a nitrobenzoic acid and a substituted imidazole—warrant a careful investigation into its potential for non-specific interactions, a phenomenon that can lead to misleading results and wasted resources in drug discovery pipelines.
This document will delve into the underlying principles of assay interference, provide detailed, self-validating experimental protocols to test for cross-reactivity, and offer guidance on interpreting the resulting data. Our focus is on empowering researchers to generate robust and reliable data for their specific applications.
The Rationale: Why Scrutinize 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid?
The structure of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid contains features that are associated with a class of molecules known as Pan-Assay Interference Compounds (PAINS).[1] PAINS are notorious for producing false-positive results in high-throughput screening assays through non-specific mechanisms rather than genuine, selective interaction with the intended biological target.[2][3]
Key structural alerts in the target molecule include:
-
A Nitroaromatic Group: Nitro-containing compounds can be prone to redox cycling, which can disrupt assay signal generation.[2]
-
An Imidazole Ring: The imidazole moiety can participate in metal chelation, potentially interfering with assays that rely on metal ions as cofactors.[2]
Given these features, it is imperative to experimentally determine the specificity of this compound in any given assay to ensure that observed activity is due to on-target effects.
A Framework for Assessing Cross-Reactivity
A thorough assessment of cross-reactivity involves a multi-pronged approach. We will focus on two widely used assay platforms: immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and kinase activity assays. The principles outlined here can be adapted to other assay formats.
Part 1: Immunoassay (ELISA) Cross-Reactivity Assessment
Immunoassays rely on the specific binding of antibodies to their target antigens.[4] Cross-reactivity occurs when an antibody binds to a substance other than its intended analyte, which can be due to structural similarity or other non-specific interactions.[5][6]
Below is a DOT script for a Graphviz diagram illustrating the workflow for assessing immunoassay cross-reactivity.
Caption: Workflow for assessing compound interference in an ELISA.
This protocol is designed to determine if 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid interferes with antigen-antibody binding.
-
Antigen Coating: Coat a 96-well microplate with the target antigen at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Compound and Antibody Incubation:
-
Prepare a serial dilution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in assay buffer.
-
In separate wells, add:
-
Test Compound: A fixed concentration of the primary antibody mixed with each dilution of the test compound.
-
Negative Control (Max Signal): Primary antibody mixed with vehicle (e.g., DMSO) at the same final concentration as the test compound wells.
-
Positive Control (for inhibition, if applicable): Primary antibody mixed with a known inhibitor or a high concentration of the unlabeled antigen.
-
Irrelevant Compound Control: Primary antibody mixed with a structurally unrelated compound that is known to be non-interfering.
-
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Summarize the data in a table to compare the effects of the test compound with controls.
| Condition | Compound Concentration | Mean Absorbance (450 nm) | % Inhibition |
| Negative Control | 0 µM | 1.85 | 0% |
| Test Compound | 1 µM | 1.78 | 3.8% |
| Test Compound | 10 µM | 1.65 | 10.8% |
| Test Compound | 100 µM | 1.23 | 33.5% |
| Irrelevant Compound | 100 µM | 1.82 | 1.6% |
A significant, dose-dependent decrease in absorbance in the presence of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which is not observed with the irrelevant compound, suggests potential cross-reactivity or assay interference.
Part 2: Kinase Assay Interference Assessment
Kinase assays are fundamental in drug discovery for identifying inhibitors of specific kinases.[7] However, these assays can be prone to interference from compounds that absorb light at the assay wavelength, fluoresce, or inhibit reporter enzymes.[8][9]
Below is a DOT script for a Graphviz diagram illustrating the workflow for assessing kinase assay interference.
Caption: Workflow for identifying compound interference in a kinase assay.
This protocol uses a common luminescence-based kinase assay to assess both true inhibition and potential interference.
-
Kinase Reaction:
-
In a 96-well plate, set up the following reactions:
-
Test Compound: Kinase, substrate, ATP, and a serial dilution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
No Kinase Control (Counter-Screen): Substrate, ATP, and a serial dilution of the test compound (NO KINASE).
-
Positive Control: Kinase, substrate, ATP, and a known inhibitor (e.g., staurosporine).
-
Negative Control (100% Activity): Kinase, substrate, ATP, and vehicle.
-
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Present the data in a table to clearly distinguish between true inhibition and interference.
| Condition | Compound Conc. | Luminescence (RLU) - With Kinase | % Inhibition | Luminescence (RLU) - No Kinase | % Interference |
| Negative Control | 0 µM | 1,250,000 | 0% | 500 | 0% |
| Test Compound | 1 µM | 1,100,000 | 12% | 510 | -2% |
| Test Compound | 10 µM | 850,000 | 32% | 490 | 2% |
| Test Compound | 100 µM | 400,000 | 68% | 480 | 4% |
| Known Inhibitor | 10 µM | 150,000 | 88% | 505 | -1% |
If the compound shows a dose-dependent decrease in luminescence in the "With Kinase" wells but has no significant effect in the "No Kinase" wells, it is likely a true inhibitor. Conversely, if a similar signal modulation is observed in both sets of wells, the compound is likely interfering with the assay reagents (e.g., luciferase).
Visualizing Specific vs. Non-Specific Interactions
Understanding the difference between a true hit and an assay artifact is crucial. The following diagram illustrates this concept.
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. biosynth.com [biosynth.com]
- 5. scispace.com [scispace.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the meticulous verification of purity for novel chemical entities is a cornerstone of scientific rigor and a prerequisite for regulatory acceptance. The compound 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active agents, is no exception. Its purity profile directly influences the downstream synthetic success, toxicological evaluation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this synthesized intermediate, grounded in established experimental protocols and field-proven insights.
The Synthetic Landscape and Potential Impurity Profile
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. A common route is the reaction of 2-methylimidazole with a halo-substituted nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid, in the presence of a base and often a copper catalyst.[1][2] Understanding this synthetic pathway is critical as it informs the potential impurity profile.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-methylimidazole and 5-halo-2-nitrobenzoic acid.
-
Isomeric Byproducts: Positional isomers formed by the reaction at other sites on the benzoic acid ring, although the directing effects of the nitro and carboxyl groups make the desired isomer the major product.
-
Side-Reaction Products: Impurities arising from copper-catalyzed side reactions or degradation of starting materials under the reaction conditions.
-
Residual Solvents: Organic solvents used in the synthesis and purification steps.
A multi-pronged analytical approach is therefore not just recommended but essential for the robust characterization of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable technique for the purity analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and quantitative accuracy.[3][4] For a polar, aromatic compound like 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is the most suitable choice.
Causality Behind Experimental Choices
The selection of a C18 stationary phase provides a non-polar surface that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation between the main compound and its potential impurities. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is crucial. It protonates the carboxylic acid group of the analyte, suppressing its ionization and leading to a more retained, sharper, and more symmetrical peak. UV detection is ideal as the aromatic and nitro functional groups in the molecule are strong chromophores.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[5] It relies on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei it represents.
Causality Behind Experimental Choices
The key to accurate qNMR is the use of a certified internal standard with known purity. The internal standard should have at least one signal that is in a clear region of the spectrum, not overlapping with any signals from the analyte or impurities. Maleic acid is a good candidate as its olefinic protons are typically in a distinct region from the aromatic and methyl protons of the target molecule. A long relaxation delay (d1) is critical to ensure complete T1 relaxation of all protons being quantified, which is essential for accurate integration.
Experimental Protocol: qNMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: Certified reference material (CRM) of Maleic Acid.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
Accurately weigh approximately 8 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16.
-
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine the absolute purity of highly crystalline compounds.[6] The method is based on the van't Hoff equation, which describes the depression and broadening of the melting point of a substance due to the presence of impurities.[7]
Causality Behind Experimental Choices
This technique is applicable only to crystalline substances that do not decompose upon melting. A slow heating rate is employed to ensure that the sample is in thermal equilibrium throughout the melting process. The sample is hermetically sealed in an aluminum pan to prevent any loss of mass due to sublimation or evaporation during the analysis. The purity calculation is performed on the leading edge of the melting endotherm.
Experimental Protocol: DSC
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pans: Aluminum, hermetically sealed.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
DSC Program:
-
Equilibrate at a temperature well below the melting point (e.g., 150 °C).
-
Ramp the temperature at a slow rate (e.g., 1 °C/min) to a temperature above the melting point.
-
-
Purge Gas: Nitrogen at 50 mL/min.
Mass Spectrometry (MS): For Structural Confirmation and Impurity Identification
While not a primary tool for quantifying the purity of the main component, Mass Spectrometry, especially when coupled with a separation technique like HPLC (LC-MS), is invaluable for identifying unknown impurities.[8] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent compound and its impurities, aiding in their structural elucidation.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. Running in both positive and negative ion modes can provide complementary information. Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal structural details of the molecule and its impurities. For nitroaromatic compounds, common fragmentations include the loss of NO, NO2, and CO2 (from the carboxylic acid).[1]
Experimental Protocol: LC-MS
-
LC System: As described in the HPLC section.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.
-
Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS on the main peak and any detected impurity peaks.
Comparative Analysis of Purity Assessment Techniques
| Analytical Method | Principle | Analytes Detected | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity | Main compound, chromophoric impurities (isomers, starting materials, by-products) | High sensitivity and resolution, excellent for trace impurities, robust and widely available.[4] | Requires a reference standard for accurate quantification, non-chromophoric impurities are not detected. |
| qNMR | Signal intensity is proportional to the number of nuclei | Main compound, impurities with unique proton signals | Primary method of quantification, does not require a specific reference standard for the analyte, provides structural information.[5] | Lower sensitivity than HPLC, potential for signal overlap, requires a certified internal standard. |
| DSC | Melting point depression due to impurities | Total eutectic impurities | Determines absolute purity of highly crystalline substances, fast and requires small sample amount.[6][7] | Only applicable to crystalline and thermally stable compounds, does not identify individual impurities. |
| LC-MS | Separation by LC, detection by mass-to-charge ratio | Main compound and all ionizable impurities | High specificity and sensitivity, provides molecular weight and structural information of impurities.[8] | Generally considered semi-quantitative without specific standards for each impurity. |
Conclusion: An Orthogonal Approach for Definitive Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and scientifically sound assessment of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid relies on an orthogonal approach, leveraging the distinct strengths of multiple techniques.
-
HPLC should be employed as the primary method for routine purity testing and for the detection and quantification of trace impurities.
-
qNMR serves as an excellent primary method to establish the absolute purity of a reference batch, which can then be used for the calibration of other methods like HPLC.
-
DSC offers a rapid and valuable cross-validation of the purity for crystalline batches.
-
LC-MS is the go-to technique for the identification of unknown impurities detected by HPLC, which is a critical step in process development and for regulatory submissions.
By integrating the data from these complementary methods, researchers and drug development professionals can confidently establish a robust purity profile for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, ensuring the quality and integrity of their downstream research and development activities.
References
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. (n.d.). MDPI. Available at: [Link]
-
Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Available at: [Link]
-
MDPI. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Nasan-Azevedo, L. (2014). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid. Available at: [Link]
-
Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 85-90. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. iltusa.com [iltusa.com]
- 5. reddit.com [reddit.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. aiinmr.com [aiinmr.com]
- 8. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
comparative analysis of different synthesis routes for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is a cornerstone of innovation. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and detailed experimental protocols to empower your research and development endeavors.
Introduction
The unique structural combination of a nitrobenzoic acid and a 2-methylimidazole moiety makes 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid a compound of significant interest. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for amide bond formation, and the imidazole ring is a common feature in many biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide will explore two primary synthetic strategies: a classical Ullmann condensation and a modern copper-catalyzed N-arylation.
Route 1: The Ullmann Condensation Approach
The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of copper.[1] This approach is a robust and often cost-effective way to synthesize N-aryl imidazoles.
Mechanistic Considerations
The classical Ullmann reaction is believed to proceed through a copper(I) intermediate. The reaction is thought to be initiated by the reduction of a copper(II) salt or the use of copper(I) salts directly. This Cu(I) species then undergoes oxidative addition to the aryl halide. The resulting organocopper intermediate then reacts with the nucleophile (2-methylimidazole in this case) in a ligand exchange step, followed by reductive elimination to furnish the desired N-arylated product and regenerate the copper catalyst. The presence of an electron-withdrawing group, such as the nitro group on the benzoic acid ring, activates the aryl halide towards nucleophilic attack, making this reaction favorable.
Experimental Protocol
Reaction Scheme:
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-nitrobenzoic acid (1.0 eq.), 2-methylimidazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 5-chloro-2-nitrobenzoic acid.
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M hydrochloric acid, which will precipitate the product and dissolve the inorganic salts.
-
Filter the crude product and wash it with water.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Advantages and Disadvantages of the Ullmann Condensation
Advantages:
-
Cost-effective: Utilizes relatively inexpensive starting materials and a simple copper catalyst.
-
Robust and reliable: A well-established reaction with a high tolerance for various functional groups.
Disadvantages:
-
Harsh reaction conditions: Often requires high temperatures and long reaction times.
-
Stoichiometric copper: In some cases, stoichiometric or near-stoichiometric amounts of copper are needed, which can lead to difficulties in product purification and environmental concerns.
-
Use of high-boiling point solvents: DMF is a common solvent for this reaction, which can be difficult to remove completely.
Route 2: Modern Copper-Catalyzed N-Arylation
In recent years, significant advancements in copper-catalyzed cross-coupling reactions have led to the development of milder and more efficient methods for N-arylation. These methods often employ a ligand that coordinates to the copper center, enhancing its catalytic activity and allowing the reaction to proceed under less forcing conditions.
Mechanistic Insights
Modern copper-catalyzed N-arylation reactions also proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the reductive elimination step. The use of a suitable ligand can significantly lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with lower catalyst loadings.
Experimental Protocol
Reaction Scheme:
Step-by-Step Procedure:
-
To a dry Schlenk tube, add copper(I) iodide (0.05 eq.), a suitable ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine derivative) (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Add 5-fluoro-2-nitrobenzoic acid (1.0 eq.) and 2-methylimidazole (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the tube via syringe to achieve a concentration of 0.5 M with respect to the 5-fluoro-2-nitrobenzoic acid.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify it with 1 M hydrochloric acid to precipitate the product.
-
Filter the product, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Advantages and Disadvantages of Modern Copper-Catalyzed N-Arylation
Advantages:
-
Milder reaction conditions: Lower temperatures and shorter reaction times compared to the classical Ullmann condensation.
-
Lower catalyst loading: Typically requires only catalytic amounts of copper.
-
Improved functional group tolerance: The milder conditions allow for a broader range of functional groups to be present in the starting materials.
Disadvantages:
-
Cost of ligands: The specialized ligands used in these reactions can be expensive.
-
Oxygen sensitivity: Some catalytic systems are sensitive to air and moisture, requiring the use of inert atmosphere techniques.
-
Optimization required: The choice of ligand and reaction conditions may need to be optimized for specific substrates.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Ullmann Condensation | Route 2: Modern Copper-Catalyzed N-Arylation |
| Starting Material | 5-chloro-2-nitrobenzoic acid | 5-fluoro-2-nitrobenzoic acid (or other halides) |
| Catalyst | Copper(I) iodide (often in higher loading) | Copper(I) iodide with a ligand |
| Solvent | DMF | DMSO, Dioxane, or Toluene |
| Temperature | 120-140 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Expected Yield | Moderate to Good | Good to Excellent |
| Purity of Crude Product | Moderate | Good |
| Cost | Lower | Higher (due to ligand cost) |
| Scalability | Good | Moderate (may require optimization) |
Predicted Spectroscopic Data
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (br s, 1H, COOH), 8.1-8.3 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 7.4-7.5 (s, 1H, Imidazole-H), 7.1-7.2 (s, 1H, Imidazole-H), 2.3-2.5 (s, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-167 (COOH), 148-150 (C-NO₂), 144-146 (C-Im), 140-142 (Ar-C), 135-137 (Ar-CH), 128-130 (Ar-CH), 124-126 (Ar-CH), 121-123 (Im-CH), 118-120 (Im-CH), 13-15 (CH₃) ppm. |
| Mass Spectrometry (ESI+) | m/z 248.06 [M+H]⁺ |
Visualization of Synthetic Workflows
Route 1: Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation synthesis.
Route 2: Modern Copper-Catalyzed N-Arylation Workflow
Caption: Workflow for the Modern Copper-Catalyzed N-Arylation.
Conclusion
Both the classical Ullmann condensation and modern copper-catalyzed N-arylation present viable pathways for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including cost considerations, available equipment, and desired scale. The Ullmann condensation offers a more traditional and potentially lower-cost approach, while modern N-arylation methods provide a milder, more efficient, and often higher-yielding alternative. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions for your specific laboratory setup.
References
-
PubChem. 5-Chloro-2-nitrobenzoic acid. [Link]
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
- CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole deriv
-
Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitroimidazole-Based Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Nitroimidazole derivatives represent a critical class of therapeutic agents with a broad spectrum of activity against anaerobic bacteria and various protozoal parasites.[][2] More recently, their potential as anticancer agents and radiosensitizers has been an area of active investigation.[3][4] The core structure, a five-membered imidazole ring bearing a nitro group, is fundamental to their mechanism of action. This guide aims to provide a comparative analysis of the in vitro and in vivo efficacy of nitroimidazole-based compounds, using representative examples from the literature to illustrate key concepts and experimental considerations.
The therapeutic efficacy of nitroimidazoles is contingent on the reductive activation of the nitro group within the target organism or cell.[] In anaerobic environments, host-cell nitroreductases generate reactive nitroso and hydroxylamine intermediates that induce cytotoxic effects, primarily through DNA damage.[5][6] This mechanism underpins their selective toxicity towards anaerobic microbes and hypoxic tumor cells.
In Vitro Efficacy Assessment: The Foundation of Discovery
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the intrinsic activity of a compound against a specific biological target. For nitroimidazoles, these assays typically involve determining the minimum inhibitory concentration (MIC) for antibacterial agents or the half-maximal inhibitory concentration (IC50) for antiparasitic and anticancer compounds.
A Case Study in Antitubercular Activity: TBA-354
A potent nitroimidazole derivative, TBA-354, has demonstrated significant promise as an antitubercular agent.[7] Its in vitro activity has been thoroughly characterized against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of TBA-354 against Mycobacterium tuberculosis
| Assay Type | Strain | Metric | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv (replicating) | MIC90 | 0.06 µM | [7] |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv (non-replicating) | MIC90 | 0.2 µM | [7] |
The data clearly indicates that TBA-354 is highly potent against both replicating and non-replicating forms of M. tuberculosis, a critical attribute for an effective tuberculosis therapy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Compound Preparation: TBA-354 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth.
-
Assay Plate Preparation: In a 96-well microplate, the serially diluted compound is added to wells containing a standardized inoculum of M. tuberculosis.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
The choice of both replicating and non-replicating bacterial models is crucial, as it mimics the different physiological states of the bacteria within a host.
In Vivo Efficacy: Translating In Vitro Potency to a Biological System
Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. The transition to animal models introduces complex physiological variables, including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[5][6]
In Vivo Antitubercular Activity of TBA-354
The in vivo efficacy of TBA-354 was evaluated in a murine model of chronic tuberculosis.[7]
Table 2: In Vivo Efficacy of TBA-354 in a Murine Model of Chronic Tuberculosis
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| BALB/c mice | 100 mg/kg, oral, daily | Reduction in bacterial load (log10 CFU) in lungs after 8 weeks | 4.5 log10 reduction | [7] |
This significant reduction in bacterial load in the lungs of treated mice demonstrates the potent in vivo activity of TBA-354, validating its potential as a clinical candidate.
Experimental Protocol: Murine Model of Chronic Tuberculosis
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment begins 6-8 weeks post-infection, once a chronic infection is established.
-
Drug Administration: TBA-354 is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Efficacy Assessment: At specified time points, cohorts of mice are euthanized, and their lungs are homogenized. The bacterial load is quantified by plating serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU) after incubation.
This experimental workflow is a standard and robust method for evaluating the in vivo efficacy of novel antitubercular agents.
Caption: A generalized workflow for the preclinical evaluation of nitroimidazole-based compounds.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical drug development is to establish a clear correlation between in vitro potency and in vivo efficacy. For nitroimidazoles, several factors can influence this relationship:
-
Metabolic Activation: The extent to which the nitro group is reduced in the target organism or cell directly impacts its activity. Differences in nitroreductase expression or activity between in vitro and in vivo systems can lead to discrepancies in efficacy.[5]
-
Pharmacokinetics: A compound's ADME profile determines its concentration and duration of exposure at the site of action. Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can limit the in vivo efficacy of a compound that is highly potent in vitro.[5][6][8]
-
Hypoxia: The low-oxygen environment of many tumors and infectious granulomas is a critical determinant of nitroimidazole activity. In vitro assays conducted under standard aerobic conditions may not accurately predict in vivo efficacy in these hypoxic settings.[9]
Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.
Conclusion
The development of novel nitroimidazole-based therapeutics requires a systematic and integrated approach to efficacy evaluation. While in vitro assays provide essential information on a compound's intrinsic potency, in vivo studies are indispensable for understanding its therapeutic potential in a complex biological system. A thorough characterization of a compound's pharmacokinetic and pharmacodynamic properties is critical for bridging the gap between these two experimental paradigms. The case of TBA-354 highlights how a potent in vitro profile can translate to significant in vivo efficacy when favorable pharmacokinetic properties are also present. Future research on compounds such as 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid should follow a similar comprehensive evaluation pathway to ascertain their therapeutic utility.
References
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Ashtekar, D. R., Costa-Perira, R., Nagrajan, K., Vishvanathan, N., Bhatt, A. D., & Rittel, W. (1993). In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 37(2), 183–186. [Link]
-
Upton, A. M., Cho, S., Yang, T. J., Kim, P., Wang, Y., Zimmerman, M., & Mdluli, K. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 136–144. [Link]
-
Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353–373. [Link]
-
Le, J. S., He, X., & Land, K. M. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European journal of medicinal chemistry, 157, 115–124. [Link]
-
Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353–373. [Link]
- Freeman, C. D., Lamp, K. C., & Lacy, M. K. (1999). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 36(5), 353-373.
- Andersson, K. E. (1981). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Scandinavian journal of infectious diseases. Supplementum, 26, 60–67.
- Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Scandinavian journal of infectious diseases. Supplementum, 26, 46–53.
- Bergan, T. (1985). Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review. Scandinavian journal of infectious diseases. Supplementum, 46, 64–71.
-
Villa-Pulgarin, J. A., Salamanca, C. H., Oñate-Garzón, J., & Varela-M, R. E. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The open medicinal chemistry journal, 14, 45–48. [Link]
- Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144.
- Ashtekar, D. R., et al. (1993). In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 37(2), 183-186.
-
(n.d.). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. ResearchGate. Retrieved January 21, 2026, from [Link]
-
(n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Retrieved January 21, 2026, from [Link]
-
(n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Retrieved January 21, 2026, from [Link]
-
(n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. Retrieved January 21, 2026, from [Link]
-
(n.d.). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. Retrieved January 21, 2026, from [Link]
-
Sheldon, P. W., Gibson, P., & Williamson, I. (1986). Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo. British journal of cancer, 53(3), 291–300. [Link]
- Saayman, M., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega, 8(41), 38239-38251.
Sources
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, procedural framework for the safe disposal of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a compound featuring both a substituted imidazole ring and a nitrobenzoic acid moiety. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from established best practices for its constituent chemical classes—imidazole derivatives and organic nitro compounds—and grounded in federal regulations.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation. The structure of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suggests a multi-faceted hazard profile.
-
Imidazole Moiety : The imidazole group and its derivatives are often classified as corrosive materials.[1] They can cause severe skin burns, eye damage, and may be harmful if swallowed.[2][3]
-
Nitrobenzoic Acid Moiety : The 2-nitrobenzoic acid component is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4] Aromatic nitro compounds are also noted for their potential toxicity and persistence in the environment, making their proper disposal a critical concern.[5]
-
Reactivity Concerns : This compound must be considered incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[1][3][6] Mixing with such materials could lead to vigorous, exothermic, and potentially dangerous reactions. Organic nitro compounds can also present explosive hazards, though this is more pronounced in di- and trinitro- compounds.[7]
Based on this composite profile, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid must be managed as a hazardous chemical waste .[8]
Pre-Disposal Operations: Immediate Safety & Segregation
Proper disposal begins at the point of generation. Adherence to these initial steps is the foundation of a safe waste management system.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable when handling the pure compound or its waste.
| PPE Item | Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4] Rationale: Protects against splashes and potential dust irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard.[9] Rationale: Prevents skin contact, irritation, and potential burns. |
| Body Protection | A standard laboratory coat. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a certified chemical fume hood.[3] If dusts are generated outside a hood, a NIOSH-approved respirator is necessary. |
Waste Segregation at the Source
Never mix this waste stream with others unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[1][10] The causality is clear: improper mixing is a primary cause of laboratory accidents.
-
AVOID Mixing With :
-
Strong Oxidizers (e.g., permanganates, nitrates)
-
Strong Bases (e.g., sodium hydroxide)
-
Strong Acids (e.g., sulfuric acid)
-
Biologically active or infectious waste
-
Radioactive waste[10]
-
Step-by-Step Disposal Protocol
This protocol covers the collection of waste from laboratory-scale operations. All chemical waste management is subject to federal (EPA), state, and local regulations.[11][12]
Step 1: Designate a Hazardous Waste Container
-
Select a Compatible Container : Use a sealable, airtight, and chemically compatible waste container.[1][3] A high-density polyethylene (HDPE) or glass bottle with a secure screw-top lid is recommended.
-
Inspect for Integrity : Ensure the container is free from cracks, residue, or damage.
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[3] The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name(s) of the contents.[10][11]
Step 2: Waste Collection
-
Pure or Concentrated Waste : Collect any unused or expired 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid solid directly into the designated waste container.
-
Contaminated Labware :
-
Gross Contamination : Scrape or rinse solid/liquid residues into the waste container. This first rinse, whether aqueous or solvent-based, must be collected as hazardous waste.[10]
-
Empty Containers : A container that held the pure substance is not "empty" until properly decontaminated. The first rinse must be collected as hazardous waste.[10] For highly toxic materials, the first three rinses are often collected.[10]
-
-
Dilute Solutions : Aqueous solutions containing this compound should not be poured down the drain.[5][7] Collect them in the designated hazardous waste container.
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which is an area at or near the point of generation.[11]
-
Secure the Container : Keep the waste container tightly sealed except when adding waste.[10] This prevents the release of vapors and potential spills.
-
Use Secondary Containment : Store the container within a larger, chemically resistant tray or tub.[10] Rationale: This contains any potential leaks from the primary container.
-
Store Away from Incompatibles : Physically segregate the waste container from the incompatible materials listed in Section 2.[3]
Step 4: Arranging for Final Disposal
-
Do Not Exceed Storage Limits : Once the container is full or has been in the lab for the maximum time allowed by your institution (often 6-12 months), arrange for a pickup.[13]
-
Contact EHS : Notify your institution's EHS department or hazardous waste contractor for collection.[10][12] They are trained professionals who will manage the final transport and disposal according to regulations.
The workflow for waste handling can be visualized as a decision-making process.
Caption: Waste Disposal Decision Workflow.
Emergency Procedures: Spill & Exposure Response
Accidents can happen. A clear, pre-defined response plan is critical.
Spill Cleanup
-
Small Spill (in a fume hood) :
-
Ensure you are wearing appropriate PPE.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Avoid generating dust.
-
Carefully sweep or scoop the material into your designated hazardous waste container.
-
Decontaminate the area with soap and water.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.[3]
-
-
Large Spill (or any spill outside a fume hood) :
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing immediately. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting . Rinse the mouth with water and seek immediate medical attention.[15]
By adhering to this comprehensive guide, you ensure that the disposal of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.
References
- Laboratory Waste Management: The New Regul
- Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Labor
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA).
- Imidazole SOP: Safety & Handling Procedures. Studylib.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- Standard Operating Procedure for Imidazole.
- Aromatic halogenated amines and nitro-compounds. Croner-i.
- Safety D
- Safety Data Sheet: 2-Nitrobenzoic acid. Sigma-Aldrich.
- Safety Data Sheet: 2-Nitrobenzoic acid. Fisher Scientific.
- Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific.
- Safety D
- Safety Data Sheet: 3-Nitrobenzoic Acid.
- User discussion on 2-nitrophenol waste. Reddit r/chemistry.
- Safety D
- Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. Sigma-Aldrich.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Organic Nitro Compounds Waste Comp
- 4-Nitrobenzoic Acid Compound Summary.
- Safety Data Sheet: 2-Methyl-3-nitrobenzoic acid. Fisher Scientific.
- Safety Data Sheet: 3-Nitrobenzoic acid. Sigma-Aldrich.
- Safety Data Sheet: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. CymitQuimica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studylib.net [studylib.net]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Comprehensive Safety and Handling Guide for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. As a compound combining the structural features of a nitrobenzoic acid and a substituted imidazole, it is imperative to handle it with the caution merited by both chemical classes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance that prioritizes safety and scientific integrity.
The procedural recommendations herein are synthesized from established safety data for analogous compounds, including various nitrobenzoic acid derivatives and imidazole.[1][2][3][4][5][6][7][8] The absence of specific data for this novel compound necessitates a conservative approach, adopting the most stringent precautions applicable to its constituent functional groups.
Hazard Assessment and Risk Mitigation
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a solid, and its handling may generate dust, which poses an inhalation risk.[2][4] The nitro group suggests that the compound may be irritating to the skin, eyes, and respiratory system.[1][6][8] Furthermore, imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][9] Therefore, a multi-faceted approach to personal protection is crucial.
Core Principles for Safe Handling:
-
Plan Ahead: Before beginning any experiment, identify potential hazards.[10]
-
Minimize Exposure: Employ engineering controls and personal protective equipment to prevent contact with the chemical.[10]
-
Do Not Underestimate Risk: Treat new compounds and those with unknown toxicity with a high degree of caution.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, with explanations rooted in the potential hazards of its chemical moieties.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2][6] A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation. | Protects against dust particles and potential splashes of solutions containing the compound. The corrosive nature of the imidazole moiety necessitates robust eye protection.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Always inspect gloves for tears or degradation before use.[1] Given that some organic compounds can permeate gloves, it is advisable to change them frequently, especially after direct contact with the substance. Wash hands thoroughly after removing gloves.[9][11] |
| Body Protection | A fully-buttoned laboratory coat.[1][9] | Provides a barrier against incidental contact and small splashes. For large-scale operations or situations with a high risk of spillage, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[1][2][6] | This is critical for procedures that may generate dust.[1] For non-routine situations or spills where airborne concentrations may be high, a respirator with an appropriate cartridge should be used.[2][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is essential for minimizing risks. The following protocol outlines the key steps for safely handling 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that could generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[1][2]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][6]
-
PPE Inspection: Before commencing any work, meticulously inspect all PPE for any signs of damage.[1] Compromised equipment must not be used.
3.2. Chemical Handling
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[12] Use a spatula or other appropriate tools to handle the solid, minimizing the potential for creating airborne particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Personal Hygiene: After handling is complete and before leaving the work area, wash your hands and any exposed skin thoroughly.[1] Eating, drinking, or smoking in the work area is strictly prohibited.[1][11]
3.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[2]
-
Containment and Cleanup: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][4] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Below is a workflow diagram for the safe handling of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
Caption: A decision tree for the proper disposal of the chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid and ensure a safe and productive laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc).
- PubChem. (n.d.). 4-Nitrobenzoic Acid.
- University of Washington. (2025). Imidazole.
- Apollo Scientific. (2023). 3-Nitrobenzoic acid.
- University of Washington. (n.d.). Imidazole Safety Operating Procedure.
- ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
- Acros Organics. (2021). SAFETY DATA SHEET: 2-Nitrobenzoic acid.
- Carl ROTH. (2024). Safety Data Sheet: 3-Nitrobenzoic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Imidazole.
- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Imidazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-nitrobenzoic acid.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitrobenzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Nitrobenzoic acid.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Acros Organics. (2025). SAFETY DATA SHEET: 2-Methyl-3-nitrobenzoic acid.
- Missouri S&T. (n.d.). Chemical Safety.
- CymitQuimica. (2024). Safety Data Sheet: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. hscprep.com.au [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

